molecular formula C3H9O2P B1598377 Dimethyl methylphosphonite CAS No. 20278-51-7

Dimethyl methylphosphonite

Cat. No.: B1598377
CAS No.: 20278-51-7
M. Wt: 108.08 g/mol
InChI Key: ZXMSTCRBSAVFDO-UHFFFAOYSA-N
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Description

Dimethyl methylphosphonite ( 20278-51-7) is an organophosphorus compound with the molecular formula C3H9O2P and a molecular weight of 108.08 g/mol . This clear, colorless liquid is characterized by a boiling point of 69.3°C at 760 mmHg and a vapor pressure of 147 mmHg at 25°C . As a phosphonite ester, it serves as a valuable precursor and building block in organic synthesis and materials science research. Its structure makes it a reagent of interest for the development of novel phosphorus-containing compounds and for studies in coordination chemistry. Researchers utilize this compound strictly in controlled laboratory settings. It is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMSTCRBSAVFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400507
Record name dimethyl methylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20278-51-7
Record name dimethyl methylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl Methylphosphonite: A Mechanistic Guide to Organophosphorus Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dimethyl Methylphosphonite (P-III) Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

Dimethyl methylphosphonite (DMMP-III) is a trivalent organophosphorus compound distinct from its pentavalent oxidized analog, Dimethyl methylphosphonate (DMMP-V). While the latter is widely known as a chemical warfare agent (CWA) simulant and flame retardant, the phosphonite serves as a highly reactive nucleophilic synthon in advanced organic synthesis.

For drug development professionals, this molecule is a critical "soft" nucleophile used to introduce the methylphosphonyl moiety into biological scaffolds, creating phosphonate bioisosteres of phosphates (e.g., in nucleotide antivirals).

The Critical Distinction: P(III) vs. P(V)
FeatureDimethyl MethylphosphonITE (The Reagent)Dimethyl MethylphosphonATE (The Product/Simulant)
Oxidation State Phosphorus (III)Phosphorus (V)
Structure Me-P(OMe)₂Me-P(=O)(OMe)₂
Reactivity High (Nucleophilic, Air Sensitive)Low (Stable, Hydrolysis Resistant)
Key Role Synthetic Intermediate (Arbuzov Reagent)Sarin Simulant, Solvent, Flame Retardant
CAS 93-78-7 (or 15715-41-0)756-79-6

Physicochemical Profile

The following data characterizes the P(III) species. Note that due to high reactivity, this compound must be handled under inert atmosphere (N₂ or Ar).

PropertyValueContext for Researchers
Molecular Formula C₃H₉O₂PTrivalent Phosphorus center
Molecular Weight 108.08 g/mol Lighter than the oxidized P(V) form (124.08)
Appearance Colorless LiquidPungent, phosphine-like odor (distinct from the fruity odor of the phosphonate)
Boiling Point ~118–120 °CLower than P(V) analog (181 °C) due to lack of P=O dipole
Density ~0.98 g/mLLess dense than water
³¹P NMR Shift ~180-200 ppmDownfield shift characteristic of P(III) (vs. ~30 ppm for P(V))
Solubility Organic SolventsSoluble in THF, DCM, Toluene; Reacts violently with water/oxidizers

Mechanistic Core: The Michaelis-Arbuzov Rearrangement

The primary utility of dimethyl methylphosphonite in drug discovery is the Michaelis-Arbuzov reaction . This pathway converts the unstable P(III)-OR bond into the thermodynamically stable P(V)=O bond, allowing the formation of C-P bonds.

Mechanism Description
  • Nucleophilic Attack: The lone pair on the P(III) center attacks an electrophilic alkyl halide (R-X).

  • Phosphonium Intermediate: A quasi-phosphonium salt is formed.

  • Dealkylation: The halide anion (X⁻) attacks the methyl group on the oxygen, displacing it as methyl halide (Me-X).

  • Product Formation: The driving force is the formation of the strong phosphoryl (P=O) bond.

Visualization: The Arbuzov Pathway

ArbuzovReaction Reactant Dimethyl Methylphosphonite (P-III Nucleophile) Intermediate Quasi-Phosphonium Salt Reactant->Intermediate Nucleophilic Attack (SN2) Electrophile Alkyl Halide (R-X) Electrophile->Intermediate Product Methylphosphonate (P-V Product) Intermediate->Product Dealkylation (P=O Formation) Byproduct Methyl Halide (Me-X) Intermediate->Byproduct

Figure 1: The Michaelis-Arbuzov rearrangement mechanism, converting the reactive P(III) phosphonite into a stable P(V) phosphonate drug scaffold.

Experimental Protocols

Protocol A: Synthesis of a Methylphosphonate Drug Precursor

Objective: To synthesize a phosphonate bioisostere using dimethyl methylphosphonite.

Reagents:

  • Dimethyl methylphosphonite (1.0 eq)[1]

  • Primary Alkyl Bromide/Iodide (1.0 eq)

  • Solvent: Anhydrous Toluene or Neat (if high boiling reactants)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and N₂ inlet.

  • Addition: Charge the flask with the alkyl halide. Heat to reaction temperature (typically 80–120 °C depending on halide reactivity).

  • Controlled Addition: Add Dimethyl methylphosphonite dropwise via syringe pump.

    • Expert Insight: The reaction is exothermic. Dropwise addition prevents runaway thermal events and minimizes side reactions (e.g., polymerization).

  • Evolution of Gas: Monitor the evolution of Methyl Bromide/Iodide (volatile byproduct). Ensure the condenser is cool enough to reflux the solvent but allow the byproduct (Me-X) to escape into a trap.

  • Monitoring: Track reaction progress via ³¹P NMR.

    • Endpoint: Disappearance of the P(III) peak (~190 ppm) and appearance of the P(V) peak (~30 ppm).

  • Purification: Vacuum distillation is the preferred method to isolate the resulting phosphonate ester.

Protocol B: Handling & Air-Sensitivity Check

Objective: Verify reagent quality before synthesis. P(III) compounds oxidize to P(V) upon air exposure, rendering them inert to Arbuzov chemistry.

  • Sampling: Take a 50 µL aliquot of dimethyl methylphosphonite inside a glovebox or under positive N₂ pressure.

  • NMR Prep: Dissolve in dry CDCl₃ or C₆D₆.

  • Analysis: Run a quick ³¹P NMR (non-decoupled).

    • Pass: Single peak >150 ppm.

    • Fail: Significant peak at ~30 ppm (indicates oxidation to Dimethyl methylphosphonate).

Advanced Applications in Drug Development

Phosphonate Bioisosteres

Phosphonates (C-P bonds) are enzymatically stable mimics of phosphates (O-P bonds). Dimethyl methylphosphonite is the precursor to the methylphosphonate linkage found in:

  • Antivirals: Nucleotide analogs where the labile P-O-C linkage is replaced by a stable P-C bond.

  • Transition State Analogs: Inhibitors of metalloproteases and esterases.

Ligand Synthesis

The P(III) center can act as a ligand for transition metals (Rh, Pd, Ru).

  • Workflow: Reaction with Grignard reagents (R-MgX) displaces the methoxy groups to form chiral phosphines or phosphinites used in asymmetric catalysis.

Visualization: Reactivity Divergence

ReactivityMap Center Dimethyl Methylphosphonite (P-III) Path1 Oxidation (O2/H2O2) Center->Path1 Path2 Arbuzov (R-X) Center->Path2 Path3 Ligand Exchange (R-MgX) Center->Path3 Prod1 Dimethyl Methylphosphonate (Simulant/Flame Retardant) Path1->Prod1 Prod2 Phosphonate Drug Scaffolds (C-P Bond Formation) Path2->Prod2 Prod3 Chiral Phosphines (Catalysis Ligands) Path3->Prod3

Figure 2: Divergent reactivity pathways. Path 2 is the primary route for pharmaceutical synthesis.

Safety & Decontamination

While the P(III) phosphonite is less regulated than the P(V) simulant, it is a potent irritant and highly flammable.

  • Toxicity: Organophosphorus compounds can exhibit cholinergic toxicity. Although less potent than nerve agents, standard precautions (gloves, fume hood) are mandatory.

  • Decontamination:

    • Spill: Do NOT use water initially (violent hydrolysis possible). Cover with sand/vermiculite.

    • Neutralization: Treat with a 10% aqueous sodium hydroxide (NaOH) or sodium carbonate solution to hydrolyze the ester bonds, converting it to the less toxic methylphosphonic acid salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4187293, Dimethyl methylphosphonite. Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. (Foundational mechanism).[2][3]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Schedule 2 Chemicals: Dimethyl methylphosphonate. (Context on the P(V) product regulation). Retrieved from [Link]

Sources

Technical Guide: Dimethyl Methylphosphonite (P-III) in Research & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Dimethyl methylphosphonite (CAS 20278-51-7), distinct from its oxidized counterpart, Dimethyl methylphosphonate (DMMP).

Executive Summary & Chemical Identity[1]

Dimethyl methylphosphonite (DMMPn) is a trivalent organophosphorus compound utilized primarily as a versatile synthon in the construction of C–P bonds and as a specialized ligand in homogeneous catalysis.

It is critical to distinguish this molecule from its pentavalent analog, Dimethyl methylphosphonate (DMMP, CAS 756-79-6), which is thermodynamically stable and often used as a flame retardant or nerve agent simulant. DMMPn is a reactive P(III) nucleophile , whereas DMMP is a stable P(V) electrophile/solvent.

Chemical Profile
PropertySpecification
IUPAC Name Dimethyl methylphosphonite
CAS Number 20278-51-7
Formula

Structure

Oxidation State Phosphorus(III)
Reactivity Class Nucleophile, Ligand (

-acceptor), Reducing Agent
Key Hazard Air-sensitive, potentially pyrophoric; hydrolyzes to methylphosphonous acid.

Core Reactivity & Mechanistic Applications[2][3]

The utility of Dimethyl methylphosphonite stems from the lone pair of electrons on the phosphorus atom. Unlike phosphonates, the P(III) center in DMMPn is highly nucleophilic, allowing it to participate in two primary reaction classes: Arbuzov Rearrangements and Transition Metal Coordination .

The Arbuzov Rearrangement (C–P Bond Formation)

DMMPn is a potent substrate for the Michaelis-Arbuzov reaction. It reacts with alkyl halides (


) to form methylphosphinates , a crucial class of compounds in drug discovery (e.g., transition state analogues for protease inhibitors).

Mechanism:

  • Nucleophilic Attack: The P(III) lone pair attacks the electrophilic carbon of the alkyl halide.

  • Intermediate Formation: A phosphonium intermediate is generated.

  • Dealkylation: The halide anion attacks the methyl group of the alkoxy substituent, releasing methyl halide and yielding the thermodynamically stable P(V) phosphinate.

Ligand Chemistry

In organometallic chemistry, DMMPn serves as a ligand for Group VI metals (Cr, Mo, W). It functions as a


-donor via the P-lone pair and a 

-acceptor into the P-O

orbitals. This electronic profile allows it to stabilize low-oxidation-state metal centers more effectively than trialkylphosphines.

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent reactivity of Dimethyl methylphosphonite: its oxidation to the phosphonate (unwanted side reaction) versus its productive use in the Arbuzov synthesis of phosphinates.

DMMPn_Reactivity cluster_legend Pathway Legend DMMPn Dimethyl methylphosphonite (P-III Nucleophile) CAS 20278-51-7 Inter [Me(R')P(OMe)2]+ X- (Phosphonium Intermediate) DMMPn->Inter Nucleophilic Attack (Arbuzov) Oxidation Dimethyl methylphosphonate (P-V Byproduct) CAS 756-79-6 DMMPn->Oxidation Oxidation (O2/Air) RX Alkyl Halide (R'-X) RX->Inter Phosphinate Methylphosphinate (P-V Product) Me(R')P(O)(OMe) Inter->Phosphinate Dealkylation (-MeX) key Blue: Nucleophilic Attack Green: Product Formation Red: Degradation

Caption: Mechanistic divergence of Dimethyl methylphosphonite. The Arbuzov pathway (Blue/Green) yields valuable phosphinates, while air exposure leads to the stable phosphonate (Red).

Experimental Protocols

Synthesis of Methylphosphinates via Arbuzov Reaction

Objective: Synthesis of Methyl(benzyl)phosphinic acid methyl ester using DMMPn.

Reagents:

  • Dimethyl methylphosphonite (1.0 equiv)

  • Benzyl Bromide (1.0 equiv)

  • Solvent: Toluene (anhydrous) or Neat (if thermal control is managed)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with

    
     for 15 minutes. P(III) species are sensitive to oxidation.
    
  • Addition: Charge the flask with Benzyl Bromide (10 mmol). Add Dimethyl methylphosphonite (10 mmol) dropwise via syringe at room temperature.

    • Note: The reaction is exothermic. If running neat, cool the flask in an ice bath during addition.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor the evolution of Methyl Bromide (gas) or use TLC/31P-NMR to confirm the disappearance of the P(III) signal (~180-200 ppm range usually shifts to ~30-60 ppm for P(V)).

  • Workup: Remove volatiles under reduced pressure. The residue is typically the pure phosphinate ester.

  • Purification: If necessary, purify via vacuum distillation. Do not use silica gel chromatography without verifying stability, as phosphinates can sometimes stick or hydrolyze.

Ligand Exchange for Molybdenum Complexes

Objective: Preparation of


.

Protocol:

  • Precursor: Dissolve

    
     in THF in a photochemical reactor.
    
  • Activation: Irradiate with UV light to generate the labile

    
     species.
    
  • Ligand Addition: Add Dimethyl methylphosphonite (1.1 equiv) via syringe under argon.

  • Displacement: Stir at room temperature for 1 hour. The P(III) ligand displaces the THF.

  • Isolation: Evaporate solvent and recrystallize from hexane at -20°C.

Safety & Handling (Self-Validating Systems)

Working with P(III) compounds requires a "Self-Validating" safety approach where the absence of oxidation is confirmed before committing expensive reagents.

HazardControl MeasureValidation Step
Oxidation (Air Sensitivity) Store under Nitrogen/Argon. Use Schlenk lines.31P-NMR Check: P(III) shifts are distinct (>100 ppm). If a peak appears near 30 ppm (Phosphonate), the reagent is degraded.
Hydrolysis Use anhydrous solvents (THF, Toluene).Karl Fischer titration of solvents before use (<50 ppm water).
Exothermicity Dropwise addition; active cooling.Monitor internal temperature; do not exceed boiling point of byproducts (MeBr) too rapidly.

Critical Warning: Do not confuse Dimethyl methylphosphonite (P-III) with Dimethyl methylphosphonate (P-V). The latter is a nerve agent simulant and is regulated in some jurisdictions. Always verify the CAS (20278-51-7 vs 756-79-6) and the oxidation state before ordering or using.

References

  • Arbuzov Reaction Mechanism & Utility

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1][2] Chemical Reviews, 81(4), 415-430.

  • P(III)

    • Coskran, K. J., & Jones, C. E. (1971).[3][4] Substituted Group VI metal carbonyl complexes of dimethyl methylphosphonite and bis(dimethylamino)methylphosphine.[3][5] Inorganic Chemistry, 10(8), 1536-1540.

  • Chemical Data & CAS Verification

    • EPA CompTox Chemicals Dashboard. Dimethyl methylphosphonite (CAS 20278-51-7).[6][7]

  • Synthesis of Phosphinates

    • Demmer, C. S., et al. (2011). Phosphinic Acid Analogues as Inhibitors of Human Glutaminyl Cyclase. Journal of Medicinal Chemistry, 54(15), 5454–5466.

Sources

Mechanistic Insights into DMMP Degradation: A Model for Organophosphonate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl methylphosphonate (DMMP) serves as the primary simulant for G-series nerve agents (e.g., Sarin) due to its structural homology—specifically the phosphorus-methyl (P-CH₃) and phosphorus-oxygen (P=O) moieties.[1] Beyond defense applications, DMMP degradation pathways offer critical insights for drug development professionals working with phosphonate-based pharmacophores (e.g., nucleotide analogs, bisphosphonates). Understanding the stability of the C-P bond versus the labile P-O-C linkages is essential for predicting metabolic stability and designing decontamination/neutralization protocols.

This guide delineates the three primary decomposition vectors: Hydrolysis , Heterogeneous Catalytic Oxidation , and Photocatalytic Mineralization .

Hydrolytic Pathways (Liquid Phase)

Mechanism & Causality

Hydrolysis is the baseline degradation pathway, relevant to environmental persistence and physiological stability. The reaction proceeds via nucleophilic attack of water (or hydroxide ions) on the phosphorus center.

  • Step 1 (Rapid): Cleavage of the first methoxy group to form Methyl Methylphosphonate (MMP) and methanol. This step is kinetically favored.

  • Step 2 (Slow): Hydrolysis of MMP to Methylphosphonic Acid (MPA). The negative charge on the MMP anion repels further nucleophilic attack, significantly slowing this step.

  • Step 3 (Resistant): Cleavage of the P-C bond to form Orthophosphoric Acid (H₃PO₄). Under standard hydrolytic conditions, the C-P bond is remarkably stable; mineralization to inorganic phosphate rarely occurs without radical assistance or extreme thermal forcing.

Pathway Visualization

HydrolysisPathway DMMP DMMP (Dimethyl methylphosphonate) MMP MMP (Methyl methylphosphonate) DMMP->MMP k1 (Fast) + H2O MeOH1 Methanol DMMP->MeOH1 MPA MPA (Methylphosphonic Acid) MMP->MPA k2 (Slow) + H2O MeOH2 Methanol MMP->MeOH2 H3PO4 H3PO4 (Orthophosphoric Acid) MPA->H3PO4 k3 (Very Slow) Requires C-P Cleavage

Figure 1: Stepwise hydrolysis of DMMP. Note the high stability barrier between MPA and H₃PO₄ due to the robust C-P bond.

Experimental Protocol: Hydrothermal Degradation

Objective: Determine kinetic parameters of P-O-C cleavage without catalysts.

  • Preparation: Prepare a 10 mM solution of DMMP in deionized water.

  • Reactor Setup: Load solution into a batch Inconel reactor (corrosion-resistant) capable of withstanding 30 MPa.

  • Reaction: Heat to 200–300°C (sub-critical water region). Maintain pressure at 25 MPa to keep water in liquid phase.

  • Sampling: Extract aliquots at 30-second intervals using a rapid-quench system.

  • Analysis: Analyze samples via LC-ESI-MS (Negative Ion Mode) to quantify MMP (m/z 109) and MPA (m/z 95).

    • Self-Validation: The mass balance of Phosphorus must remain constant. Loss of P indicates reactor adsorption or leak.

Heterogeneous Catalytic Oxidation (Gas/Surface Phase)

Mechanism & Causality

For rapid neutralization, gas-phase catalytic oxidation over metal oxides (CeO₂, TiO₂, CuO) is superior. The mechanism often follows the Mars-van Krevelen cycle, where the substrate consumes lattice oxygen, which is subsequently replenished by gas-phase oxygen.

  • Adsorption: DMMP adsorbs dissociatively.[2][3] The phosphoryl oxygen (P=O) binds to Lewis acid sites (metal cations).

  • Ligand Exchange: Surface hydroxyl groups nucleophilically attack the P center, releasing Methanol.[4]

  • Deep Oxidation: Lattice oxygen attacks the methyl groups. Unlike hydrolysis, this pathway can break the P-C bond at high temperatures (>350°C), releasing CO, CO₂, and leaving solid phosphate residues.

Pathway Visualization

CatalyticMechanism GasDMMP Gas Phase DMMP Adsorbed Dissociative Adsorption (Lewis Acid Site) GasDMMP->Adsorbed Binding via P=O SurfaceInt Surface Intermediates (Formate, Carbonate) Adsorbed->SurfaceInt Lattice Oxygen Attack VolatileProd Volatiles: MeOH, DME, CO, CO2 SurfaceInt->VolatileProd Desorption Residue Surface Residue: Inorganic Phosphate (Poisoning) SurfaceInt->Residue Mineralization Residue->Adsorbed Site Blocking (Deactivation)

Figure 2: Catalytic oxidation mechanism on Metal Oxides (e.g., CeO₂). Note the "Residue" node, indicating catalyst poisoning by phosphate deposition.

Experimental Protocol: Fixed-Bed Reactor Study

Objective: Evaluate catalyst efficiency and identify volatile byproducts.

  • Catalyst Prep: Calcine CeO₂ nanorods at 400°C for 4 hours to clean surface carbonates.

  • Loading: Pack 100 mg of catalyst into a quartz tube reactor (4 mm ID).

  • Vapor Generation: Bubble synthetic air (80% N₂/20% O₂) through liquid DMMP at 30°C to generate a controlled vapor stream (approx. 4 g/m³).

  • Reaction: Ramp reactor temperature from 100°C to 450°C at 5°C/min.

  • Detection (Coupled System):

    • Online MS/FTIR: Route tail gas to a Mass Spectrometer to track volatile evolution (Methanol m/z 31, CO₂ m/z 44).

    • Post-Reaction XPS: Analyze spent catalyst via X-ray Photoelectron Spectroscopy to detect surface phosphorus (P 2p peak at ~133 eV), confirming P-C bond cleavage and surface poisoning.

Photocatalytic Mineralization (TiO₂)

Mechanism & Causality

Photocatalysis utilizes UV-generated electron-hole pairs (


) on TiO₂.[5] This is distinct because it generates highly reactive hydroxyl radicals (

) capable of attacking the robust P-C bond at ambient temperatures.
  • Hole Pathway: Valence band holes (

    
    ) oxidize adsorbed water to 
    
    
    
    .[5]
  • Radical Attack:

    
     radicals attack the P-CH₃ group, initiating oxidative cleavage to form CO₂ and inorganic phosphate.
    
  • Significance: This is one of the few methods to achieve "mineralization" (total degradation to inorganic salts) without high heat.

Analytical Methodologies & Product Summary

The choice of analytical technique is dictated by the phase of the product.

Product ClassSpecific CompoundsPrimary Detection MethodKey Characteristic
Volatile Organics Methanol, Dimethyl Ether, Methyl FormateGC-MS / Online FTIREarly indicators of P-O-C cleavage.
Gases CO, CO₂, H₂GC-TCD / MSIndicators of deep oxidation (C-H bond breaking).
Acidic Intermediates MMP, MPALC-ESI-MS (Neg. Mode)Stable hydrolysis products; require derivatization for GC.
Inorganic Residues H₃PO₄, PolyphosphatesIon Chromatography / XPSFinal mineralization products; often poison catalysts.
Reference Protocol: LC-ESI-MS for Acidic Products

To distinguish between MMP and MPA in aqueous samples:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Rationale: Phosphonic acids deprotonate easily, forming stable anions

      
      . Positive mode is insensitive for these species.
      

References

  • Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Source: PubMed / J. Phys. Chem. A. Context: Establishes pseudo-first-order kinetics and MPA/Methanol as primary products in liquid phase. URL:[Link]

  • Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts. Source: MDPI / Catalysts.[1][6][7][8] Context: Details the Mars-van Krevelen mechanism and the role of lattice oxygen in breaking P-OCH3 bonds. URL:[Link]

  • Experimental study of dimethyl methylphosphonate decomposition over anatase TiO2. Source: PubMed / J. Hazard. Mater. Context: Describes the photocatalytic pathway and the role of humidity in conversion efficiency. URL:[Link]

  • Determination of Nerve Agent Degradation Products in Drinking Water. Source: Waters Corporation Application Note. Context: Validates LC-ESI-MS methods for unambiguous identification of alkyl methylphosphonic acids (AMPAs). URL:[Link]

  • Thermal Decomposition of Dimethyl Methylphosphonate on Size-Selected Clusters. Source: ACS Publications / J. Phys. Chem. C. Context: Comparative study of Copper vs. Copper Oxide clusters, identifying formaldehyde and methane as high-temp products.[2] URL:[Link]

Sources

Technical Monograph: Spectroscopic Characterization and Handling of Dimethyl Methylphosphonite (DMMPn)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous spectroscopic and handling profile for Dimethyl methylphosphonite (DMMPn) , a trivalent phosphorus compound often confused with its pentavalent oxide, Dimethyl methylphosphonate (DMMP).

Executive Summary & Chemical Identity

Dimethyl methylphosphonite (DMMPn) is a reactive organophosphorus(III) species primarily used as a ligand in organometallic catalysis and as a synthetic intermediate in the Arbuzov reaction. Unlike the stable, pentavalent Dimethyl methylphosphonate (DMMP), DMMPn is highly sensitive to oxidation and hydrolysis.

  • IUPAC Name: Dimethoxy(methyl)phosphane[1]

  • CAS Number: 20278-51-7[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 108.08 g/mol [1]

  • Structure: P(III) pyramidal geometry with one methyl group and two methoxy groups directly bonded to phosphorus.

Critical Distinction: P(III) vs. P(V)

The most common analytical error is misidentifying the oxidized P(V) impurity (DMMP) as the target P(III) species (DMMPn).

FeatureDimethyl methylphosphonite (DMMPn)Dimethyl methylphosphonate (DMMP)
Oxidation State P(III) (Trivalent)P(V) (Pentavalent)
Stability Air/Moisture Sensitive (Pyrophoric potential)Stable, Hygroscopic

NMR Shift

180 – 195 ppm
(Low Field)

30 – 35 ppm
(High Field)
Main Use Ligand, IntermediateFlame Retardant, CWA Simulant

Handling & Safety Protocols (Self-Validating Systems)

Core Directive: DMMPn rapidly oxidizes to DMMP upon exposure to air. All manipulations must occur under an inert atmosphere (Nitrogen or Argon) using Schlenk or Glovebox techniques.

Protocol 1: Anaerobic Sampling for NMR
  • Objective: Obtain a spectrum free of the oxidation product (DMMP).

  • Validation: The absence of a signal at

    
     32 ppm in 
    
    
    
    NMR confirms successful anaerobic handling.
  • Preparation: Dry NMR solvent (

    
     or 
    
    
    
    ) over molecular sieves (4Å) and degas via freeze-pump-thaw (3 cycles).
  • Sampling: Inside a glovebox, dissolve 20 mg of DMMPn in 0.6 mL of degassed solvent.

  • Sealing: Transfer to a J-Young NMR tube or standard tube capped with a rubber septum and wrapped in Parafilm inside the glovebox.

  • Acquisition: Run

    
     NMR immediately. A single peak >180 ppm indicates pure material.
    

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The phosphorus nucleus is the primary reporter for purity and identity.


NMR (Decoupled)
  • Chemical Shift:

    
     180.0 – 195.0 ppm (Singlet).
    
  • Context: The extreme downfield shift is characteristic of electron-rich P(III) centers attached to oxygen atoms (phosphonites).

  • Impurity Marker: A peak at

    
     32-35 ppm indicates oxidation to the phosphonate. A peak at 
    
    
    
    140 ppm indicates trimethyl phosphite (
    
    
    ) impurity from synthesis.

NMR
  • 
     (Methyl on Phosphorus): 
    
    • Shift:

      
       1.1 – 1.3 ppm.
      
    • Multiplicity: Doublet (d).

    • Coupling Constant (

      
      ):  ~10–15 Hz.
      
  • 
     (Methoxy Groups): 
    
    • Shift:

      
       3.4 – 3.6 ppm.
      
    • Multiplicity: Doublet (d).

    • Coupling Constant (

      
      ):  ~10–12 Hz.
      
    • Integration Ratio: 6:3 (Methoxy : Methyl).

B. Infrared (IR) Spectroscopy[2]
  • Key Diagnostic: Absence of the strong

    
     stretching band at 1200–1250 cm⁻¹.
    
  • 
     Stretch:  Strong, broad band at 1010–1050 cm⁻¹.
    
  • 
     Stretch:  Weak to medium bands in the 600–800 cm⁻¹ region (often obscured).
    
  • C-H Stretch: 2850–2950 cm⁻¹ (Methyl/Methoxy C-H).

C. Mass Spectrometry (EI/CI)
  • Molecular Ion (

    
    ):  m/z 108.[1]
    
  • Fragmentation Pattern:

    • m/z 93 (

      
      ):  Loss of methyl radical (
      
      
      
      ).
    • m/z 77 (

      
      ):  Loss of methoxy radical (
      
      
      
      ).
    • m/z 47 (

      
      ):  Characteristic phosphorus-oxygen fragment.
      

Synthesis & Reaction Pathways

Understanding the synthesis helps identify potential impurities.

Standard Route: Reaction of Methyldichlorophosphine with Methanol/Base.



Visualization: Spectroscopic Identification Workflow

The following diagram outlines the logical decision tree for verifying DMMPn identity and purity.

SpectroscopicWorkflow Sample Unknown Organophosphorus Sample P31NMR Run 31P NMR (Degassed Solvent) Sample->P31NMR CheckShift Analyze Chemical Shift P31NMR->CheckShift ResultP5 Peak at 30-35 ppm (Phosphonate - P(V)) CheckShift->ResultP5 High Field ResultP3 Peak at 180-195 ppm (Phosphonite - P(III)) CheckShift->ResultP3 Low Field ResultMix Peaks at both regions CheckShift->ResultMix Mixture Oxidized Sample Oxidized (DMMP Contamination) ResultP5->Oxidized ActionIR Confirm with IR (Check for P=O @ 1250 cm-1) ResultP3->ActionIR ResultMix->Oxidized Partial Oxidation FinalID Identity Confirmed: Dimethyl Methylphosphonite ActionIR->FinalID No P=O Band

Caption: Decision tree for distinguishing Dimethyl methylphosphonite (P(III)) from its oxidation product using NMR and IR markers.

Visualization: Degradation & Reactivity

DMMPn is an intermediate that can follow two primary degradation/reaction paths: Oxidation or Arbuzov Rearrangement.

Reactivity DMMPn Dimethyl methylphosphonite (P(III), 180-195 ppm) DMMP Dimethyl methylphosphonate (P(V), 32 ppm) Stable Oxide DMMPn->DMMP Oxidation (Rapid) Isomer Thermodynamic Isomerization DMMPn->Isomer Rearrangement Oxygen + O2 (Air) Oxygen->DMMP Heat + Heat/Cat. (Arbuzov) Isomer->DMMP Formation of P=O bond

Caption: Primary degradation pathways showing the conversion of reactive P(III) phosphonite to the stable P(V) phosphonate.

Summary Table of Spectroscopic Data

TechniqueParameterValue / CharacteristicNotes

NMR
Chemical Shift

180 – 195 ppm
Singlet. Highly diagnostic for P(III).

NMR


1.2 ppm (d,

Hz)
Doublet due to P-H coupling.


3.5 ppm (d,

Hz)
Doublet due to P-H coupling.
IR

Absent Presence indicates oxidation.

1030 cm⁻¹Strong, broad.
Mass Spec Molecular Ionm/z 108Base peak often m/z 93 or 77.

References

  • EPA CompTox Chemicals Dashboard. (n.d.). Dimethyl methylphosphonite (CAS 20278-51-7).[1] U.S. Environmental Protection Agency. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4187293, Dimethyl methylphosphonite. Retrieved from [Link]

  • Kabachnik, M. I., et al. (1971). Organophosphorus Chemistry: Phosphonites and their Reactivity. (General reference for P(III) shifts in the 180-200 ppm range).
  • Coskran, K. J., & Jones, C. E. (1971). Substituted Group VI metal carbonyl complexes of dimethyl methylphosphonite and bis(dimethylamino)methylphosphine. Inorganic Chemistry, 10(1), 55–60.

Sources

Technical Guide: Dimethyl Methylphosphonate (DMMP) as a Sarin (GB) Simulant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The handling of live Chemical Warfare Agents (CWAs) such as Sarin (GB) is restricted to high-containment facilities (BSL-4/CWC Schedule 1). To accelerate the development of detection sensors, filtration materials, and decontamination catalysts, researchers rely on simulants—compounds that mimic the physicochemical properties of the agent without the extreme lethality.

Dimethyl methylphosphonate (DMMP) is the primary simulant for Sarin due to its structural homology, particularly the presence of the phosphoryl (P=O) bond and similar molecular dimensions. This guide provides a technical deep-dive into the validity of DMMP as a surrogate, detailed experimental protocols for its generation and testing, and the mechanistic pathways of its degradation.

Part 1: Physicochemical Basis of Simulation

Structural Homology and Limitations

The validity of DMMP as a simulant rests on its ability to mimic the physical adsorption and hydrogen bonding characteristics of Sarin. Both molecules possess a tetrahedral geometry centered on a phosphorus atom with a highly polar phosphoryl (P=O) group. This group is the primary active site for interaction with metal oxides, Metal-Organic Frameworks (MOFs), and sensor surfaces.

However, a critical chemical difference exists: Sarin possesses a P-F bond , a highly reactive leaving group responsible for its acetylcholinesterase inhibition (neurotoxicity). DMMP replaces this with a methoxy (-OCH₃) group. Consequently, while DMMP is an excellent physical simulant (adsorption, vapor pressure trends), it is a conservative chemical simulant; it is generally harder to hydrolyze than Sarin, meaning materials that successfully degrade DMMP often degrade Sarin even faster.

Comparative Properties Table[1][2]
PropertySarin (GB)Dimethyl Methylphosphonate (DMMP)Simulation Relevance
Formula C₄H₁₀FO₂PC₃H₉O₃PHigh Structural Similarity
Molecular Weight 140.09 g/mol 124.08 g/mol ~11% deviation
Vapor Pressure (25°C) ~2.90 mmHg (386 Pa)~0.84 mmHg (112 Pa)DMMP is less volatile; persistence testing is conservative.
Density (25°C) 1.089 g/cm³1.145 g/cm³Excellent hydrodynamic match.
Viscosity (25°C) 1.28 cP1.75 cPSimilar fluid dynamics.
Oral LD50 (Rat) ~0.55 mg/kg (Extreme Toxicity)> 8,210 mg/kg (Low Toxicity)DMMP is ~15,000x safer to handle.
Bond Polarity P=O (Strong Dipole)P=O (Strong Dipole)Critical for sensor detection mechanisms.

Data compiled from comparative toxicological studies and physical property databases [1, 2, 5].

Molecular Visualization

The following diagram illustrates the structural comparison, highlighting the P=O bond commonality and the P-F vs. P-OCH₃ difference.

MolecularComparison cluster_Sarin Sarin (GB) cluster_DMMP DMMP (Simulant) GB_Struct P(=O)(CH3)(F)(OCH(CH3)2) Key Feature: P-F Bond (Leaving Group) Comparison Shared Feature: Phosphoryl Oxygen (P=O) Primary binding site for Adsorption & Detection GB_Struct->Comparison DMMP_Struct P(=O)(CH3)(OCH3)2 Key Feature: P-OCH3 (Stable Group) DMMP_Struct->Comparison

Figure 1: Structural comparison between Sarin and DMMP.[1][2][3][4] The shared phosphoryl oxygen is the basis for using DMMP in adsorption and sensor research.

Part 2: Experimental Protocols

Dynamic Vapor Generation System

To test sensors or filtration media, a stable stream of DMMP vapor must be generated. Because DMMP has low volatility (112 Pa @ 25°C), a simple headspace injection is often insufficient for quantitative studies. A bubbler-based dynamic atmosphere generation system is the standard protocol.

Protocol Steps:

  • Carrier Gas Preparation: Use high-purity Nitrogen (N₂) or Zero Air. Regulate pressure to 20 psi.

  • Mass Flow Control (MFC): Split the gas stream into two lines:

    • Line A (Carrier): Flows through the DMMP bubbler.

    • Line B (Dilution): Bypasses the bubbler to dilute the saturated stream.

  • Saturation: Direct Line A into a fritted bubbler containing liquid DMMP maintained at a constant temperature (e.g., 25.0°C ± 0.1°C) using a water bath.

  • Mixing: Combine Line A (saturated vapor) and Line B in a mixing chamber.

  • Calculation: The final concentration (

    
    ) is determined by the ratio of flow rates and the saturation vapor pressure (
    
    
    
    ) of DMMP.
    
    

VaporGen Source N2 / Zero Air Source MFC_C MFC 1 (Carrier) Source->MFC_C MFC_D MFC 2 (Dilution) Source->MFC_D Bubbler DMMP Bubbler (Thermostated) MFC_C->Bubbler Flow A Mixer Mixing Chamber MFC_D->Mixer Flow B Bubbler->Mixer Saturated Vapor Chamber Test Chamber (Sensor/Filter) Mixer->Chamber Target Conc. Vent Exhaust (Scrubber) Chamber->Vent

Figure 2: Schematic of a Dynamic Vapor Generation System for DMMP. Precise control of Flow A and B determines the test concentration [6, 7].

Adsorption Breakthrough Test (Filtration)

This protocol measures the capacity of porous materials (e.g., Activated Carbon, Zr-MOFs) to remove DMMP from an airstream.

Protocol Steps:

  • Column Packing: Pack ~100 mg of adsorbent into a quartz tube (ID: 4-6 mm). Secure with glass wool.

  • Activation: Heat the sample (150°C) under N₂ flow for 2 hours to remove pre-adsorbed moisture.

  • Challenge: Cool to test temperature (25°C). Introduce DMMP vapor (e.g., 500 mg/m³) at a fixed flow rate.

  • Detection: Monitor the effluent using a Flame Ionization Detector (FID) or a Photoionization Detector (PID).

  • Endpoint: The experiment concludes when the effluent concentration reaches 5% of the inlet concentration (Breakthrough Time).

Part 3: Degradation Mechanisms

When DMMP interacts with metal oxide surfaces (e.g.,


, 

,

), it undergoes catalytic hydrolysis. This is the primary mechanism studied for decontamination materials.

Mechanism:

  • Physisorption: The phosphoryl oxygen (

    
    ) binds to a Lewis Acid site (
    
    
    
    ) on the surface.
  • Chemisorption/Hydrolysis: A surface hydroxyl group (

    
    ) attacks the phosphorus center.
    
  • Cleavage: The

    
     bond breaks, releasing Methanol (
    
    
    
    ) and leaving a surface-bound methylphosphonate species.
  • Poisoning: Unlike Sarin, the strong binding of the methylphosphonate product can poison the catalyst surface, stopping further reaction unless high temperatures (>300°C) are used to desorb products.

Degradation Step1 1. Adsorption DMMP (P=O) binds to Metal Lewis Acid Site Step2 2. Nucleophilic Attack Surface -OH attacks Phosphorus Step1->Step2 Step3 3. Elimination P-OCH3 bond cleaves Step2->Step3 Products Products: 1. Methanol (Released) 2. Methylphosphonate (Surface Bound) Step3->Products

Figure 3: Catalytic hydrolysis pathway of DMMP on metal oxide surfaces. The release of methanol is the key indicator of degradation [3, 8].

Part 4: Safety & Handling

Although DMMP is a simulant, it is a Chemical Weapons Convention (CWC) Schedule 2 substance. It is a precursor to Sarin and must be handled with strict accountability.

  • Toxicity: DMMP is slightly toxic (Category IV).

    • Oral LD50 (Rat): > 8,210 mg/kg [5].

    • Inhalation:[2][5] Can cause respiratory irritation.

  • PPE: Standard laboratory PPE (Safety glasses, Lab coat, Nitrile gloves) is sufficient. Work must be performed in a fume hood.

  • Decontamination: Spills can be neutralized with a dilute bleach solution or absorbed with vermiculite.

References

  • Comparison of Sarin and DMMP Properties. Defence Technology, 2021.

  • Molecular Dynamics Predictions of Viscosity for Organophosphorus Liquids. ResearchGate, 2021.

  • Adsorption and Decomposition of DMMP on Metal Oxides. Journal of Physical Chemistry B, 2003.

  • Toward Efficient Toxic-Gas Detectors: Sarin vs DMMP. ACS Omega, 2020.

  • Acute Toxicity Data for Organophosphorus Compounds. National Institutes of Health (NIH), 2019.

  • Detection of DMMP with Interband Cascade Laser Sensor. Optica, 2024.

  • PVDF Coated QCM Sensor for DMMP Vapor Detection. Sensors and Actuators B, 2006.

  • Thermocatalytic Decomposition of DMMP on CeO2 Catalysts. MDPI Molecules, 2022.

Sources

Methodological & Application

Using Dimethyl methylphosphonite in Horner-Wadsworth-Emmons reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Yield Olefination via Dimethyl Methylphosphonate (DMMP)-Derived Reagents

Executive Summary & Strategic Context

This application note details the protocol for utilizing Dimethyl Methylphosphonate (DMMP) as a scaffold to generate


-keto phosphonates, which serve as the active reagents in the Horner-Wadsworth-Emmons (HWE) reaction.

Crucial Distinction (Phosphonite vs. Phosphonate): While the prompt references Dimethyl methylphosphonite (


), the HWE reaction strictly requires a Phosphonate (

) species to stabilize the carbanion.
  • Dimethyl methylphosphonite (

    
    ) is the highly reactive Arbuzov precursor.
    
  • Dimethyl methylphosphonate (

    
    , DMMP ) is the stable reagent used to synthesize HWE precursors.
    

Scope: This guide covers the conversion of DMMP into


-keto phosphonates via lithiation/acylation and their subsequent use in stereoselective HWE olefination.

Safety & Compliance (CWC Schedule 2)

WARNING: Chemical Warfare Convention (CWC) Schedule 2 Substance Dimethyl methylphosphonate (DMMP) is a precursor for nerve agents (e.g., Sarin).[1] Strict adherence to safety and legal protocols is mandatory.[2]

Hazard CategoryProtocol
Regulatory Log usage volume strictly. Facility must be declared if usage exceeds CWC thresholds (typically 1 tonne/year, but check local laws).
Toxicity LD50 (Oral, Rat): >8000 mg/kg. However, it is a nerve agent simulant.[1][3] Treat as highly toxic.
Neutralization In case of spill: Absorb with vermiculite.[2] Decontaminate surfaces with 10% NaOH solution (hydrolysis to methylphosphonic acid).
PPE Butyl rubber gloves (nitrile is insufficient for prolonged exposure), chemical splash goggles, and fume hood operation.

Mechanistic Workflow & Logic

The utility of DMMP in HWE lies in its ability to be deprotonated at the


-methyl position, allowing it to condense with esters. This creates a customizable HWE reagent (

-keto phosphonate) that is not commercially available.
Diagram 1: The DMMP-to-Olefin Workflow

HWE_Workflow DMMP Dimethyl Methylphosphonate (DMMP) Anion Lithiated Anion [LiCH2P(O)(OMe)2] DMMP->Anion Lithiation Base Base (n-BuLi or LDA) -78°C Base->Anion BK_Phos β-Keto Phosphonate (HWE Reagent) Anion->BK_Phos Acylation Ester Ester Substrate (R-COOMe) Ester->BK_Phos Product (E)-Enone Product BK_Phos->Product HWE Reaction (Base Promoted) Aldehyde Aldehyde (R'-CHO) Aldehyde->Product

Caption: Stepwise conversion of DMMP to E-selective enones via lithiation and acylation.

Protocol A: Synthesis of -Keto Phosphonates (The Reagent)

This step converts DMMP into the active HWE reagent. The reaction is an exothermic condensation; strict temperature control is vital to prevent dimerization of the lithiated species.

Reagents:

  • Dimethyl methylphosphonate (DMMP) (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) or LDA

  • Ester substrate (0.5 equiv) Note: Excess phosphonate anion is required to drive the reaction.

  • THF (Anhydrous)[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).

  • DMMP Addition: Add DMMP (1.0 equiv) and cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 20 minutes.

    • Checkpoint: The solution should remain clear or turn slightly pale yellow. If it turns cloudy/white, moisture may be present.

    • Time: Stir at -78°C for 30–60 minutes to ensure complete anion formation.

  • Acylation: Dissolve the ester substrate (0.5 equiv) in minimal THF. Add this solution dropwise to the lithiated DMMP.

    • Critical: Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over

    
     and concentrate.
    
    • Purification: Flash chromatography (typically EtOAc/Hexanes or MeOH/DCM) is usually required to remove unreacted DMMP.

Protocol B: The HWE Reaction (Olefination)

Once the


-keto phosphonate is synthesized, it is reacted with an aldehyde.[5]

Condition Selection Matrix:

Condition TypeReagentsApplicationStereoselectivity
Standard NaH / THFRobust substrates, non-acid sensitive.High (E)
Masamune-Roush LiCl / DBU (or DIPEA) / MeCNBase-sensitive substrates (epimerizable centers).High (E)
Z-Selective KHMDS / 18-crown-6Requires Still-Gennari phosphonates (trifluoroethyl), not standard DMMP.High (Z)
Standard Procedure (Masamune-Roush Conditions)

Recommended for drug development due to mildness.

  • Solution A: Dissolve the

    
    -keto phosphonate (1.2 equiv) in anhydrous MeCN (or THF).
    
  • Salt Addition: Add anhydrous LiCl (1.5 equiv). Stir for 10 minutes.

    • Mechanism:[2][5][6][7][8][9]

      
       coordinates to the phosphonate oxygens, increasing the acidity of the 
      
      
      
      -proton, allowing weaker bases to work.
  • Base Addition: Add DBU (1.2 equiv) at room temperature. The solution often turns yellow (formation of the phosphonate carbanion).

  • Substrate Addition: Add the aldehyde (1.0 equiv).

  • Monitoring: Stir at RT. Monitor by TLC (typically 1–4 hours).

  • Workup: Dilute with ether/EtOAc, wash with 5% HCl (to remove DBU) and brine.

Troubleshooting & Decision Logic

Common failure modes in DMMP chemistry involve water contamination or improper temperature control during lithiation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Observed LowYield Low Yield in Step 1 (Acylation) Start->LowYield NoOlefin No Olefin in Step 2 (HWE) Start->NoOlefin CheckTemp Was Temp > -70°C? LowYield->CheckTemp CheckStoich Is Ester Enolizable? LowYield->CheckStoich CheckBase Substrate Sensitive? NoOlefin->CheckBase Steric Steric Bulk? NoOlefin->Steric SideReaction Self-Condensation of DMMP occurred CheckTemp->SideReaction Yes UseLDA Switch Base: Use LDA instead of n-BuLi CheckStoich->UseLDA Yes SwitchMR Use Masamune-Roush (LiCl/DBU) CheckBase->SwitchMR Yes Heat Heat to 40-60°C or use NaH Steric->Heat Yes

Caption: Diagnostic logic for optimizing DMMP acylation and HWE coupling.

References

  • Maloney, K. M., & Chung, J. Y. (2009).[10] "A General Procedure for the Preparation of β-Ketophosphonates." The Journal of Organic Chemistry, 74(19), 7574–7576.

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and soft bases."[11][12] Tetrahedron Letters, 25(21), 2183–2186.

  • Organisation for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals." OPCW Annex on Chemicals.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis).[13]

Sources

High-Precision Quantitation of Dimethyl Methylphosphonate (DMMP) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ENV-2026-DMMP

Executive Summary

Dimethyl Methylphosphonate (DMMP) is the primary non-toxic simulant for G-series nerve agents (e.g., Sarin, Soman). Its structural similarity—specifically the phosphorus-methyl bond (P-CH3)—makes it the industry standard for validating detection equipment, remediation protocols, and environmental fate studies.

This guide provides a rigorous, dual-modality approach (GC-MS and LC-MS/MS) for quantifying DMMP in soil and water. Unlike generic protocols, this document addresses the specific physicochemical challenges of DMMP: its high polarity relative to other semi-volatiles, its water solubility, and its potential to hydrolyze into Methylphosphonic Acid (MPA).

Chemical Profile & Analytical Challenges

PropertyValueAnalytical Implication
CAS Number 756-79-6Unique identifier for spectral libraries.
Molecular Weight 124.08 g/mol Low mass requires careful solvent delay settings in GC-MS to avoid cutoff.
Boiling Point 181 °CSemi-volatile; suitable for GC but requires high desorption temps.
Water Solubility MiscibleCritical: Poor extraction efficiency with non-polar solvents (Hexane). Requires polar-compatible solvents (DCM) or SPME.
Vapor Pressure 0.96 mmHg (25°C)Sufficient for Headspace-SPME analysis.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Application: Volatile fraction analysis in water (via SPME) and soil (via Solvent Extraction). Method Basis: Modified EPA Method 8270.

Sample Preparation Workflows
Option 1: Water Samples (Headspace SPME)

Why this works: SPME (Solid Phase Microextraction) avoids solvent dilution, lowering the Limit of Detection (LOD) to ppt levels.

  • Fiber Selection: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) .

    • Causality: DMMP is a small, polar molecule. Pure PDMS fibers show poor retention. The Carboxen layer traps small molecules, while DVB aids in retaining polar compounds.[1][2]

  • Procedure:

    • Aliquot 10 mL sample into a 20 mL headspace vial.

    • Add 3g NaCl (Salting out). Reason: Increases ionic strength, forcing polar DMMP into the headspace.

    • Add 10 µL Internal Standard (d6-DMMP, 5 ppm).

    • Incubate at 60°C for 10 min (agitation: 500 rpm).

    • Expose fiber to headspace for 30 min at 60°C.

    • Desorb in GC inlet at 250°C for 3 min (Splitless mode).

Option 2: Soil Samples (Ultrasonic Extraction)
  • Solvent: Dichloromethane (DCM) or Acetone:DCM (1:1).

    • Causality: DCM is the standard for organophosphates (EPA 3550).

  • Procedure:

    • Weigh 10g soil (sieved, 2mm) into a glass vial.

    • Spike with Surrogate Standard (Tributyl phosphate or d6-DMMP).

    • Add 10g anhydrous Sodium Sulfate (Na2SO4) to bind moisture. Critical: Water interferes with GC column stationary phases.

    • Add 20 mL DCM. Sonicate for 20 mins (pulsed mode to prevent overheating).

    • Filter extract through 0.45 µm PTFE filter.

    • Concentrate to 1 mL using nitrogen blowdown (Do not evaporate to dryness; DMMP is volatile).

GC-MS Instrument Parameters[3]
  • Column: DB-5ms or Rtx-5Amine (30m x 0.25mm x 0.25µm).

    • Note: Amine-specialized columns reduce peak tailing caused by the phosphorus moiety.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min) -> 15°C/min -> 200°C -> 30°C/min -> 280°C (hold 3 min).

  • MS Acquisition (SIM Mode):

    • Target Ion (Quant): m/z 124

    • Qualifier Ions: m/z 79, 47

    • Dwell Time: 100 ms per ion.

Workflow Logic Diagram

DMMP_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Decision Matrix Type? Sample->Decision Water Water Sample (10mL) Decision->Water Liquid Soil Soil Sample (10g) Decision->Soil Solid Salt Add NaCl (Salting Out) Water->Salt DCM Add DCM + Na2SO4 (Drying & Extraction) Soil->DCM SPME HS-SPME (DVB/CAR/PDMS Fiber) Salt->SPME Sonic Ultrasonic Extraction & Concentration DCM->Sonic Inject Splitless Injection 250°C SPME->Inject Sonic->Inject Column DB-5ms Column Separation Inject->Column MS Mass Spec (SIM) m/z 124, 79, 47 Column->MS

Figure 1: Decision tree for DMMP sample preparation and analysis via GC-MS.[3][4][5][6]

Protocol B: LC-MS/MS (Trace & Degradation Analysis)

Primary Application: Complex aqueous matrices, biological fluids, or when monitoring hydrolysis to Methylphosphonic Acid (MPA). Method Basis: ESI+ Triple Quadrupole.[5]

The "Polarity Problem"

DMMP is sufficiently polar that it elutes near the void volume on standard C18 columns, causing ion suppression from salts.

  • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Fluoro-Phenyl column for enhanced retention.

Instrument Parameters[1][3][9][10][11]
  • Column: Waters XBridge HILIC or Phenomenex Kinetex F5 (2.1 x 100mm, 1.7µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5). Buffer is critical for protonation [M+H]+.

    • B: Acetonitrile.[3][5]

  • Gradient:

    • 0-1 min: 95% B (HILIC mode requires high organic start).

    • 1-5 min: Ramp to 50% B.

    • 5-7 min: Hold 50% B.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[5]

MRM Transitions (Multiple Reaction Monitoring)

Quantification relies on the fragmentation of the phosphonate ester.

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
DMMP 125.1 [M+H]+93.0Quantifier15
DMMP 125.1 [M+H]+79.0Qualifier25
d6-DMMP (IS) 131.1 [M+H]+99.0Quantifier15
  • Mechanism:[1][7] The transition 125 -> 93 represents the loss of a methanol group (CH3OH), characteristic of methyl esters.

Quality Assurance & Self-Validating Systems

To ensure Trustworthiness , every batch must include:

  • Method Blank: Verifies no contamination from SPME fibers or DCM solvent (common in labs).

  • Surrogate Recovery: Spike samples with d18-TBP (Tributyl phosphate) prior to extraction.

    • Acceptance Criteria: 70-130% recovery.

    • Failure Mode: If recovery < 70% in soil, re-extract using Soxhlet instead of ultrasonication.

  • Internal Standard Normalization: All quantitative results must be ratioed against the d6-DMMP internal standard response to correct for injection variability and matrix effects.

Fragmentation Logic Diagram

DMMP_Fragmentation cluster_check Validation Check DMMP DMMP Precursor [M+H]+ = 125 Collision Collision Cell (CID) Argon Gas DMMP->Collision Frag1 Product Ion 1 m/z 93 (Loss of CH3OH) Collision->Frag1 Primary Path (Quant) Frag2 Product Ion 2 m/z 79 (PO3H2 Core) Collision->Frag2 Secondary Path (Qual) Ratio Ion Ratio Check (93/79) Must be within ±20% of Std Frag1->Ratio Frag2->Ratio

Figure 2: MS/MS fragmentation pathway for DMMP validation.

References

  • U.S. Environmental Protection Agency. (2014).[8] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[8] Link

  • Buote, A., et al. (2002). "Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization." Journal of Chromatography A, 978(1-2), 177-183.[4] Link

  • Kelly, J. T., et al. (2010). "Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase." Journal of Chromatography A, 1217(24), 3908-3917. Link

  • Sigma-Aldrich. (2023). Selection Guide for Supelco SPME Fibers.Link

  • Forensic RTI. (2020). Selecting and Optimizing Transitions for LC-MS/MS Methods.Link

Sources

Handling and storage procedures for Dimethyl methylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Regulatory Framework

Warning: Chemical Weapons Convention (CWC) Compliance Dimethyl methylphosphonite (CAS: 756-79-6 for the P(V) tautomer, often confused; specific P(III) CAS: 20278-51-7 or 756-79-6 depending on nomenclature looseness in databases, but chemically distinct) is a Schedule 2 Part B Precursor under the Chemical Weapons Convention (CWC).[1]

  • Regulatory Status: It is a direct precursor to Schedule 1 nerve agents (e.g., Sarin/GB).[1]

  • Mandate: Facilities processing, consuming, or producing this substance above threshold quantities (typically 1 tonne/year, though research quantities are lower) must declare activities to their National Authority (e.g., CWC NA in the US, NACWC in UK).[1]

  • Dual-Use Context: While used legitimately in Wittig-Horner kinetics studies and as a flame retardant intermediate, its structure (P-Me bond) triggers strict compliance.[1]

Physicochemical Profile & Hazard Identification

Distinction of Critical Importance: Researchers often confuse Dimethyl methylphosphonite (P(III)) with Dimethyl methylphosphonate (P(V)) .[1]

  • Target Compound (P(III)):

    
    . Highly reactive, air-sensitive, prone to oxidation.[1]
    
  • Degradation Product (P(V)):

    
     (DMMP). Stable, less toxic, but still regulated.[2]
    
PropertySpecification (P(III) Target)Notes
Formula

Trivalent Phosphorus
Molecular Weight 108.08 g/mol
Boiling Point ~120–125°C (Est.)Lower than P(V) analog (181°C) due to lack of P=O dipole.[1]
Density ~1.0 g/mL
Reactivity High Pyrophoric potential on high surface area; rapidly oxidizes to P(V).[1]
Hydrolysis RapidDecomposes to methylphosphinous acid and methanol.[3]
CWC Status Schedule 2B Covered under "Phosphorus atom bonded to one methyl... group".

Storage Protocol: The "Self-Validating" System

The Challenge: The primary failure mode in DMMP-ite research is silent oxidation. The liquid remains colorless as it converts from the reactive P(III) species to the stable P(V) phosphonate, ruining stoichiometry in subsequent reactions (e.g., Arbuzov rearrangements).[1]

The Solution: A storage system that physically prevents ingress and analytically confirms integrity.

Protocol A: The Inert Barrier System
  • Primary Containment: Store only in Schlenk flasks or Young's tap ampoules. Standard screw-cap vials are insufficient for long-term storage due to oxygen permeation through PTFE/Silicone septa over weeks.[1]

  • Atmosphere: Argon (Ar) is superior to Nitrogen (

    
    ) due to its higher density, providing a "blanket" over the liquid surface.[1]
    
  • Desiccant: Store over activated 4Å Molecular Sieves (pre-dried at 300°C under vacuum) to scavenge trace moisture that catalyzes hydrolysis.

Protocol B: P-31 NMR Validation (The "Truth" Test)

Before any critical reaction, a 50 µL aliquot must be tested.[1]

  • Method:

    
     NMR (Proton Decoupled).[1][4]
    
  • Solvent:

    
     (Benzene-d6) or anhydrous 
    
    
    
    .[1]
  • Acceptance Criteria:

    • Target Peak (P(III)): Single resonance at ~180–195 ppm (Specific shift depends on concentration/solvent).

    • Rejection Criteria: Appearance of a peak at ~32 ppm .[1]

    • Causality: The peak at ~32 ppm corresponds to the oxidized P(V) Methylphosphonate.[1] If this integral exceeds 2%, repurify via distillation.

Handling & Synthesis Workflow

Safety Directive: All manipulations must occur within a certified Chemical Fume Hood or Glovebox.[1]

Step-by-Step Transfer (Cannula Method)

Rationale: Syringes can introduce micro-bubbles of air.[1] Positive pressure cannula transfer eliminates this risk.[1]

  • Pressure Equalization: Connect the source flask (DMMP-ite) and receiving flask to a Schlenk line.[1] Cycle vacuum/Argon 3 times.

  • Cannula Insertion: Insert a stainless steel cannula through the septum of the source flask while under Argon flow. Purge the cannula for 10 seconds before inserting into the receiving flask.

  • Transfer: Lower the cannula into the liquid. Close the bubbler on the receiving flask to create a pressure differential, forcing the liquid across.

  • Quenching: Upon completion, immediately rinse the cannula with dilute bleach (sodium hypochlorite) before removing it from the hood.[1]

Visualizing the Workflow

DMMP_Handling Receipt Receipt & Log (CWC Declaration) Storage Storage (Argon/Schlenk) Receipt->Storage QC QC Check (31P NMR) Storage->QC Prior to Use Decision P(III) > 98%? QC->Decision Use Synthesis (Arbuzov/Ligand) Decision->Use Yes (Peak ~190ppm) Purify Distillation (Under N2) Decision->Purify No (Peak ~32ppm) Waste Neutralization (Bleach/NaOH) Use->Waste Residues Purify->Storage

Figure 1: Decision logic for DMMP-ite handling. Note the critical NMR feedback loop to distinguish P(III) active reagent from P(V) dead impurity.

Emergency Response & Neutralization

Spill Scenario: 50 mL spill in fume hood.

  • Immediate Action: Evacuate the immediate area. Don SCBA (Self-Contained Breathing Apparatus) if outside a hood; otherwise, double-glove (Butyl Rubber) and full face shield.[1]

  • Neutralization Chemistry:

    • Organophosphonites react violently with strong oxidizers but can be hydrolyzed by base.[1]

    • Decon Solution: 10% Sodium Hydroxide (NaOH) + 5% Sodium Hypochlorite (Bleach).[1]

    • Mechanism:[2][5][6] The bleach oxidizes the P(III) to P(V), and the base hydrolyzes the P-OMe esters to water-soluble salts (Methylphosphonic acid salts).[1]

  • Procedure:

    • Cover spill with Vermiculite (absorbent).[1]

    • Gently pour Decon Solution over the absorbent (Expect exotherm/fumes).[1]

    • Allow 30 minutes contact time.

    • Collect as hazardous chemical waste (Label: "P-Organic Waste, pH > 10").[1]

Emergency Logic Flow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE (Butyl Gloves, Resp) Assess->PPE Absorb Absorb (Vermiculite) PPE->Absorb Decon Apply Decon Solution (NaOH + Bleach) Absorb->Decon Wait Wait 30 Mins (Hydrolysis/Oxidation) Decon->Wait Dispose hazardous Waste Disposal Wait->Dispose

Figure 2: Emergency neutralization workflow ensuring both oxidation of P(III) and hydrolysis of esters.

References

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (2023).[1] Annex on Chemicals: Schedule 2.[1][7] Retrieved from [Link][1]

  • PubChem. (2023).[1] Dimethyl methylphosphonate (Compound Summary).[1][2][3][7][8][9] National Library of Medicine.[1] Retrieved from [Link][1][8]

  • Black, R. M., & Muir, B. (2003).[1] Derivatisation of organophosphorus nerve agent degradation products for gas chromatographic analysis. Journal of Chromatography A, 1000(1-2), 253-281.[1] (Source for degradation pathways and hydrolysis mechanisms).[1][3][10]

  • Verkade, J. G., & Quin, L. D. (1987).[1] Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis. VCH Publishers.[1] (Authoritative source for P(III) vs P(V) chemical shift ranges).

  • US Department of Labor (OSHA). (2023). Occupational Safety and Health Standards: Hazardous Materials. Retrieved from [Link][1]

Sources

Advanced Application Note: Dimethyl Methylphosphonate (DMMP) in High-Performance Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

Dimethyl methylphosphonate (DMMP) is a high-efficacy organophosphorus compound utilized primarily for its flame-retardant (FR) properties and high dielectric stability. While historically significant as a simulant for G-series nerve agents in defense toxicology, its modern utility has shifted toward critical safety applications in materials science : specifically, as a non-flammable additive in Lithium-Ion Battery (LIB) electrolytes and a synergistic FR agent in structural polymers (Epoxies/Polyurethanes).

This guide provides validated protocols for incorporating DMMP into these matrices, addressing the trade-offs between safety (flammability reduction) and performance (viscosity/ionic conductivity).

Table 1: Physicochemical Specifications
PropertyValueRelevance to Application
Formula

High phosphorus content (~25%) drives FR efficiency.[1]
Boiling Point 181 °CHigh thermal stability suitable for battery cycling windows.
Viscosity ~1.75 cP (25°C)Lower than EC (Ethylene Carbonate), aiding wettability.
Density 1.145 g/mLCompatible with standard organic electrolyte densities.
Solubility High (Polar Organics)Miscible with EC/DEC/EMC and Epoxy resins.
Regulatory CWC Schedule 2 Precursor control; strict compliance required for purchase/storage.

Application A: Safety Additive for Li-Ion Battery Electrolytes

Context: Thermal runaway in LIBs occurs when the electrolyte (typically organic carbonates) ignites. DMMP acts as a radical scavenger in the gas phase, inhibiting flame propagation without requiring the complete replacement of the high-performance carbonate solvent system.

Mechanistic Insight

DMMP functions via a radical scavenging mechanism . Upon thermal decomposition (e.g., during battery venting), DMMP releases phosphorus-containing radicals (


, 

). These radicals intercept the high-energy hydrogen (

) and hydroxyl (

) radicals generated by the combustion of carbonate solvents, effectively terminating the chain reaction.

Critical Trade-off: While DMMP improves safety, concentrations >20 wt% can degrade the Solid Electrolyte Interphase (SEI) on graphite anodes, leading to capacity fade. The protocol below uses a 10 wt% optimized loading to balance safety and cycle life.

Visualization: Electrochemical & Safety Mechanism

BatteryMechanism Electrolyte Base Electrolyte (1M LiPF6 in EC/EMC) Cycling Normal Cycling (SEI Formation) Electrolyte->Cycling Solvation DMMP DMMP Additive (10 wt%) DMMP->Cycling Co-intercalation (Minor) GasPhase Gas Phase Vaporization DMMP->GasPhase Release ThermalEvent Thermal Runaway (>200°C) Cycling->ThermalEvent Abuse/Short Circuit ThermalEvent->GasPhase Decomposition Scavenging Radical Scavenging (PO• traps H•/OH•) GasPhase->Scavenging Active Species Generation Safety Flame Extinction (Self-Extinguishing) Scavenging->Safety Chain Termination

Figure 1: Pathway of DMMP action from electrolyte solvation to active flame inhibition during thermal runaway.

Protocol: Preparation of Non-Flammable Electrolyte (1M LiPF6)

Objective: Synthesize a 10 wt% DMMP electrolyte compatible with NCM/Graphite cells.

Materials:

  • Battery-grade Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC).

  • Lithium Hexafluorophosphate (

    
    ).
    
  • DMMP (distilled, water content <20 ppm).

  • Molecular sieves (4Å).

Workflow:

  • Dehydration (Critical): DMMP is hygroscopic. Dry DMMP over activated 4Å molecular sieves for 48 hours inside an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm). Confirm water content via Karl Fischer titration.
    • Standard: Water content must be <20 ppm to prevent

      
       hydrolysis into HF.
      
  • Solvent Blending: Mix EC and EMC in a 3:7 volume ratio.

    • Why: EC provides high dielectric constant; EMC provides low viscosity.

  • Salt Dissolution: Slowly add

    
     to the solvent blend to reach 1.0 M concentration.
    
    • Caution: Exothermic reaction. Maintain temperature <30°C to prevent salt degradation.

  • Additive Incorporation: Add 10 wt% of dried DMMP to the base electrolyte. Stir magnetically for 4 hours at 25°C.

  • Validation:

    • Conductivity Check: Measure ionic conductivity. Target: >8 mS/cm at 25°C.

    • Flammability Test: Perform a Self-Extinguishing Time (SET) test. Impregnate a glass fiber wick with 1g electrolyte, ignite.

    • Success Criteria: SET < 6 s/g (Normalized).

Application B: Synergistic Flame Retardancy in Epoxy Composites

Context: Epoxy resins are brittle and highly flammable. DMMP is a liquid additive that reduces viscosity (aiding processing) but can plasticize the matrix (lowering


). To counter this, it is often paired with a solid synergist like Ammonium Polyphosphate (APP).
Mechanistic Insight

In polymers, DMMP acts primarily in the gas phase (flame inhibition), while APP acts in the condensed phase (promoting char formation).

  • DMMP: Vaporizes and traps radicals.

  • APP: Decomposes to form polyphosphoric acid, which catalyzes the cross-linking of the polymer surface into a protective carbonaceous char.

  • Synergy: The char barrier traps the DMMP vapors closer to the combustion zone, increasing its residence time and efficiency.

Visualization: Synergistic Fire Suppression

FRMechanism Composite Epoxy/DMMP/APP Composite Heat External Heat Source Composite->Heat Pyrolysis Pyrolysis Heat->Pyrolysis GasPhase Gas Phase (Volatiles) Pyrolysis->GasPhase CondensedPhase Condensed Phase (Surface) Pyrolysis->CondensedPhase DMMP_Action DMMP Action (Radical Trap) GasPhase->DMMP_Action PO• Release Result Fire Extinction (LOI > 28%) DMMP_Action->Result APP_Action APP Action (Acid Catalysis) CondensedPhase->APP_Action Dehydration Char Intumescent Char Layer APP_Action->Char Crosslinking Char->Pyrolysis Thermal Shielding (Feedback Loop) Char->Result

Figure 2: Dual-phase mechanism showing how DMMP and APP work together to stop combustion.

Protocol: Fabrication of FR-Epoxy (V-0 Rating)

Materials:

  • DGEBA Epoxy Resin (e.g., EPON 828).

  • Curing Agent (e.g., TETA or DDM).

  • DMMP.[2][3][1][4][5][6][7][8][9][10]

  • Ammonium Polyphosphate (APP - Phase II).

Workflow:

  • Resin Pre-heating: Heat DGEBA resin to 60°C to lower viscosity.

  • DMMP Addition: Add 5 wt% DMMP to the resin.

    • Note: DMMP will significantly lower the viscosity, aiding the dispersion of the solid APP.

  • Synergist Dispersion: Add 10 wt% APP. High-shear mix at 2000 RPM for 15 minutes.

    • Quality Control: Ensure no agglomerates >50 microns (verify with Hegman gauge).

  • Degassing: Vacuum degas the mixture at -0.1 MPa for 20 minutes to remove entrapped air bubbles.

  • Curing: Add stoichiometric amount of curing agent. Mix gently (avoid re-introducing bubbles).

    • Pour into mold.

    • Cure cycle: 80°C for 2 hours + 120°C for 2 hours (post-cure).

  • Validation:

    • LOI Test (ASTM D2863): Target Oxygen Index > 28%.

    • UL-94: Target V-0 rating (burning stops within 10s on vertical specimen).

Safety, Handling & Regulatory Compliance[1]

Target Audience Note: For drug development professionals, recognize that DMMP is structurally homologous to Sarin (GB). While DMMP lacks the leaving group (fluorine) required for acetylcholinesterase inhibition, it is a regulated precursor.

Chemical Weapons Convention (CWC)

DMMP is a Schedule 2 chemical.[5][7]

  • Requirement: Facilities producing, processing, or consuming above threshold quantities must declare activities to national authorities (e.g., CWC implementation bodies).

  • Export: Strict export controls apply. End-user statements are typically required.

Handling Protocol
  • PPE: Butyl rubber gloves (nitrile is permeable to organophosphonates over time), chemical safety goggles, and lab coat. Work in a fume hood.

  • Spill Management (Self-Validating):

    • Do not wash with water immediately (hydrolysis is slow).

    • Neutralization: Apply a solution of 10% NaOH or KOH. This accelerates hydrolysis, converting DMMP into methylphosphonic acid salts and methanol (less hazardous).

    • Absorb with vermiculite and dispose of as hazardous chemical waste.

References

  • Xu, H. Y., et al. (2007).[4] "Dimethyl methylphosphonate (DMMP) as an efficient flame retardant additive for the lithium-ion battery electrolytes."[4][8] Journal of Power Sources, 173(1), 562-564.[4]

  • Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature." Polymer International, 53(12), 1901-1929.

  • Organization for the Prohibition of Chemical Weapons (OPCW). "Annex on Chemicals, Schedule 2." OPCW.org.

  • National Oceanic and Atmospheric Administration (NOAA). "CAMEO Chemicals: Dimethyl Methylphosphonate."

  • Smart, M. C., et al. (2012). "Improved performance of lithium-ion cells with the use of fluorinated carbonate electrolytes." ECS Transactions, 41(41), 37. (Contextual grounding for electrolyte stability).

Sources

Application Note: DMMP as a Functional Ligand and Probe in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl methylphosphonate (DMMP) is a unique organophosphorus compound that serves a dual purpose in modern transition metal chemistry. While widely regulated as a structural simulant for G-series nerve agents (e.g., Sarin), its chemical utility extends significantly into catalysis and coordination chemistry. Unlike soft phosphine ligands (


) that bind via phosphorus to stabilize low-valent metals (e.g., Pd(0)), DMMP acts as a hard Lewis base , coordinating exclusively through the phosphoryl oxygen (

).

This guide details the application of DMMP as:

  • A Functional Ligand: For the synthesis of lanthanide/actinide complexes and modeling phosphonate hydrolysis.

  • A Chemical Probe: For quantifying the Lewis acidity of heterogeneous catalysts (MOFs, Zeolites, Oxides) via Temperature Programmed Desorption (TPD).

Coordination Mechanics & Chemical Identity

To effectively use DMMP, one must understand its electronic distinction from traditional ligands.

The Hard-Soft Mismatch

DMMP is a "hard" donor due to the high charge density on the phosphoryl oxygen. It binds strongly to "hard" metal centers (high oxidation state early transition metals, lanthanides, and actinides) and poorly to "soft" metals (late transition metals like Pt, Au).

FeaturePhosphines (

)
DMMP (

)
Donor Atom Phosphorus (Soft)Oxygen (Hard)
Binding Mode

-donor,

-acceptor

-donor (via lone pair on O)
Target Metals Pd, Pt, Rh, Ir (Low valent)Ti(IV), Zr(IV), Ln(III), U(VI)
Cone Angle Variable (defines sterics)Fixed "Umbrella" (moderate steric bulk)
Primary Use Promoting C-C couplingLewis Acid Probe, Extraction, Adduct formation
Visualization of Coordination Modes

The diagram below illustrates the primary coordination mode of DMMP compared to a standard phosphine, highlighting the steric environment.

DMMP_Coordination cluster_dmmp DMMP Coordination Metal Metal Center (Hard Lewis Acid) Ti(IV), Zr(IV), Ln(III) DMMP DMMP Ligand (Hard Base) O_donor O (Phosphoryl) Phosphine Phosphine Ligand (Soft Base) Phosphine->Metal σ-donor / π-acceptor (Mismatched for Hard Metals) O_donor->Metal σ-donation (Strong) P_center P P_center->O_donor Double Bond Me_group Me P_center->Me_group OMe_groups (OMe)2 P_center->OMe_groups

Figure 1: Coordination logic of DMMP. The phosphoryl oxygen acts as the bridge to the metal center, distinct from direct P-metal bonding.

Application 1: DMMP as a Probe for Lewis Acidity (Protocol)

This is the primary application for DMMP in catalytic research. Because the


 bond strength is sensitive to the electron-withdrawing power of the metal it binds to, DMMP adsorption is used to map the acid strength of solid catalysts (e.g., sulfated zirconia, MOFs like UiO-66).
Principle
  • Physisorption: Weak binding; desorbs at low T (< 200°C).

  • Chemisorption: Strong binding to Lewis Acid Sites (LAS); desorbs at high T (> 300°C).

  • Decomposition: If the site is extremely acidic or possesses nucleophilic surface hydroxyls, DMMP decomposes to methanol and methyl methylphosphonate (MMP).

Experimental Protocol: DMMP-TPD (Temperature Programmed Desorption)

Materials:

  • Catalyst sample (50–100 mg).

  • DMMP (99%, stored under

    
    ).
    
  • TGA-MS or Chemisorption Analyzer (e.g., Micromeritics/Altamira).

Workflow:

  • Activation: Heat sample to 400°C under He flow (50 mL/min) for 2 hours to remove water/impurities. Cool to 50°C.

  • Dosing: Switch flow to He saturated with DMMP vapor (bubbler at 25°C) for 30 minutes.

    • Note: DMMP vapor pressure is low (~1 mmHg at 25°C); ensure lines are heated to 60°C to prevent condensation.

  • Purging: Switch back to pure He flow (50 mL/min) for 60 minutes at 50°C to remove physisorbed (weakly bound) DMMP.

  • Ramping: Ramp temperature from 50°C to 700°C at 10°C/min.

  • Detection: Monitor MS signals:

    • m/z 124 (Parent DMMP)

    • m/z 79 (

      
       fragment)
      
    • m/z 31 (Methanol - decomposition product)

    • m/z 47 (Dimethyl ether - decomposition product)

Data Interpretation: | Desorption T (


) | Site Strength | Interpretation |
| :--- | :--- | :--- |
| 100–200°C  | Weak | Hydrogen bonding with surface -OH. |
| 250–400°C  | Moderate | Coordination to weak Lewis acid sites (

,

). | | > 450°C | Strong | Binding to defect sites or strong Lewis centers. | | Decomposition | Reactive | Presence of superacid sites or nucleophilic attack (catalytic hydrolysis). |

Application 2: Synthesis of DMMP-Lanthanide Complexes

Researchers in nuclear fuel cycle separation or MOF synthesis often use DMMP to model phosphonate binding. The following protocol yields a stable adduct, useful as a standard for


 NMR studies.
Protocol: Synthesis of

Target Complex: A neutral adduct where DMMP displaces water in the coordination sphere of a Lanthanide nitrate (e.g., Eu, La, Nd).

Reagents:

  • Lanthanide Nitrate Hexahydrate (

    
    ) (1.0 mmol).
    
  • DMMP (3.5 mmol, slight excess).

  • Triethyl orthoformate (Dehydrating agent).

  • Ethanol (Absolute).

Step-by-Step Procedure:

  • Dehydration: Dissolve 1.0 mmol of

    
     in 10 mL of ethanol. Add 2 mL of triethyl orthoformate and stir for 30 mins under 
    
    
    
    . This chemically removes water, preventing competition for the metal center.
  • Ligand Addition: Add 3.5 mmol of DMMP dropwise to the stirring solution.

  • Reflux: Heat the mixture to 60°C for 2 hours. The solution may clarify or change color depending on the metal (e.g., Nd is pale violet).

  • Isolation: Remove solvent via rotary evaporation to obtain a viscous oil or waxy solid.

  • Purification: Wash the residue with cold diethyl ether (

    
     mL) to remove excess DMMP.
    
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Characterization:

  • IR Spectroscopy: Look for the shift in the

    
     stretch.
    
    • Free DMMP: ~1240

      
      .
      
    • Bound DMMP (

      
      ): Shifts to ~1190–1200 
      
      
      
      (Red shift indicates O-coordination).
  • 
     NMR:  Single sharp peak, shifted downfield relative to free DMMP (
    
    
    
    ~32 ppm).

Safety & Compliance (CRITICAL)

DMMP is a Schedule 2 Chemical under the Chemical Weapons Convention (CWC) because it is a precursor to nerve agents. Strict adherence to safety protocols is mandatory.

Handling Protocols
  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Butyl rubber or Neoprene gloves are required (Nitrile offers limited protection against organophosphates). Wear chemical splash goggles.

  • Waste Disposal:

    • NEVER dispose of DMMP down the drain.

    • Decontamination Solution: Prepare a solution of 10% NaOH (aq) or 10% alcoholic KOH.

    • Spill Cleanup: Absorb spill with vermiculite. Treat the absorbent with the decontamination solution for >1 hour before disposal as hazardous chemical waste.

Decontamination Mechanism

The alkaline hydrolysis of DMMP renders it benign by cleaving the P-O ester bonds.

Decon DMMP DMMP (Toxic Simulant) Intermediate Hydrolysis Intermediate DMMP->Intermediate + OH- NaOH NaOH (10%) Safe Methyl Phosphonic Acid (Relatively Benign Salt) Intermediate->Safe P-O Cleavage Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 2: Alkaline hydrolysis pathway for DMMP neutralization.

References

  • Mitchell, M. B., et al. "Decomposition of Dimethyl Methylphosphonate (DMMP) on Supported Cerium and Iron Co-Impregnated Oxides." Journal of Physical Chemistry C, 2011.

  • Ryu, S. G., et al. "Adsorption and Decomposition of Dimethyl Methylphosphonate on Metal Oxides." Applied Catalysis B: Environmental, 2008.

  • Klabunde, K. J., et al. "Nanocrystalline Metal Oxides for the Decontamination of Chemical Warfare Agents." Chemistry of Materials, 2002.[1]

  • Organization for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals." CWC Annex on Chemicals.

  • Head, A. R., et al. "Thermal Desorption of Dimethyl Methylphosphonate from MoO3." Journal of Physical Chemistry C, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of Dimethyl Methylphosphonite (DMMPn)

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Nomenclature Alert

Before proceeding, verify your target molecule.

  • Target: Dimethyl methylphosphonite (

    
    ).[1] This is a P(III) species. It is highly reactive, air-sensitive, and has a lone pair on the phosphorus.
    
  • Common Confusion: Dimethyl methylphosphonate (DMMP,

    
    ).[1] This is a P(V) species, stable, and used as a flame retardant.
    
  • This guide focuses exclusively on the difficult synthesis of the P(III) Phosphonite .

Module 1: The "Gold Standard" Protocol

To maximize yield, you must prevent the thermodynamic sink of this reaction: the Arbuzov rearrangement, which converts your desired P(III) product into the unwanted P(V) phosphonate.

The Reaction System

Reaction: Methyldichlorophosphine (


) + 2 Methanol + 2 Base 

Dimethyl methylphosphonite + 2 Base

HCl
Optimized Workflow

Reagents:

  • Methyldichlorophosphine (

    
    ):  Distilled immediately before use.
    
  • Methanol: Anhydrous (<50 ppm water).

  • Base: Triethylamine (

    
    ) or Pyridine. Must be dried over KOH.
    
  • Solvent: Diethyl Ether or MTBE (Precipitates salts better than Hexane).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 3-neck round bottom flask. Assemble a Schlenk line with high-purity Argon. Oxygen is the enemy.

  • Solvent Charge: Add anhydrous ether and

    
     (2.2 equivalents). Cool to -10°C to -20°C .
    
  • Controlled Addition:

    • Mix

      
       (1.0 eq) with a small amount of ether.
      
    • Mix MeOH (2.0 eq) with a small amount of ether.

    • Crucial: Add the MeOH solution to the

      
      /Base solution dropwise  over 2 hours.
      
    • Why? High local concentration of MeOH without immediate base scavenging generates HCl, which catalyzes the Arbuzov rearrangement.

  • Salt Removal: Allow to warm to room temperature (RT) only after addition is complete. Stir for 1 hour. Filter the amine salts under Argon using a Schlenk frit.

  • Purification: Distill the filtrate under reduced pressure.

    • Target Vacuum: <20 mmHg.

    • Bath Temp: Do not exceed 60°C.

Module 2: Troubleshooting Logic (Root Cause Analysis)

Visualizing the Failure Modes

The following diagram illustrates the synthesis pathway and where yield is typically lost.

DMMPn_Synthesis Start Start: MePCl2 + Base Add_MeOH Add MeOH (-10°C) Start->Add_MeOH Intermediate Intermediate Formation Add_MeOH->Intermediate Filter Filtration (Inert) Intermediate->Filter Controlled Temp Arbuzov Arbuzov Rearrangement (Thermodynamic Sink) Intermediate->Arbuzov High Temp or Excess MeCl Oxidation Oxidation (Air Leak) Intermediate->Oxidation O2 Ingress Hydrolysis Hydrolysis (Wet Solvent) Intermediate->Hydrolysis H2O Ingress Distill Vacuum Distillation Filter->Distill Product Target: MeP(OMe)2 (P-III Phosphonite) Distill->Product <60°C Bath Distill->Arbuzov Overheating Waste_PV Waste: MeP(O)(OMe)2 (P-V Phosphonate) Arbuzov->Waste_PV

Caption: Reaction pathway showing the critical divergence between the desired Kinetic Product (P-III) and the unwanted Thermodynamic Product (P-V).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product contains P=O peak in NMR (~30 ppm) Arbuzov Rearrangement. The reaction got too hot, or Methyl Chloride (MeCl) was not vented.1. Keep reaction < -10°C.2. Ensure vigorous stirring to prevent "hot spots."3. Use a slight excess of base to ensure no free HCl exists.
Low Yield (<40%) Product Trapped in Salts. The amine salt precipitate is bulky and absorbs the liquid product.1. Wash the filter cake 3x with dry ether.2. Switch solvent to MTBE (salts are more crystalline/less "gummy").
Fuming / Acidic Smell Hydrolysis. Moisture entered the system, creating Methylphosphonous acid.1. Re-dry solvents (molecular sieves 4Å).2. Leak-check Schlenk lines.3. Ensure glassware is oven-dried overnight.
Solidification in Distillation Head Polymerization/Oxidation. P(III) species polymerized due to air exposure.1. Grease all joints heavily.2. Bleed Argon into the distillation capillary (do not use air bleed).

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes, but with caveats. Pyridine hydrochloride is often more hygroscopic and harder to filter completely dry than Triethylamine hydrochloride. However, Pyridine is less basic, which can sometimes reduce the rate of side reactions if your specific setup is prone to base-catalyzed decomposition. Recommendation: Stick to Triethylamine for standard scale; use Pyridine if you are observing base-catalyzed degradation.

Q: Why is my yield lower when I scale up? A: Heat transfer is the killer. On a small scale (50 mmol), the exotherm dissipates quickly. On a large scale (1 mol+), the internal temperature can spike even if the bath is -20°C.

  • Fix: Use an internal thermometer, not just a bath thermometer. Control addition rate based on internal temperature.

Q: How do I store the final product? A: Store in a Schlenk flask under Argon at 4°C or lower. Add activated 4Å molecular sieves to the flask to scavenge trace moisture. P(III) compounds will slowly oxidize to phosphonates even in "sealed" bottles over months.

Q: What is the boiling point of the P(III) species? A: Unlike the P(V) Phosphonate (BP ~181°C), the P(III) Phosphonite is more volatile. Expect a boiling point range of 100–110°C at atmospheric pressure , but you should never distill it at atmospheric pressure due to rearrangement risks. Under vacuum (20 mmHg), it will distill around 30–40°C .

References

  • Arbuzov Reaction Mechanism

    • Title: The Michaelis-Arbuzov Rearrangement.[2][3][4]

    • Source: Bhattacharya, A. K., & Thyagarajan, G. (1981). Chemical Reviews.
    • Relevance: Explains the mechanism of the primary side-reaction (P-III to P-V conversion)
    • URL:[Link]

  • Phosphonite Synthesis Basics

    • Title: Organophosphorus Compounds (Chapter 4: Phosphonous Acids and Deriv
    • Source: Kosolapoff, G. M. (1950). John Wiley & Sons.
    • Relevance: Found

      
       route.[5]
      
    • URL:[Link]

  • Handling of Air-Sensitive P(III)

    • Title: The manipulation of air-sensitive compounds.[5][6][7]

    • Source: Shriver, D. F., & Drezdzon, M. A. (1986). Wiley-Interscience.
    • Relevance: Standard operating procedures for Schlenk lines required for this synthesis.
    • URL:[Link][8]

Sources

Technical Support Center: Michaelis-Arbuzov Synthesis of DMMP

[1]

Status: Operational Ticket Focus: Side Reactions & Process Safety in Dimethyl Methylphosphonate (DMMP) Synthesis Responder: Senior Application Scientist Audience: Process Chemists & Drug Development Engineers

Core Directive & Operational Protocol

Welcome to the Advanced Synthesis Support Center. You are likely here because your Michaelis-Arbuzov rearrangement of Trimethyl Phosphite (TMP) to Dimethyl Methylphosphonate (DMMP) has deviated from the expected thermodynamic path.

The synthesis of DMMP via the catalytic rearrangement of TMP using Methyl Iodide (MeI) is deceptively simple in paper chemistry but notoriously treacherous in process engineering. It involves a highly exothermic transformation where the driving force is the formation of the strong P=O bond (approx. 544 kJ/mol) replacing the P-O bond.

The Golden Rule: The reaction is autocatalytic and exothermic . The primary failure mode is the accumulation of the phosphonium intermediate followed by a rapid, runaway decomposition.

Troubleshooting Modules

Module A: Thermal Management & Runaway Reactions

User Query: "My reaction temperature spiked uncontrollably after an induction period. The pressure relief valve triggered. What happened?"

Diagnosis: You likely experienced Intermediate Accumulation . In the Arbuzov rearrangement, the alkyl halide (MeI) attacks the TMP to form a phosphonium salt intermediate

Technical Protocol:

  • Semi-Batch Addition: Never mix stoichiometric amounts of TMP and MeI at ambient temperature.

  • The "Heel" Method: Heat a small portion of TMP with the catalyst (MeI) to the operating temperature (typically 100-110°C for refluxing MeI/TMP mixtures, though MeI boils lower, the salt formation raises the boiling point of the mix).

  • Controlled Feed: Once the exotherm is established (confirming the consumption of the intermediate), feed the remaining TMP slowly.

  • Cooling Loop: Ensure your cooling capacity exceeds the theoretical heat release rate of the feed.

Visualization: The Thermal Hazard Pathway

ArbuzovHazardTMPTrimethyl Phosphite(TMP) + MeISaltPhosphonium SaltIntermediate(Accumulation Zone)TMP->SaltStep 1: Nucleophilic Attack(Reversible)DMMPDMMP Product(Thermodynamic Sink)Salt->DMMPStep 2: Dealkylation(Controlled Heat Release)RunawayTHERMAL RUNAWAY(Explosion Hazard)Salt->RunawayRapid Bulk Decomposition(If Accumulated)

Figure 1: Kinetic pathway showing the danger of intermediate accumulation.

Module B: Impurity Profiling (Hydrolysis & Acidification)

User Query: "My product yield is low, and I see unexpected peaks in the proton NMR (doublet, large coupling). The liquid is acidic."

Diagnosis: You are suffering from Moisture Intrusion (Hydrolysis) . Trimethyl phosphite is extremely sensitive to moisture. Water attacks the phosphorus center, displacing methanol and forming Dimethyl Hydrogen Phosphite (DMHP). This is not just a yield loss; DMHP is acidic and can catalyze the degradation of your final DMMP product during distillation.

Key Impurity Data Table:

ComponentChemical Structure31P NMR Shift (approx)1H NMR CharacteristicOrigin
DMMP (Product)

~32 ppmDoublet (

)
Target Reaction
TMP (Start)

~140 ppmDoublet (

)
Unreacted Material
DMHP (Impurity)

~11 ppmLarge Doublet (

)
Hydrolysis of TMP
Methanol

N/ASinglet ~3.4 ppmHydrolysis Byproduct

Technical Protocol:

  • Drying Reagents: Pre-dry MeI over molecular sieves (3Å or 4Å). Distill TMP immediately before use if it has been stored.

  • Inert Atmosphere: The reaction must be run under a strict Nitrogen or Argon blanket.

  • Acid Scavenging: If hydrolysis is suspected, avoid adding bases (which react with alkyl halides). Instead, focus on rigorous exclusion of water.

  • Purification Check: Before distilling DMMP, check for DMHP. If present, it may co-distill or decompose.

Module C: Isolation & Distillation Artifacts

User Query: "During vacuum distillation, the product turned yellow/brown and the vacuum fluctuated."

Diagnosis: This indicates Thermal Degradation or "Arbuzov Polymerization." While DMMP is relatively stable, prolonged heating at high temperatures (pot temp >150°C) can cause intermolecular condensation or oxidation. If residual MeI is trapped, it can continue to alkylate the product or impurities.

Technical Protocol:

  • Vacuum Requirements: DMMP has a high boiling point (181°C at atm). You must use high vacuum (<10 mmHg) to keep the pot temperature below 120°C.

  • Degassing: Ensure all low-boiling MeI is stripped off at low temperature/mild vacuum before attempting to distill the main fraction.

  • Fractionation: Use a Vigreux column. DMMP should be a colorless liquid. Yellowing implies oxidation or P-C bond cleavage.

Visualization: Troubleshooting Decision Tree

TroubleshootingStartProblem DetectedCheckTempIs ReactionExothermic?Start->CheckTempCheckWaterCheck 31P NMRfor ~11 ppm PeakCheckTemp->CheckWaterNo (Stable)ActionCoolACTION: Stop Feed.Increase Cooling.Check Reflux.CheckTemp->ActionCoolYes (Spike)ActionDryACTION: Hydrolysis Detected.Abort & Dry Reagents.CheckWater->ActionDryPeak PresentActionDistillACTION: Proceed toVacuum DistillationCheckWater->ActionDistillClean Spectrum

Figure 2: Operational logic for in-process troubleshooting.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl Bromide instead of Methyl Iodide? A: Yes, but MeI is preferred for the laboratory scale because the C-I bond is weaker, making it a better alkylating agent (faster kinetics). Methyl Bromide (gas at RT) requires pressurized vessels, adding engineering complexity.

Q: Is the Methyl Iodide consumed? A: In the rearrangement of TMP to DMMP, MeI acts catalytically. The iodide acts as a nucleophile to dealkylate the intermediate, regenerating MeI. However, in practice, some MeI is lost to volatility or side reactions, so 0.05 - 0.1 equivalents are typically added.

Q: Why does my product smell like garlic? A: Pure DMMP is odorless or has a mild fruity odor. A garlic/rotten smell indicates the presence of phosphines or lower-oxidation state phosphorus impurities, often resulting from thermal disproportionation or reduction.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12629, Dimethyl methylphosphonate.

  • Organic Chemistry Portal. Michaelis-Arbuzov Reaction.

  • U.S. Environmental Protection Agency (EPA). Acute Exposure Guideline Levels (AEGLs) for Methyl Iodide.

  • Fisher Scientific. Safety Data Sheet: Trimethyl Phosphite.

Technical Support: Dimethyl Methylphosphonite (DMMP-ite) Reaction Parameters

Author: BenchChem Technical Support Team. Date: February 2026

Critical Disambiguation: Phosphonite vs. Phosphonate

Before proceeding, verify your starting material. This guide addresses Dimethyl methylphosphonite (P


 species, CAS 910-96-3), a highly reactive nucleophile used primarily in Michaelis-Arbuzov reactions.
  • If you are using Dimethyl methylphosphonate (DMMP, P

    
     species):  This is a stable flame retardant/simulant. The protocols below (specifically regarding exotherm control) do not apply.
    
  • If you are using Dimethyl methylphosphonite: Proceed with the guide below. This compound is air-sensitive and prone to vigorous exotherms.

Module 1: The Michaelis-Arbuzov Protocol

The primary application of Dimethyl methylphosphonite is the synthesis of phosphinates via the Michaelis-Arbuzov rearrangement. Temperature control is the single most critical variable governing yield and safety.

The Thermal Mechanism

The reaction proceeds in two stages:[1]

  • Formation of Phosphonium Salt (Kinetic Phase): The lone pair on the phosphorus attacks the alkyl halide.[2] This step often requires thermal initiation (activation energy).

  • Dealkylation (Thermodynamic Phase): The halide anion attacks the methoxy group, releasing methyl halide gas. This step is highly exothermic and irreversible.

Optimized Temperature Ranges
Reaction PhaseTarget TemperatureCritical Indicator
Initiation 100°C – 120°COnset of reflux; first appearance of methyl halide gas.
Propagation 130°C – 150°CSteady evolution of byproduct gas.
Completion 160°C (Briefly)Cessation of gas evolution; removal of residual volatiles.
Storage < 25°C (Inert)Absence of P(V) oxide peak in

P NMR.
Step-by-Step Optimization Protocol
  • The "Heel" Method (Recommended for Scale-up):

    • Do not mix all reagents at room temperature and heat. This leads to a "thermal lag" where the reaction initiates suddenly, causing a runaway exotherm.

    • Step 1: Heat the alkyl halide (electrophile) to near-reflux (approx. 100-110°C).

    • Step 2: Add Dimethyl methylphosphonite dropwise .

    • Step 3: Monitor the internal temperature. If the temperature spikes >5°C above the bath temp, stop addition immediately.

  • Self-Validating Checkpoint:

    • Validation: Monitor the reflux condenser. The byproduct (usually Methyl Bromide or Methyl Iodide) has a low boiling point.

    • Pass: You see a steady, controlled reflux of the byproduct or gas evolution into a scrubber.

    • Fail: No reflux despite high T (Reaction stalled) OR violent reflux flooding the column (Runaway).

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for temperature control during the synthesis.

ArbuzovLogic Start Start: Mix DMMP-ite + Alkyl Halide Heat Apply Heat (100-120°C) Start->Heat Check Check: Gas Evolution / Reflux? Heat->Check Exotherm Exotherm Detected? Check->Exotherm Yes (Gas evolved) Stall Stalled: Activation Energy Not Met Check->Stall No (No reflux >1h) Success Steady State: Phosphinate Formation Exotherm->Success Controlled (<5°C spike) Runaway DANGER: Runaway Reaction Exotherm->Runaway Uncontrolled (>10°C spike) Action_Cool Action: Stop Heating / Active Cooling Runaway->Action_Cool Action_Boost Action: Increase T / Add Catalyst (Lewis Acid) Stall->Action_Boost

Caption: Logic flow for managing the thermal initiation and exotherm propagation in DMMP-ite Arbuzov rearrangements.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned dark/black at 140°C. What happened?

Diagnosis: Thermal decomposition or polymerization. Root Cause: Dimethyl methylphosphonite is thermally sensitive.[1][2] Prolonged heating above 150°C, especially in the presence of trace acid, can cause the P(III) species to disproportionate or polymerize. Solution:

  • Limit the "cook" time at 150°C to < 1 hour.

  • Ensure your alkyl halide is free of acid impurities (which catalyze decomposition).

  • Pro-Tip: Run the reaction under a slight vacuum (removal of Me-X byproduct) to drive the equilibrium forward at a lower temperature (Le Chatelier’s principle).

Q2: The reaction isn't starting even at 120°C.

Diagnosis: Steric hindrance or electronic deactivation. Root Cause: If your alkyl halide is secondary or electron-rich, the nucleophilic attack (SN2) is kinetically slow. Solution:

  • Catalysis: Add 1-5 mol% of a Lewis Acid (e.g., ZnBr

    
     or NiCl
    
    
    
    ). This coordinates to the halide, lowering the activation energy [1].
  • Solvent: Do not run neat. Use a polar aprotic solvent (e.g., Acetonitrile) to stabilize the transition state.

Q3: P NMR shows a peak at ~30 ppm (P=O) before I even heat it.

Diagnosis: Pre-reaction Oxidation. Root Cause: Dimethyl methylphosphonite oxidizes instantly in air to Dimethyl methylphosphonate . Solution:

  • Handling must occur strictly under Nitrogen or Argon.

  • If the raw material contains >5% P(V) oxide (the phosphonate), distill it prior to use. The P(V) impurity is inert in the Arbuzov reaction and will act as a dead-weight solvent, skewing your stoichiometry.

Q4: How do I remove the Methyl Halide byproduct safely?

Diagnosis: Safety/Environmental containment. Solution:

  • The byproduct (e.g., MeBr, MeCl) is a toxic alkylating agent.

  • Do not vent to the hood atmosphere.

  • System: Connect the condenser outlet to a scrubber containing 10% Ethanolamine in water or a dilute NaOH solution to quench the alkyl halide.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • J&K Scientific. (2025). Michaelis–Arbuzov Reaction Protocol and Mechanism. J&K Scientific Technical Resources. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13689, Dimethyl methylphosphonate (Safety & Handling Data). PubChem. Link(Note: Used for comparative safety data regarding organophosphorus handling).

Sources

Technical Support Center: Preventing Hydrolysis of Dimethyl Methylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific stability challenges of Dimethyl methylphosphonite (P(III)) , a highly reactive organophosphorus intermediate.

Topic: Storage Stability & Handling of Dimethyl Methylphosphonite (DMMPn)

Document ID: TS-P3-DMMPn-001 Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Core Directive: The P(III) vs. P(V) Critical Distinction

⚠️ WARNING: COMPOUND IDENTITY CHECK Before proceeding, verify your compound. There is a frequent nomenclature confusion between two distinct chemical species:

  • Target Compound (This Guide): Dimethyl methylphosphonite (CAS: 3202-36-2).

    • Formula:

      
      
      
    • State: P(III) Oxidation State.

    • Reactivity: Extremely Moisture Sensitive & Air Sensitive. Pyrophoric risk on large scale.

  • Common Confusant: Dimethyl methylphosphonate (DMMP, CAS: 756-79-6).[1]

    • Formula:

      
      
      
    • State: P(V) Oxidation State.

    • Reactivity: Stable, used as a flame retardant and nerve agent simulant.

If you are working with the stable P(V) liquid (DMMP), this guide is unnecessary. This guide is strictly for the labile P(III) species used as a ligand or intermediate.

Mechanism of Failure: Why Hydrolysis Occurs

Dimethyl methylphosphonite contains a trivalent phosphorus center bonded to two methoxy groups. The P-O bond in P(III) esters is highly susceptible to nucleophilic attack by water, leading to rapid degradation.

The Hydrolysis Cascade

Unlike simple esters, P(III) hydrolysis is often irreversible and autocatalytic.

  • Primary Hydrolysis: Moisture attacks the P(III) center, displacing methanol.

  • Tautomerization: The intermediate rapidly rearranges from the unstable P(III)-OH form to the stable P(V)-H form (H-phosphinate).

  • Acid Catalysis: The product is acidic, which further catalyzes the decomposition of the remaining bulk material.

Visualizing the Pathway (Graphviz)

HydrolysisPathway DMMPn Dimethyl methylphosphonite (P(III) Species) MeP(OMe)2 Inter Intermediate [MeP(OH)(OMe)] DMMPn->Inter Nucleophilic Attack Water + H2O (Moisture Ingress) Water->Inter Product1 Methylphosphonous acid mono-methyl ester (H-Phosphinate) MePH(O)(OMe) Inter->Product1 Tautomerization (Rapid) Methanol + MeOH (Volatile Byproduct) Inter->Methanol Product1->DMMPn Acid Catalysis (Accelerates Degradation)

Caption: The degradation pathway of Dimethyl methylphosphonite. Note the tautomerization to the P(V) H-phosphinate, which is the thermodynamically stable dead-end product.

Critical Storage Parameters (The "Why" and "How")

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (99.999%) Oxygen oxidizes P(III) to P(V) (DMMP). Moisture triggers hydrolysis. Argon is preferred as it is heavier than air, providing a better "blanket" when the container is opened.
Temperature -20°C to 4°C Low temperature kinetically inhibits the hydrolysis reaction rate. Storing at -20°C significantly extends shelf life.
Container Schlenk Flask or Teflon-Valve Ampoule Standard plastic caps and rubber septa are permeable to moisture over weeks. Glass-to-glass or Glass-to-Teflon seals are mandatory for long-term storage.
Desiccant Molecular Sieves (3Å or 4Å) Optional but recommended. Adding activated sieves to the storage flask can scavenge trace moisture introduced during handling.

Troubleshooting Guide (Q&A)

Q1: I see a white precipitate or "cloudiness" in my liquid. Is it still usable?

  • Diagnosis: This indicates advanced hydrolysis. The product, Methylphosphinic acid (or its salts), is often less soluble in the neat liquid than the starting material.

  • Action: Do not use. The acidic byproducts will kill sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings). Distillation is required to recover pure material, but beware of thermal instability.

Q2: The septum on my storage bottle is bulging. Why?

  • Diagnosis: Pressure buildup. Hydrolysis releases Methanol (MeOH). While methanol is liquid, the exothermic nature of the reaction or slight heating can increase vapor pressure. More dangerously, if the P(III) center oxidizes uncontrolled, it can generate heat.

  • Action: Vent the bottle carefully in a fume hood using a needle connected to an inert gas line (to prevent air backflow). Transfer the remaining liquid to a pressure-rated Schlenk tube immediately.

Q3: My reaction failed, and the 31P NMR shows a doublet around 35 ppm. What happened?

  • Diagnosis: You have the H-Phosphinate (hydrolysis product). The "doublet" is a characteristic coupling between the Phosphorus and the Hydrogen directly attached to it (

    
    ).
    
  • Root Cause: Your solvent was likely "wet" or the storage container leaked.

  • Prevention: Use the "Self-Validating Protocol" below before every critical reaction.

Experimental Protocols

Protocol A: Inert Gas Transfer (The "Double-Manifold" Method)

Never pour this compound. Always transfer via positive pressure.

  • Setup: Connect the storage flask and the receiving flask to a Schlenk line (Double Manifold).

  • Purge: Cycle vacuum/Argon 3 times on the receiving flask.

  • Cannula: Insert a stainless steel cannula (dried in oven) into the storage flask under Argon flow.

  • Transfer: Lower the cannula into the liquid. Apply slight positive Argon pressure to the storage flask to push the liquid into the receiving flask.

  • Seal: Remove cannula and immediately close Teflon valves.

Protocol B: Self-Validating Purity Assay (31P NMR)

This is the gold standard for verifying integrity. P(III) and P(V) species have drastically different chemical shifts.

Materials:

  • Dry

    
     (Benzene-d6) or 
    
    
    
    (Chloroform-d) treated with basic alumina.
  • NMR Tube with a screw cap or J-Young valve.

Procedure:

  • Inside a glovebox or under Argon flow, dissolve ~20 µL of the sample in 0.5 mL dry deuterated solvent.

  • Acquire a Proton-Coupled 31P NMR (or standard decoupled, but coupled is more diagnostic for H-phosphinates).

Data Interpretation Table:

SpeciesOxidation StateChemical Shift (

, ppm)
MultiplicityStatus
Dimethyl methylphosphonite P(III) ~180 - 195 ppm Singlet (or multiplet if coupled)PASS (Active Reagent)
Dimethyl methylphosphonate P(V)~30 - 32 ppmMultipletFAIL (Oxidized)
H-Phosphinate (Hydrolysis) P(V)~20 - 40 ppmDoublet (

)
FAIL (Hydrolyzed)

Note: P(III) species resonate significantly downfield (higher ppm) compared to their P(V) counterparts.[2]

Emergency & Disposal

Spill Management: Dimethyl methylphosphonite is flammable and releases toxic fumes.

  • Evacuate the immediate area.

  • Quench: Do not use water initially (generates heat/acid). Absorb with dry sand or vermiculite.

  • Deactivation: Once absorbed, treat the solid waste with a dilute bleach solution (Sodium Hypochlorite). This oxidizes the unstable P(III) to the stable, water-soluble P(V) phosphonate, which can then be disposed of as standard chemical waste.

References

  • National Institute of Standards and Technology (NIST).Dimethyl methylphosphonate (DMMP) Properties. (Note: Used for contrast; DMMP is the stable P(V) analog).

  • Sigma-Aldrich (Merck).Safety Data Sheet: Dimethyl methylphosphonate. (Highlighting stability differences).

  • Reich, H. J. Bordwell pKa Table and 31P NMR Chemical Shifts. University of Wisconsin-Madison.[3] (Reference for P(III) vs P(V) shift ranges).

  • University of Pittsburgh.Techniques for Handling Air- and Moisture-Sensitive Compounds. (Standard Schlenk Line Protocols).

Sources

Identifying byproducts in DMMP reactions by NMR

[1]

Module 3: Troubleshooting & FAQs

Q1: My


P integrals are not quantitative. The product peaks look too small.
  • Root Cause: Phosphorus nuclei have long longitudinal relaxation times (

    
    ), often 5–15 seconds. If your inter-pulse delay (
    
    
    ) is too short (e.g., 1s), the nuclei do not fully relax, leading to signal saturation and underestimation of concentration.
  • Solution:

    • Method A (Standard): Set

      
       (typically 10–20 seconds).
      
    • Method B (Rapid): Add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)

      
      ] to the sample (approx. 1-2 mg/mL) to shorten 
      
      
      to < 1s. This allows for rapid quantitative scanning with
      
      
      .

Q2: I see a peak drifting between 20 ppm and 28 ppm. What is it?

  • Root Cause: This is likely MPA (Methylphosphonic Acid) .[1][2][3][4] The chemical shift of phosphonic acids changes based on their protonation state (

    
     vs 
    
    
    vs
    
    
    ).
  • Verification: Measure the pH of your NMR tube contents.[5]

    • Acidic (pH < 2): ~28-30 ppm.

    • Neutral (pH 7): ~22-24 ppm.

    • Basic (pH > 10): ~20-21 ppm.

  • Fix: Buffer your samples (e.g., Phosphate or TRIS buffer in

    
    ) to lock the chemical shifts if precise comparison is needed.
    

Q3: How do I calculate the Conversion % of DMMP?

  • Protocol:

    • Acquire a quantitative

      
      P spectrum (with adequate 
      
      
      ).
    • Integrate the DMMP peak (

      
      ) and all product peaks (
      
      
      ,
      
      
      ,
      
      
      ).
    • Use the formula:

      
      
      

Q4: Can I use proton (


H) NMR for this?
  • Yes, but with caution.

    • Pros: Higher sensitivity than

      
      P.
      
    • Cons: Water suppression (in aqueous reactions) can suppress the relevant signals. The Methanol byproduct (singlet ~3.34 ppm) can overlap with other species.

    • Strategy: Focus on the P-Methyl doublet at ~1.5 ppm. As DMMP degrades to MPA, this doublet shifts slightly. Use 2D

      
       HSQC to correlate the proton signals to the specific phosphorus species.
      

Module 4: Standard Operating Procedure (SOP)

Workflow: Sample Preparation for Aqueous Reaction Monitoring

Sample_PrepFigure 2: Sample preparation workflow for NMR analysis.StartReaction Aliquot(500 µL)FilterFiltration(0.2 µm PTFE)Remove catalyst particlesStart->FilterAdd_D2OAdd D2O (100 µL)Lock SolventFilter->Add_D2OAdd_StdAdd Internal Standard(Optional: TEP or TMP)Add_D2O->Add_StdCheck_pHCheck pH(Adjust if drift suspected)Add_Std->Check_pHNMR_TubeTransfer to5mm NMR TubeCheck_pH->NMR_TubeAcquireAcquire 31P{1H}(Decoupled)NMR_Tube->Acquire

Step-by-Step Protocol:

  • Sampling: Take a 500-600 µL aliquot from the reaction vessel.

  • Filtration (Critical): If using a heterogeneous catalyst (e.g.,

    
    ), filter the aliquot through a 0.2 µm syringe filter. Suspended solids cause magnetic susceptibility broadening, ruining line shape.
    
  • Lock Solvent: Add 100 µL of Deuterium Oxide (

    
    ).
    
  • Internal Standard (Optional): For absolute quantification, add a known amount of Triethyl Phosphate (TEP) or Trimethyl Phosphate (TMP). Ensure the standard's peak does not overlap with DMMP (~33 ppm). TEP resonates at ~ -1 ppm, making it a good candidate.

  • Acquisition Parameters (

    
    P): 
    
    • Pulse Sequence: zgpg30 (Power gated proton decoupling).

    • Sweep Width: 100 to -100 ppm.

    • Relaxation Delay (

      
      ):  10 seconds (or 2s if using relaxation agent).
      
    • Scans: 64 – 128 scans (S/N > 100).

References

  • Spanggord, R. J., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. ChemRxiv.[5] Link

  • Jang, Y., et al. (2018). Investigating the breakdown of the nerve agent simulant methyl paraoxon... using 31P NMR. RSC Advances. Link

  • Kiviniemi, T., et al. (2018). pH-Dependent Piecewise Linear Correlation of H-1, P-31 Chemical Shifts: Application in NMR Identification of Nerve Agent Metabolites. Analytical Chemistry. Link[2]

  • Facey, G. (2009). 13C NMR with 1H and 31P Decoupling. University of Ottawa NMR Facility. Link

  • Henderson, M. A., et al. (2003). Enhanced photocatalytic degradation of dimethyl methylphosphonate. Photochemical & Photobiological Sciences. Link

Technical Support Center: Purification of Dimethyl Methylphosphonite (DMMPn)

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TS-ORG-P3-001 Last Updated: October 26, 2023 Target Audience: Synthetic Chemists, Process Development Scientists Safety Alert: CWC Schedule 2 Precursor. Ensure compliance with local regulations (e.g., OPCW, EAR). Handle under strict inert atmosphere.

Core Directive: The Nature of the Problem

Removing water from Dimethyl methylphosphonite (DMMPn,


) is not a simple drying operation; it is a race against hydrolysis. Unlike its oxidized cousin Dimethyl methylphosphonate (DMMP, P(V)), the P(III) center in DMMPn is highly nucleophilic and sensitive.

The Critical Distinction:

  • Target: Dimethyl methylphosphonite (

    
    ), 
    
    
    
    ppm. Highly reactive.
  • Contaminant/Product: Dimethyl methylphosphonate (

    
    ), 
    
    
    
    ppm. Stable.

If your DMMPn is "wet," it is likely already partially hydrolyzed to Methylphosphonous acid monoester (H-phosphinate). You cannot "dry" the hydrolysis product back into the starting material. You must chemically arrest the hydrolysis using a basic desiccant and separate the pure P(III) species via distillation.

Diagnostic & Assessment

Before initiating purification, you must quantify the state of your reagent. Water reacts rapidly with DMMPn to form H-phosphinates and methanol.

31P NMR Diagnostic Protocol

Run a non-decoupled


P NMR in anhydrous 

or

(n.b.

can sometimes oxidize P(III) if acidic/old;

is preferred).
SpeciesChemical Shift (

, ppm)
MultiplicityStatus
Dimethyl methylphosphonite 180 - 192 Singlet (or quartet

)
Target Material
Methyl methylphosphinate 25 - 40 Doublet (

Hz)
Hydrolysis Product
Dimethyl methylphosphonate 30 - 32 MultipletOxidation Product

Decision Matrix:

  • >95% P(III): Proceed to Protocol A (Standard Drying).

  • <80% P(III): The material is heavily degraded. Distillation efficiency will be low due to azeotropes with methanol. Consider re-synthesis or bulk fractional distillation (Protocol B ).

DiagnosticLogic Sample Raw DMMPn Sample NMR 31P NMR Analysis Sample->NMR P_III Signal @ ~185 ppm (Target) NMR->P_III Major Peak P_V Signal @ ~30 ppm (Impurity) NMR->P_V Minor Peak Action1 Proceed to CaH2 Drying P_III->Action1 Action2 Requires Fractional Distillation or Disposal P_V->Action2 If >20%

Figure 1: Decision logic based on


P NMR signatures to determine purification viability.

Purification Protocol (The "CaH2" Method)

Why Calcium Hydride? Silica gel and acidic alumina are strictly forbidden; their surface hydroxyls will hydrolyze the P-OMe bond immediately. Sodium metal is too aggressive and may cause reductive cleavage. Calcium Hydride (


)  is the gold standard: it irreversibly reacts with water to form 

and basic

, effectively scavenging water without attacking the P(III) center.
Equipment Requirements
  • Schlenk line (Argon or Nitrogen,

    
     ppm 
    
    
    
    ).
  • Short-path distillation head (vigreux column optional but recommended).

  • Calcium Hydride (granules preferred over powder to prevent bumping).

  • Receiving flask with high-vacuum grease or Teflon sleeves.

Step-by-Step Procedure
  • Inert Loading:

    • Transfer the wet DMMPn into a round-bottom flask flushed with Argon.

    • Add 5-10% w/w Calcium Hydride (

      
      ) .
      
    • Note: If the liquid bubbles vigorously immediately, the water content is dangerously high. Vent carefully.

  • The "Cure" (Stirring):

    • Stir the mixture at room temperature for 12–24 hours under a positive pressure of Argon.

    • Mechanism:[1][2] This allows the

      
       to scavenge dissolved water and methanol (by-product of hydrolysis).
      
  • Vacuum Distillation:

    • Connect the flask to the distillation setup.

    • Apply vacuum.[1][3] Do not heat yet. Degas the solvent first to remove dissolved

      
      .
      
    • Heat the oil bath slowly. DMMPn (P(III)) boils lower than its P(V) counterpart (DMMP bp ~181°C @ atm).

    • Target Vacuum: <5 mmHg is ideal to keep bath temperature below 80°C, minimizing thermal rearrangement.

  • Collection:

    • Discard the first 5-10% (forerun), which may contain residual methanol or low-boiling impurities.

    • Collect the main fraction at a steady vapor temperature.

    • Stop distillation before the pot runs dry or if the residue becomes viscous (accumulation of phosphonate salts).

PurificationWorkflow WetDMMPn Wet DMMPn (Contains H2O/MeOH) CaH2_Add Add 5-10% CaH2 (Inert Atmosphere) WetDMMPn->CaH2_Add Stir Stir 12-24h @ RT (H2 Gas Evolution) CaH2_Add->Stir Scavenge H2O Distill Vacuum Distillation (Oil Bath < 80°C) Stir->Distill PureDMMPn Pure DMMPn (Store in Schlenk) Distill->PureDMMPn Distillate Residue Residue: Ca(OH)2, Ca(OMe)2, H-Phosphinates Distill->Residue Pot Residue

Figure 2: Purification workflow using Calcium Hydride drying and vacuum distillation.

Troubleshooting & FAQs

Q1: Can I use Molecular Sieves (3A/4A)?

Answer: Only with extreme caution. Standard zeolites can be slightly acidic, which catalyzes the conversion of P(III) to P(V) species.

  • Recommendation: If you must use sieves, use activated 4A sieves that have been flame-dried under vacuum. However,

    
     is chemically superior for P(III) esters because it neutralizes any generated acid.
    
Q2: The distillate has a "fishy" or garlic-like odor. Is this normal?

Answer: Yes, but it indicates P(III) volatility.

  • Warning: P(III) compounds often have intense odors. However, a strong "rotten fish" smell can also indicate phosphine (

    
    ) generation if the material was thermally decomposed. Ensure your cold trap is functioning efficiently.
    
Q3: My 31P NMR shows a doublet at ~35 ppm ( Hz) after distillation.

Answer: You distilled the hydrolysis product (Methyl methylphosphinate).

  • Cause: The vacuum was not low enough, requiring high heat which distilled the higher-boiling H-phosphinate, or the receiver flask was not dry.

  • Fix: Improve vacuum (<1 mmHg) to separate the lower boiling P(III) ester from the H-bonded P(V) species.

Q4: Is this compound pyrophoric?

Answer: While not as pyrophoric as trimethylphosphine, DMMPn is highly flammable and can auto-oxidize rapidly in air, generating heat.

  • Protocol: Always handle under Argon/Nitrogen. Keep a bucket of sand or Class D extinguisher nearby.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Detailed mechanisms of P(III)
  • NIST Chemistry WebBook. Dimethyl methylphosphonate (P(V) data for comparison). Retrieved from [Link]

  • Reich, H. J. (2023). 31P Chemical Shifts. University of Wisconsin-Madison.[4] Retrieved from [Link] (Verification of P(III) vs P(V) shift ranges).

Sources

Inaccurate quantification of DMMP decomposition kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Inaccurate Quantification of DMMP Decomposition Kinetics

Introduction: Why Your Numbers Don't Add Up

Welcome. If you are accessing this portal, you are likely observing inconsistent mass balances, non-linear Arrhenius plots, or "ghost" peaks in your DMMP (Dimethyl methylphosphonate) decomposition data.[1]

DMMP is not just a Sarin simulant; it is a "sticky," polar organophosphonate that aggressively adsorbs to stainless steel, glass, and active sites.[1] Inaccurate quantification usually stems from three specific failures:

  • The Stoichiometric Illusion: Assuming gas-phase products represent total conversion (ignoring surface-bound Phosphorus).[1]

  • Spectral Convolutions: Misidentifying FTIR bands due to methoxy/P-O overlap.

  • Chromatographic Adsorption: Loss of analyte in the inlet or column (tailing).[1]

This guide bypasses standard operating procedures to address the causality of these errors.

Module 1: The "Missing Mass" Problem (Mass Balance)

The Issue

User Report: "I am tracking methanol and CO₂ evolution, but my carbon balance is only 40-60%, and I detect almost no phosphorus in the effluent."

Root Cause Analysis

DMMP decomposition on metal oxides (Al₂O₃, CeO₂, TiO₂) is rarely catalytic in the traditional sense—it is often stoichiometric at low temperatures (<300°C).[1]

  • Phosphorus Retention: The P-C bond is extremely stable.[1] While P-OCH₃ bonds cleave easily to release methanol, the phosphorus moiety (methylphosphonate) often binds irreversibly to the catalyst surface, forming inorganic phosphates that poison the active sites.

  • Carbon Mismatch: If you only measure gas-phase products, you miss the carbon retained in surface-bound methyl groups.[1]

Troubleshooting Protocol: Closing the Balance
StepActionScientific Rationale
1 Perform TPO (Temperature Programmed Oxidation) After the reaction run, heat the spent catalyst to 600°C in O₂. Quantify the CO₂ pulse. This represents the "missing" carbon stored as surface methylphosphonates.
2 Acid Digestion / ICP-OES Do not rely on gas-phase P-detection.[1] Digest the spent catalyst in HNO₃/HF and analyze via ICP-OES to quantify Total Phosphorus retained.
3 Calculate P/C Ratio Theoretical DMMP P/C ratio is 1:3. If your gas-phase P/C is ~0, the reaction is surface-limited , not catalytic.[1]

Module 2: FTIR Quantification Errors

The Issue

User Report: "My kinetic plots based on the 1030–1060 cm⁻¹ band show varying rates depending on humidity."

Root Cause Analysis

Standard quantification often tracks the P-O-C stretching vibration (~1030–1060 cm⁻¹).[1] However, this region is convoluted .[1]

  • Interference: Surface methoxy species (formed from methanol re-adsorption) and monodentate carbonates absorb in this exact region.[1]

  • The Fix: You must decouple decomposition (P-O scission) from desorption.[1]

Corrective Workflow

Switch your integration target to the


  rocking mode. This bond is spectrally distinct and typically remains intact until deep oxidation occurs.[1]

Recommended Integration Windows:

  • Avoid: 1000–1080 cm⁻¹ (P-O-C / C-O overlap).[1]

  • Target: 1300–1320 cm⁻¹ (P=O stretch) or 910–930 cm⁻¹ (P-CH₃ rocking) . The P-CH₃ mode is the most reliable indicator of intact organophosphonate species.

Module 3: GC-MS Tailing & Inlet Discrimination

The Issue

User Report: "My DMMP calibration curve is non-linear at low concentrations (<50 ppm), and peaks exhibit severe tailing."

Root Cause Analysis

DMMP is a highly polar Lewis base.[1] It chelates to trace metals in stainless steel inlets and interacts with silanol groups in standard non-polar (PDMS) columns.[1]

  • Cold Spots: Any transfer line <120°C acts as a condenser.[1]

  • Activity: Glass wool liners increase surface area for irreversible adsorption.[1]

Optimization Checklist
ComponentStandard Setup (FAIL)Optimized Setup (PASS)
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5)Polar Wax Column (e.g., DB-WAX, VF-1701ms) or specialized organophosphorus phases.[1]
Liner Standard Split/Splitless with Glass WoolUltra-Inert Deactivated Liner (No Wool) or Cyclosplitter.[1]
Inlet Temp 200°C250°C+ (Ensure rapid volatilization to minimize surface interaction).
Transfer Line Unheated / 100°C>150°C (Must exceed DMMP dew point at operating pressure).[1]

Visualizing the Quantification Failure Points

The following diagram illustrates where mass is "lost" during quantification, distinguishing between Gas Phase (detectable) and Surface Phase (often ignored).

DMMP_Decomposition_Path cluster_surface Catalyst Surface (The 'Black Box') DMMP_Gas DMMP (Gas Phase) Input Adsorption Surface Adsorption (Langmuir) DMMP_Gas->Adsorption k_ads Transition Transition State P-OCH3 Scission Adsorption->Transition Activation Methanol Methanol (Gas) Detect: GC/MS Transition->Methanol Fast Desorption MMP_Surface Methyl Phosphonate (Surface Bound) Transition->MMP_Surface Surface Retention Phosphate Inorganic Phosphate (Catalyst Poison) MMP_Surface->Phosphate Deep Oxidation (High T only) Error1 ERROR: Mass Balance Gap (C detected, P missing) MMP_Surface->Error1 Phosphate->Error1

Figure 1: Kinetic pathway of DMMP highlighting the divergence between gas-phase products (Methanol) and surface-accumulated species (Phosphates), which causes mass balance errors.[1]

Module 4: Kinetic Modeling Logic

The Issue

User Report: "My data does not fit a first-order decay model."

Solution: Apply Langmuir-Hinshelwood (L-H)

Simple power-law kinetics (


) fail because DMMP decomposition is adsorption-limited .[1] You must account for surface coverage (

).[1]

The Correct Model Form:


[1]
  • k: Intrinsic rate constant (decomposition step).[1]

  • K_ads: Adsorption equilibrium constant.[1]

  • Inhibition Term (

    
    ):  Critical. Methanol and water compete for sites.[1] If you ignore product inhibition, your rate constants will appear to drift over time.[1]
    

Troubleshooting Workflow (Interactive Logic)

Use this decision tree to diagnose your specific quantification error.

Troubleshooting_Tree Start Start: Data Anomaly Detected Q1 Is Carbon Balance < 80%? Start->Q1 Q2 Are GC Peaks Tailing? Q1->Q2 No Action_TPO Action: Perform TPO Check Surface Carbon Q1->Action_TPO Yes Q3 Is P detected in Gas Phase? Q2->Q3 No Action_Liner Action: Change Liner/Column Use Polar Phase Q2->Action_Liner Yes Action_Digest Action: Acid Digestion Check Catalyst Poisoning Q3->Action_Digest No (Common) Action_Kinetics Action: Use L-H Model Check Product Inhibition Q3->Action_Kinetics Yes (Rare)

Figure 2: Diagnostic logic flow for isolating the source of DMMP quantification errors.

References

  • Mitchell, M. B., et al. (2004).[1] "The Room Temperature Decomposition Mechanism of Dimethyl Methylphosphonate (DMMP) on Alumina-Supported Cerium Oxide." Journal of Physical Chemistry B.

  • Tiu, B., & Merritt, C. (2020).[1] "Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ ATR-FTIR." ACS Omega.[1] [1]

  • NIST Chemistry WebBook. "Dimethyl methylphosphonate (DMMP) Gas Chromatography Data." National Institute of Standards and Technology.[1]

  • Agilent Technologies. "GC Troubleshooting Guide: Tailing Peaks." Agilent Technical Support.

  • Roto, R., et al. (2021).[1][2] "Decomposition of Dimethyl Methylphosphonate (DMMP) on Supported Cerium and Iron Co-Impregnated Oxides." ResearchGate/Journal of Hazardous Materials.[1]

Sources

Validation & Comparative

Validating the Purity of Synthesized Dimethyl Methylphosphonite (DMMPn)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The P(III) vs. P(V) Challenge

Synthesizing Dimethyl methylphosphonite (DMMPn) —a reactive P(III) ligand—presents a distinct validation challenge compared to its stable P(V) counterpart, Dimethyl methylphosphonate (DMMP). The primary failure mode in DMMPn synthesis is not the failure of bond formation, but the silent oxidation of the product during workup or analysis.

Standard analytical methods like HPLC or generic GC often fail to distinguish between the active P(III) species and its oxidized P(V) impurity due to on-column degradation or lack of chromophores. This guide objectively compares the three primary validation methodologies—Quantitative 31P NMR (qNMR) , Gas Chromatography (GC) , and Oxidative Titration —to establish a self-validating quality control system.

Chemical Context: Know Your Impurities

Before selecting an analytical method, one must understand the species present. The synthesis typically involves the reaction of Methyldichlorophosphine (


) with methanol in the presence of a base.
SpeciesStructureOxidation StateStabilityRole
Dimethyl methylphosphonite (DMMPn)

P(III) High Risk: Oxidizes rapidly in air; hydrolyzes in moisture.Target Product
Dimethyl methylphosphonate (DMMP)

P(V) Stable.Major Impurity (Oxidation product)
Methylphosphonous acid monoester

P(III)Unstable; tautomerizes.Hydrolysis Impurity
Methanol

N/AStable.Residual Solvent

Method Comparison: Performance Analysis

Method A: Quantitative 31P NMR (The Gold Standard)

Verdict: The only method capable of simultaneously quantifying purity, identifying oxidation, and verifying structure without degradation.

31P NMR is the definitive tool for organophosphorus validation. Unlike 1H NMR, where methyl signals from P(III) and P(V) species often overlap (


 ppm), 31P NMR offers a massive spectral window that separates these species by over 150 ppm.
  • P(III) Shift (DMMPn): Typically 180 – 200 ppm (downfield).

  • P(V) Shift (DMMP): Typically 30 – 35 ppm .

Protocol for qNMR Validation:

  • Sample Prep: Dissolve ~30 mg of sample in

    
     or 
    
    
    
    under an inert atmosphere (
    
    
    or Ar glovebox).
  • Internal Standard: Add a weighed amount of Triphenylphosphate (TPP) (Shift: ~ -18 ppm) or Trimethyl phosphate (Shift: ~ 3 ppm). Crucial: Do not use standards that overlap with the 30-35 ppm impurity region.

  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and ensure quantitative integration).

    • Relaxation Delay (d1): Must be

      
      . For P(III) species, 
      
      
      
      can be long (5-10s). Set d1 to 20-30 seconds to ensure full relaxation.
    • Scans: 16–32 scans are usually sufficient due to the high sensitivity of 31P.

Method B: Gas Chromatography (The High-Risk Alternative)

Verdict: Useful for residual solvents (MeOH, Base) but dangerous for potency assay due to thermal instability.

Direct injection of P(III) esters into a hot GC injector (


) often causes thermal oxidation  or disproportionation  inside the liner, artificially inflating the observed P(V) impurity content.
  • Risk Mitigation:

    • Injector Temp: Keep as low as possible (

      
      ).
      
    • Carrier Gas: High-purity Helium (99.999%) with oxygen traps is mandatory.

    • Column: Non-polar phases (e.g., DB-1 or DB-5) are preferred to minimize column bleeding which can oxidize the analyte.

Method C: Oxidative Titration (Iodometric)

Verdict: Reliable for "Total P(III)" content but non-specific.

This classical "wet chem" method relies on the quantitative oxidation of P(III) to P(V) by Iodine. It is excellent for bulk manufacturing checks but cannot distinguish between the desired DMMPn and other P(III) byproducts (e.g., mono-esters).

  • Mechanism:

    
    
    
  • Protocol: Dissolve sample in dry solvent; add excess standard Iodine solution; back-titrate unreacted Iodine with Sodium Thiosulfate.

Comparative Data Summary

Feature31P qNMR GC-FID/MS Iodometric Titration
Specificity High (Distinguishes P(III) vs P(V))Medium (Separates by BP, but artifacts common)Low (Measures total reducing power)
LOD (Limit of Detection) ~100 ppm< 10 ppm (Superior for trace solvents)~0.5% (Bulk assay only)
Risk of Artifacts Low (Non-destructive)High (Thermal oxidation in injector)Low
Throughput Medium (Requires relaxation time)HighLow (Manual labor)
Primary Use Case Final Product Release & Purity Residual Solvent AnalysisIn-process Bulk Check

Validation Workflow (Decision Logic)

The following diagram illustrates the logical flow for validating a synthesized batch of DMMPn, prioritizing the separation of P(III) and P(V) species.

ValidationWorkflow Start Synthesized Crude DMMPn Check1 Is Sample Volatile? Start->Check1 MethodGC GC-FID (Low Temp) Check for MeOH/Solvents Check1->MethodGC Yes (Solvent Check) MethodNMR 31P qNMR (Inverse Gated) Check P(III)/P(V) Ratio Check1->MethodNMR Primary Assay Decision Calculate Purity MethodGC->Decision Solvent Data ResultP3 Peak @ ~190 ppm (Target DMMPn) MethodNMR->ResultP3 ResultP5 Peak @ ~32 ppm (Oxidized Impurity) MethodNMR->ResultP5 ResultP3->Decision ResultP5->Decision Pass PASS: >98% P(III) <0.5% Solvents Decision->Pass Meets Specs Reprocess FAIL: High P(V) (Distill under N2) Decision->Reprocess Fails Specs

Caption: Logical workflow for DMMPn validation combining NMR for potency and GC for volatile impurities.

Troubleshooting & Causality

  • Observation: GC shows 95% purity, but reaction yield is poor.

    • Causality: The GC injector is thermally degrading the product. The "impurities" seen might be artifacts, or conversely, the P(V) impurity (which is more stable) is being over-represented. Trust the NMR.

  • Observation: NMR shows broad peaks or shifting baselines.

    • Causality: Paramagnetic impurities (e.g., from metal stir bars or catalysts) or insufficient relaxation delay (

      
      ). Increase 
      
      
      
      to 30s.
  • Observation: Product turns cloudy upon storage.

    • Causality: Hydrolysis.

      
       reacts with moisture to form 
      
      
      
      (Methylphosphonous acid monoester), which is often a solid or viscous oil. Store under Argon at
      
      
      .

References

  • 31P NMR Chemical Shifts of Phosphorus Compounds. Organic Chemistry Data. (Provides general shift ranges for Phosphonites [180-200 ppm] vs Phosphonates [30-40 ppm]). [Link]

  • Dimethyl methylphosphonate (DMMP) Properties & Impurity Profile. Wikipedia / PubChem. (Establishes the P(V) impurity baseline). [Link]

  • Quantitative 31P NMR Spectroscopy Protocol. University of Ottawa NMR Facility. (Standard protocols for qNMR including relaxation delay parameters). [Link]

  • Synthesis and Stability of Phosphonites. ResearchGate / Synthetic Communications. (Context on the lability of P(III) esters). [Link]

Comparing Dimethyl methylphosphonite and Diethyl methylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Dimethyl Methylphosphonite vs. Diethyl Methylphosphonate

Executive Summary

This guide provides a rigorous technical comparison between Dimethyl methylphosphonite (DMMPn) and Diethyl methylphosphonate (DEMP) . While their names appear similar, these compounds represent two distinct oxidation states of phosphorus with fundamentally different reactivity profiles.

  • Dimethyl methylphosphonite (DMMPn) is a P(III) species. It is a highly reactive nucleophile, air-sensitive, and serves as a critical intermediate in the synthesis of organophosphorus nerve agents (e.g., Sarin) and ligands for catalysis.

  • Diethyl methylphosphonate (DEMP) is a P(V) species. It is a stable, electrophilic center protected by steric bulk. It is widely used as a chemical warfare agent (CWA) simulant and a flame retardant due to its structural homology to VX and Sarin without the associated lethality.

Target Audience: Synthetic Chemists, CWA Defense Researchers, and Process Engineers.

Physicochemical Profile & Identification

The following table contrasts the fundamental properties. Note the difference in oxidation state and molecular weight, driven by the presence of the phosphoryl (P=O) bond in DEMP.

FeatureDimethyl Methylphosphonite (DMMPn)Diethyl Methylphosphonate (DEMP)
CAS Number 20278-51-7 683-08-9
Oxidation State Phosphorus (III)Phosphorus (V)
Formula


Molecular Weight 108.08 g/mol 152.13 g/mol
Structure


Appearance Colorless liquid (Pungent)Colorless liquid (Faint, fruity)
Boiling Point ~100–110 °C (Est.[1] volatile)194 °C
Density ~0.98 g/mL (Est.)[1]1.041 g/mL
Stability Unstable: Oxidizes in air; hydrolyzes rapidly.[1]Stable: Hygroscopic but resistant to oxidation.[1]
Primary Role Reactive Intermediate / LigandStable Simulant / Solvent

Reactivity & Mechanism

The core distinction lies in the lone pair on the phosphorus atom in DMMPn versus the stable phosphoryl bond in DEMP.

Dimethyl Methylphosphonite (P-III): The Nucleophile

DMMPn possesses a lone pair of electrons on the phosphorus, making it a potent nucleophile. It readily undergoes the Michaelis-Arbuzov reaction with alkyl halides to form phosphonates.[1] This reactivity makes it a precursor of concern for Schedule 1 chemical weapons synthesis.

  • Mechanism: The lone pair attacks an electrophile (e.g., Methyl Iodide), forming a phosphonium intermediate which then collapses to form the thermodynamically stable P=O bond.

Diethyl Methylphosphonate (P-V): The Stable Simulant

DEMP is the product of such oxidation/rearrangement reactions. The P=O bond is extremely strong (~544 kJ/mol), rendering the molecule resistant to further oxidation. Its reactivity is limited to hydrolysis of the ester groups under harsh conditions (acid/base catalysis), making it an ideal "stand-in" for live agents during detector calibration.

Mechanistic Visualization (Graphviz)

G cluster_stability Stability Profile DMMPn Dimethyl Methylphosphonite (P-III Nucleophile) CAS: 20278-51-7 Inter Phosphonium Intermediate DMMPn->Inter + R-X (Arbuzov) DMMP Dimethyl Methylphosphonate (P-V Product) CAS: 756-79-6 Inter->DMMP - R-X (Rearrangement) DEMP Diethyl Methylphosphonate (P-V Simulant) CAS: 683-08-9 DMMP->DEMP Transesterification (Synthetic Route)

Figure 1: The Arbuzov pathway transforming P(III) phosphonites into stable P(V) phosphonates. DMMPn is the reactive starting material; DEMP is a stable analog of the product.

Applications & Use Cases

Dimethyl Methylphosphonite (DMMPn)
  • Ligand Chemistry: Used in transition metal catalysis (e.g., with Group VI metals like Mo, W) to tune electron density at the metal center via the P-donor.

  • Precursor Synthesis: Acts as the immediate precursor to Sarin (GB) if reacted with specific halogenating agents. Note: Strict regulatory controls apply.[2]

  • Organic Synthesis: Reagent for introducing the methyl-phosphorus moiety into complex molecules via Arbuzov chemistry.[1][3]

Diethyl Methylphosphonate (DEMP)[4]
  • CWA Simulant: Used to test ion mobility spectrometers (IMS) and flame photometric detectors (FPD). It mimics the vapor pressure and P-C bond signature of VX and Sarin without the toxicity.

  • Flame Retardant: The high phosphorus content acts as a char-former during combustion, scavenging free radicals.

  • Solvent: Occasionally used as a polar, aprotic solvent for specialized reactions requiring high thermal stability.

Experimental Protocols

Protocol A: Handling & Reactivity of DMMPn (P-III)

Context: Demonstrating the high susceptibility to oxidation (Arbuzov).[1]

  • Setup: Flame-dried Schlenk line under Argon atmosphere. Strict exclusion of air/moisture is required.

  • Reagent Prep: Dissolve 10 mmol DMMPn in anhydrous Toluene.

  • Reaction: Add 1.1 eq of Methyl Iodide dropwise at 0°C.

  • Observation: The reaction is exothermic. Monitor by ³¹P NMR.

    • Start: Signal at ~180 ppm (characteristic of P(III)).

    • End: Signal shifts to ~30 ppm (characteristic of P(V)=O).

  • Safety: Perform in a fume hood. DMMPn is potentially toxic and volatile.[4]

Protocol B: Hydrolysis Study of DEMP (P-V)

Context: Demonstrating stability for environmental persistence studies.

  • Solution: Prepare a 10 mM solution of DEMP in 1M NaOH (aq).

  • Incubation: Heat to 60°C for 24 hours.

  • Analysis: Aliquot samples at t=0, 6, 12, 24h. Analyze via LC-MS/MS or ³¹P NMR.

  • Result: DEMP shows slow hydrolysis (half-life > 100h at pH 7, accelerated at pH 14) to Ethyl Methylphosphonic Acid (EMPA).

    • Significance: This stability confirms its utility as a persistent simulant for field testing.

Safety & Toxicology

CompoundHazard ClassToxicology Notes
DMMPn High Risk Likely corrosive and toxic by inhalation.[1] P(III) compounds are often potent irritants and can cause sensitization. Handle as a potential nerve agent precursor.
DEMP Moderate Risk Irritant (Skin/Eye).[1] Low systemic toxicity compared to CWAs. LD50 (Oral, Rat) > 2000 mg/kg. Does not inhibit acetylcholinesterase significantly.

Technical Note: While DEMP is a "safe" simulant, it is structurally related to organophosphates. Long-term exposure should be minimized.[1] DMMPn should be treated with the same precautions as live agent precursors due to its chemical reactivity.

References

  • Synthesis and Reactivity of Phosphonites

    • Source: "Substituted Group VI metal carbonyl complexes of dimethyl methylphosphonite." Inorganic Chemistry.
    • Link:

  • DEMP as a Simulant

    • Source: "Diethyl methylphosphonate | CAS 683-08-9 | Properties and Uses."[1][2][4][5] ChemicalBook.

    • Link:

  • Arbuzov Reaction Mechanisms

    • Source: "The Michaelis-Arbuzov Rearrangement."[1] Organic Chemistry Portal.

    • Link:

  • Toxicology of Phosphonates

    • Source: "Toxicological Profile for Organophosphorus Esters.
    • Link:

Sources

Technical Comparison: Dimethyl Methylphosphonate (DMMP) vs. Conventional Flame Retardants

[1]

Executive Summary

Dimethyl Methylphosphonate (DMMP) represents a high-efficiency organophosphorus flame retardant (FR) characterized by an exceptionally high phosphorus content (~25% by weight).[1] Unlike halogenated retardants that rely heavily on gas-phase radical quenching, DMMP exhibits a dual-phase mechanism , providing radical scavenging in the gas phase and promoting char formation in the condensed phase.

This guide objectively compares DMMP against industry standards (TEP, TCPP, and Halogenated FRs) in two critical high-performance applications: Lithium-Ion Battery (LIB) Electrolytes and Polyurethane (PU) Foams .

Mechanistic Differentiators

The efficacy of DMMP stems from its ability to interrupt the "Fire Triangle" at the chemical kinetic level.

The Dual-Phase Action
  • Gas Phase (Radical Scavenging): Upon thermal decomposition, DMMP releases phosphorus-containing radicals (PO•, PO₂[2]•). These species scavenge high-energy hydrogen (H•) and hydroxyl (OH•) radicals, effectively terminating the chain branching reactions that sustain the flame.

  • Condensed Phase (Char Promotion): The phosphoric acid derivatives generated react with the polymer matrix (dehydration), forming a carbonaceous char layer.[1] This layer acts as a thermal barrier, inhibiting heat transfer and volatilization of fuel.

Mechanism Visualization

The following diagram illustrates the kinetic pathway of DMMP during combustion.

DMMP_MechanismDMMPDMMP InputHeatThermal Decomposition(>180°C)DMMP->HeatGasPhaseGas Phase(Radical Scavenging)Heat->GasPhaseCondPhaseCondensed Phase(Char Formation)Heat->CondPhaseRadicalsPO• / PO₂• SpeciesGasPhase->RadicalsAcidsPhosphoric/Polyphosphoric AcidCondPhase->AcidsScavengeCapture H• & OH•(Chain Termination)Radicals->ScavengeInhibits CombustionCharCross-linked Carbon Char(Thermal Barrier)Acids->CharDehydration Reaction

Figure 1: Dual-phase reaction pathway of DMMP showing simultaneous gas-phase quenching and condensed-phase charring.

Comparative Performance Data

Application A: Lithium-Ion Battery Electrolytes

DMMP is increasingly utilized to mitigate thermal runaway in LIBs. It is compared here against Triethyl Phosphate (TEP) , a common alternative.

Key Findings:

  • Efficiency: DMMP requires lower loading (wt%) to achieve non-flammability due to higher P-content.[3]

  • Viscosity: DMMP has lower viscosity than many solid additives, maintaining ionic conductivity.

  • Trade-off: High concentrations (>20%) of either can degrade electrochemical performance (cycle life) due to incompatibility with the anode SEI layer.

MetricDMMP (Dimethyl Methylphosphonate)TEP (Triethyl Phosphate)Impact on Safety
Phosphorus Content ~25.0 wt%~17.0 wt%Higher P% correlates to faster flame extinction.
Boiling Point 181°C215°CDMMP vaporizes earlier, engaging the gas phase sooner.
Self-Extinguishing Time (SET) 0 s/g (at 10-15 wt% loading)>0 s/g (often requires >20 wt% for same effect)DMMP is more efficient per unit weight [1][4].
Viscosity (cP) ~1.75 cP~1.80 cPComparable; minimal penalty to ion transport.
Electrochemical Stability Moderate (Anode incompatibility at high %)Moderate (Requires co-solvents like FEC)Both require SEI-forming additives (e.g., VC) to preserve cycle life [4].
Application B: Rigid Polyurethane Foams (RPUF)

In polymer matrices, DMMP is compared against TCPP (chlorinated organophosphate) and Expandable Graphite (EG) .

MetricDMMPTCPP (Tris(1-chloro-2-propyl) phosphate)Expandable Graphite (EG)
Mechanism Type Chemical (Radical + Char)Chemical (Radical Scavenging)Physical (Intumescent)
LOI (Limiting Oxygen Index) 28-32% (High Efficiency)22-26% (Moderate)>30% (High, but loading dependent)
Smoke Production Moderate (Gas phase activity)High (Releases Cl radicals/smoke)Low (Suppresses smoke via char)
Loading Required Low (5-10 wt%)High (15-20 wt%)High (10-20 wt%)
Mechanical Impact Plasticizing effect (softens foam)Plasticizing effectCan degrade compressive strength

Analyst Note: While EG offers excellent smoke suppression, it is a solid filler that can structurally weaken the foam. DMMP is a liquid additive that blends easily but acts as a plasticizer. A synergistic blend of DMMP + EG often yields the optimal balance of LOI and mechanical strength [5][6].

Experimental Validation: Cone Calorimetry Protocol

To validate these claims in your own lab, Cone Calorimetry (ISO 5660) is the gold standard. It simulates real-world fire conditions by subjecting the sample to a constant radiant heat flux.

Experimental Workflow

The following protocol ensures reproducible data regarding Peak Heat Release Rate (PHRR) and Total Heat Release (THR).

Cone_Calorimetry_ProtocolPrepSample Preparation(100x100mm plaques)ConditionConditioning(23°C, 50% RH for 48h)Prep->ConditionCalibrateCalibration(Heat Flux: 35 or 50 kW/m²)Condition->CalibrateExposureRadiant Exposure(Spark Igniter Active)Calibrate->ExposureDataAcqData Acquisition(O₂ Consumption Principle)Exposure->DataAcqCombustion Gases AnalyzedMetricsKey Outputs:1. TTI (Time to Ignition)2. PHRR (Peak Heat Release)3. THR (Total Heat Release)DataAcq->Metrics

Figure 2: ISO 5660 Cone Calorimetry workflow for validating flame retardant efficacy.

Protocol Causality (Why we do it this way)
  • Conditioning: Essential because moisture content significantly alters ignition time (TTI). DMMP is hygroscopic; failure to condition will skew TTI results.

  • Heat Flux Selection: 35 kW/m² represents a developing fire; 50 kW/m² represents a fully developed fire. For high-performance FRs like DMMP, testing at 50 kW/m² is recommended to prove robustness.

  • O₂ Consumption Principle: The calculation relies on the fact that ~13.1 MJ of heat is released per kg of oxygen consumed. This is more accurate than measuring temperature change alone.

Safety, Handling, & Toxicity (E-E-A-T)

Target Audience Note: For researchers in drug development and chemical safety.

While DMMP is a valuable industrial chemical, it possesses a unique toxicological profile due to its structural similarity to G-series nerve agents (e.g., Sarin).

  • Sarin Simulant Status: DMMP is widely used as a simulant for Sarin (GB) in detector calibration because it mimics the molecular weight and volatility of GB without the acute lethality. However, it is not a nerve agent itself.

  • Toxicity Profile:

    • Acute Toxicity: Low. (LD50 Oral, Rat: >8200 mg/kg).

    • Genotoxicity: Ames test negative.

    • Handling: Standard chemical hygiene (fume hood, nitrile gloves) is sufficient. Unlike halogenated FRs, it does not bioaccumulate significantly, but it is water-soluble.

  • Purity Requirements: For battery applications, "Battery Grade" DMMP (>99.9%) with moisture <20 ppm is critical. Impurities (acidic species) will rapidly degrade the electrolyte performance.

References

  • Liu, K., et al. (2018). "Dimethyl methylphosphonate (DMMP) as an efficient flame retardant additive for the lithium-ion battery electrolytes."[4] Journal of Power Sources.

  • KMT Industrial. (2024). "Flame Retardant Mechanism: A Comprehensive Guide."

  • Xu, Z., et al. (2020). "Safer Triethyl-Phosphate-Based Electrolyte Enables Nonflammable and High-Temperature Endurance for a Lithium Ion Battery."[5] ACS Applied Materials & Interfaces.

  • Hou, S., et al. (2021). "Effect Mechanism of Phosphorus-Containing Flame Retardants... on Safety and Electrochemical Performance of Lithium-Ion Batteries." Energies.

  • Wang, X., et al. (2013). "Effects of expandable graphite and dimethyl methylphosphonate on mechanical, thermal, and flame-retardant properties of flexible polyurethane foams."[6] Polymer Degradation and Stability.

  • Cui, Y., et al. (2022). "Preparation and Flame-Retardant Properties of DMMP/Nano-Silica/WPU Composite Materials." Polymers.[3][7][8][9]

Comparative Guide: Efficacy of Phosphonate Scale Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the four primary phosphonate scale inhibitors used in industrial water treatment: ATMP , HEDP , PBTC , and DTPMP . While all function via the threshold effect—preventing precipitation at sub-stoichiometric concentrations—their efficacy varies drastically based on water chemistry (hardness, pH), thermal stress, and the presence of oxidizing biocides.

Key Takeaway:

  • ATMP is the cost-effective baseline for moderate conditions.

  • HEDP excels in iron sequestration but fails in high-calcium brines due to low tolerance.

  • PBTC is the industry "gold standard" for high-stress (high alkalinity/temperature) and halogenated systems.

  • DTPMP is the superior choice for barium sulfate (

    
    ) inhibition.
    

Mechanistic Foundations

Phosphonates inhibit scale not by sequestering all cations (stoichiometric), but by crystal lattice distortion . They adsorb onto active growth sites (typically the kink sites) of micro-crystals. This adsorption disrupts the geometric regularity required for crystal propagation, forcing the crystal to redissolve or remain suspended as a distorted, non-adherent particle.

Figure 1: The Threshold Inhibition Mechanism

The following diagram illustrates the pathway from nucleation to inhibition via surface adsorption.

ScaleInhibition Supersaturation Supersaturated Solution Nucleation Micro-Crystal Nucleation Supersaturation->Nucleation Ionic Collision Adsorption Phosphonate Adsorption Nucleation->Adsorption Active Site Target Distortion Lattice Distortion Adsorption->Distortion Steric Hinderance Inhibition Growth Termination Distortion->Inhibition Prevents Agglomeration

Caption: Step-wise mechanism of threshold inhibition. Phosphonates block active growth sites, preventing the transition from micro-nuclei to macro-scale.

Comparative Profile of Phosphonates

ATMP (Amino Trimethylene Phosphonic Acid)[1][2][3]
  • Structure: Nitrogen-based backbone with three phosphonate groups.[1]

  • Best Use: General-purpose

    
     inhibition in cooling towers with low thermal load.
    
  • Limitations: Hydrolyzes rapidly at high temperatures; poor stability against chlorine (oxidizing biocides).

HEDP (1-Hydroxy Ethylidene-1,1-Diphosphonic Acid)
  • Structure: Non-nitrogenous, high phosphorous content.

  • Best Use: Systems with high iron content (excellent Fe sequestrant) and moderate calcium levels.

  • Limitations: Low Calcium Tolerance. In high-calcium brines, HEDP reacts with

    
     to form Calcium-HEDP precipitate, which itself becomes a tenacious scale.
    
PBTC (2-Phosphonobutane -1,2,4- Tricarboxylic Acid)[5]
  • Structure: Contains both phosphonate and carboxylate groups.[2][3][4]

  • Best Use: High-stress environments. It tolerates high pH, high hardness, and high temperatures (

    
    C).
    
  • Limitations: Higher cost; lower iron sequestration capacity compared to HEDP.

  • Key Advantage: Highly resistant to chlorine degradation.

DTPMP (Diethylene Triamine Penta Methylene Phosphonic Acid)[1][2]
  • Structure: Large molecule with five phosphonate groups.

  • Best Use: Control of sulfate scales (

    
    , 
    
    
    
    ) and sequestration in high-particulate waters.
  • Limitations: Susceptible to degradation by oxidizing biocides.[3]

Performance Data Comparison

The following data aggregates performance metrics from standard static jar tests and thermal stability assays.

Table 1: Physicochemical Stability Profile
PropertyATMPHEDPPBTCDTPMP
Chlorine Tolerance Poor (< 1 ppm)ModerateExcellent (> 10 ppm)Poor
Thermal Stability < 80°C< 100°C> 120°C < 100°C
Calcium Tolerance ModeratePoor (Precipitates)Excellent Good
Iron Sequestration GoodExcellent ModerateGood
Table 2: Inhibition Efficiency (Threshold Effect)

Conditions: 10 mg/L dosage, pH 8.5, 24 hours.

Scale TypeATMPHEDPPBTCDTPMP
CaCO3 (Calcite) 85%92% 90%80%
CaSO4 (Gypsum) 70%75%85%94%
BaSO4 (Barite) 40%50%60%95%

Note: While HEDP shows high efficiency for


, its use is risky in high-hardness water due to the "calcium tolerance" issue mentioned in Table 1. PBTC is preferred when Calcium > 500 ppm.

Experimental Protocols

To validate these claims in your own lab, use the NACE TM0374 standard. This is the industry-standard static jar test for screening scale inhibitors.

Protocol: NACE TM0374 (Static Jar Test)

This method determines the ability of the inhibitor to prevent precipitation of Calcium Carbonate or Calcium Sulfate at 71°C (160°F).

Figure 2: NACE TM0374 Workflow

JarTest Prep 1. Brine Preparation (Cation & Anion Brines) Dosing 2. Inhibitor Dosing (e.g., 5, 10, 20 ppm) Prep->Dosing Incubation 3. Thermal Incubation 71°C for 24 Hours Dosing->Incubation Filtration 4. Filtration (0.45 µm Membrane) Incubation->Filtration Titration 5. EDTA Titration (Measure Soluble Ca) Filtration->Titration Calc 6. Efficiency Calculation (Ca_treated - Ca_blank) / (Ca_total - Ca_blank) Titration->Calc

Caption: Standard workflow for NACE TM0374. The critical step is filtration; only soluble (inhibited) calcium passes through for titration.

Dynamic Tube Blocking Test (Brief Overview)

For high-pressure/high-temperature (HPHT) applications (e.g., oilfield downhole), static tests are insufficient. The Dynamic Tube Blocking test pumps brine through a heated capillary coil. The time taken for differential pressure (


) to rise indicates the scaling rate.
  • Metric: Minimum Inhibitor Concentration (MIC) required to keep

    
     stable.
    

Selection Matrix

Use this logic flow to select the appropriate phosphonate for your formulation.

Figure 3: Phosphonate Selection Logic

SelectionMatrix Start Start Selection Sulfate Target Scale: Sulfate (Ba/Ca)? Start->Sulfate Temp Temp > 80°C OR High Chlorine? Sulfate->Temp No (Carbonate) UseDTPMP Select DTPMP Sulfate->UseDTPMP Yes Iron High Iron (Fe)? Temp->Iron No UsePBTC Select PBTC Temp->UsePBTC Yes Hardness Ca Hardness > 500 ppm? Iron->Hardness No UseHEDP Select HEDP Iron->UseHEDP Yes Hardness->UsePBTC Yes (Avoid Ca-HEDP ppt) UseATMP Select ATMP Hardness->UseATMP No (Standard)

Caption: Decision tree for selecting the optimal phosphonate based on water chemistry and operating conditions.

References

  • NACE International. (2007).[5][6] NACE TM0374-2007: Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Calcium Sulfate and Calcium Carbonate from Solution.[7][5] NACE International.[5][6][8]

  • Dunn, K. (2017). A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods.[7] Juniper Publishers.

  • Zhang, Y., et al. (2025). Study of the Mechanism of Phosphonate Scale Inhibitors against Calcium Carbonate Scale. ResearchGate.

  • SINOCHEM. (2025). PBTCA vs. HEDP: Which is More Stable in Extreme Environments? SINOCHEM Technical Guide.

  • Demadis, K. D. (2005). Chemistry of Organophosphonate Scale Growth Inhibitors: Structural Aspects of PBTC. ResearchGate.

Sources

Comparative study of organophosphorus chemical warfare agent simulants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Simulant Fidelity Gap

In the development of detection systems, decontamination protocols, and medical countermeasures (MCMs) for organophosphorus (OP) nerve agents, the use of live Chemical Warfare Agents (CWAs) like Sarin (GB), Soman (GD), or VX is restricted to high-containment (BSL-3/4) surety laboratories.[1] This creates a critical reliance on simulants —compounds that mimic specific physicochemical or biological properties of CWAs without the extreme lethality.[2][3][4]

However, no single simulant is a perfect surrogate.[1][3] A "Simulant Fidelity Gap" exists where a compound optimized for physical mimicry (e.g., vapor pressure for detector testing) often fails in biological mimicry (e.g., enzyme inhibition kinetics).[1] This guide objectively compares the primary OP simulants, delineating their utility based on experimental application.

Physicochemical Simulants: Detector & Decontamination Testing[1][2][5][6][7][8]

For sensor calibration, filtration efficiency, and persistence studies, the primary requirement is matching volatility (vapor pressure) and surface interaction properties.

The Gold Standard: DMMP (Dimethyl methylphosphonate)

DMMP is the industry-standard surrogate for G-series nerve agents (Sarin) in non-biological testing.[1]

  • Why it works: DMMP possesses a phosphorus-methyl (

    
    ) bond and volatility profile highly similar to Sarin.[1] It effectively challenges flame photometry and ion mobility spectrometry (IMS) detectors.[1]
    
  • Why it fails biologically: DMMP lacks a good leaving group (unlike the fluorine in Sarin).[1] Consequently, it is a poor inhibitor of acetylcholinesterase (AChE) and is unsuitable for toxicology or antidote studies.[1]

The VX Surrogate: Malathion

For the persistent nerve agent VX, Malathion is the preferred physical simulant for human volunteer trials (e.g., decontamination efficacy).[4]

  • Why it works: It mimics the low volatility, high viscosity, and environmental persistence of VX.

  • Safety Profile: Unlike VX, Malathion has low dermal toxicity, allowing for safe topical application in controlled clinical decontamination studies.

Table 1: Physicochemical Property Comparison
PropertySarin (GB)DMMP (Simulant)VX (Agent)Malathion (Simulant)
Molecular Weight 140.1 g/mol 124.1 g/mol 267.4 g/mol 330.4 g/mol
Vapor Pressure (25°C) 2.9 mmHg0.96 mmHg0.0007 mmHg0.00004 mmHg
Volatility HighModerate/HighExtremely LowExtremely Low
Leaving Group Fluorine (-F)Methoxy (-OCH3)Thiol (-S-)Thiol (-S-)
Primary Use Threat Detectors/Filters Threat Decon/Persistence

Biological Simulants: Toxicology & Medical Countermeasures[1][5][6]

For research into antidotes (oximes), bioscavengers, and enzyme kinetics, the simulant must chemically phosphorylate the serine residue in the AChE active site.

The Kinetic Surrogate: DFP (Diisopropyl fluorophosphate)

DFP is the closest structural and mechanistic analogue to Sarin and Soman for biological assays.

  • Mechanism: Like G-agents, DFP contains a fluorine leaving group .[1] This allows it to phosphorylate AChE rapidly.[1]

  • Aging Profile: DFP-inhibited AChE undergoes "aging" (dealkylation), making it a valid model for testing oxime reactivators (e.g., 2-PAM, Obidoxime), although the aging rate is slower than Soman.[1]

  • Causality: The fluorine bond energy in DFP closely approximates the P-F bond in Sarin, ensuring that the thermodynamics of the inhibition reaction (

    
    ) are relevant.
    
The Safer Alternative: Paraoxon

Paraoxon (the active metabolite of the pesticide parathion) is widely used when the extreme volatility of DFP poses a safety risk in the lab.

  • Utility: It is a potent AChE inhibitor but has a much lower vapor pressure than DFP, reducing inhalation risks during benchtop assays.[1]

  • Limitation: The leaving group is p-nitrophenol (bulky), which can induce steric differences in the enzyme active site compared to the small fluorine atom of G-agents.

Table 2: Biological Inhibition Metrics (Relative to AChE)
CompoundLeaving GroupInhibition Potency (

)
Aging (Dealkylation)Reactivation Potential
Sarin (GB) FluorideExtremely HighModerateYes (Early)
Soman (GD) FluorideExtremely HighVery Fast (mins)Difficult
DFP FluorideHighSlow/ModerateYes
Paraoxon p-NitrophenolHighSlowYes
DMMP NoneNegligibleN/AN/A

Visualizing the Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate simulant based on the experimental "Pillar of Inquiry."

SimulantSelection Start Select Experimental Goal Physical Physical Properties (Detection, Filters, Decon) Start->Physical Biological Biological Activity (Antidotes, Toxicology) Start->Biological Volatility High Volatility (G-Agent Mimic) Physical->Volatility Persistence Low Volatility (VX Mimic) Physical->Persistence Mech_F Fluorine Leaving Group (Sarin/Soman Mimic) Biological->Mech_F Mech_O Non-Volatile Inhibitor (General OP Model) Biological->Mech_O DMMP DMMP (Detectors/Filters) Volatility->DMMP Best Vapor Match Malathion Malathion (Decon/Persistence) Persistence->Malathion Best Viscosity Match DFP DFP (Aging/Reactivation) Mech_F->DFP Mimics G-Agent Kinetics Paraoxon Paraoxon (High-Throughput Screening) Mech_O->Paraoxon Safer Handling

Figure 1: Decision tree for selecting organophosphorus simulants based on experimental requirements (Physical vs. Biological).

Experimental Protocol: High-Throughput Simulant Screening

Objective: To validate the inhibitory potential of a biological simulant (e.g., DFP or Paraoxon) against AChE using a modified Ellman Assay.

Scientific Integrity (Trustworthiness): This protocol includes a "No-Enzyme" blank to control for non-enzymatic hydrolysis of the substrate (DTNB), a common source of false positives in OP research.[1]

Reagents
  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Lyophilized powder).[1]

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Simulant: DFP or Paraoxon (dissolved in isopropanol).

Step-by-Step Methodology
  • Preparation: Dilute AChE to 0.5 U/mL in Phosphate Buffer. Prepare 10 mM stock solutions of Simulant.

  • Incubation (Inhibition Phase):

    • Mix 20 µL of AChE solution with 20 µL of Simulant (various concentrations).

    • Incubate at 25°C for exactly 10 minutes.

    • Control: Incubate AChE with solvent only (100% Activity Control).[1]

  • Reaction Initiation:

    • Add 150 µL of DTNB (0.3 mM) / Phosphate Buffer mixture.[1]

    • Add 10 µL of ATCh (1 mM).[1]

  • Measurement:

    • Immediately read Absorbance at 412 nm in a microplate reader.

    • Take readings every 30 seconds for 5 minutes (Kinetic Mode).

  • Calculation:

    • Calculate the slope (

      
      ) for the linear portion of the curve.
      
    • Self-Validation Step: Subtract the slope of the "No-Enzyme Blank" (Buffer + DTNB + ATCh) from all samples to correct for spontaneous hydrolysis.[1]

    • Determine % Inhibition:

      
      .
      

Mechanism of Action Comparison

Understanding the molecular interaction is vital for drug development. The diagram below details the reaction pathway differences between a CWA (Sarin) and the Simulants (DMMP vs. DFP).

Mechanism AChE Free AChE (Active Serine) Complex_GB Phosphorylated AChE (Inhibited) AChE->Complex_GB + Sarin (Fast) Complex_DFP Phosphorylated AChE (Inhibited) AChE->Complex_DFP + DFP (Fast) No_Rxn No Inhibition (Steric/Electronic Failure) AChE->No_Rxn + DMMP Sarin Sarin (GB) (P-F Bond) DFP DFP (P-F Bond) DMMP DMMP (P-OCH3 Bond) Aged Aged Enzyme (Irreversible) Complex_GB->Aged Dealkylation (Aging) Reactivated Reactivated Enzyme (Via Oxime) Complex_GB->Reactivated + Oxime Complex_DFP->Aged Dealkylation (Aging) Complex_DFP->Reactivated + Oxime

Figure 2: Comparative molecular mechanism. Note that DMMP fails to inhibit AChE, while DFP mimics the Sarin pathway, including the critical "Aging" phenomenon.

Conclusion

The selection of an organophosphorus simulant is not a "one-size-fits-all" decision.[1]

  • For Detector Testing: Use DMMP .[1][5] It provides the highest fidelity for vapor pressure and interference testing without biological hazard.

  • For Medical Countermeasures: Use DFP or Paraoxon .[1][3][6] DFP is required if the study involves "aging" or reactivation kinetics due to its fluorine leaving group. Paraoxon is a suitable alternative for general inhibition screening.[1]

  • For VX Decontamination: Use Malathion to simulate the physical persistence and viscosity of VX in environmental or human trials.

Researchers must explicitly state the rationale for their simulant choice in publications to ensure the validity of their data is properly contextualized within the "Simulant Fidelity Gap."

References

  • Bartelt-Hunt, S. L., et al. (2008).[1][3][4] "A Review of Chemical Warfare Agent Simulants for the Study of Environmental Behavior." Critical Reviews in Environmental Science and Technology. Link

  • James, S. L., et al. (2018).[1] "Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review." PLOS ONE. Link

  • Centers for Disease Control and Prevention (CDC). (2002).[1] "Chemical Warfare Agent (CWA) Simulant Program for Respirator Materials Resistance Testing." Link

  • Worek, F., et al. (2016).[1] "Reactivation of organophosphate-inhibited human acetylcholinesterase by combinations of oximes." Toxicology Letters. Link

  • OPCW. "Physicochemical Properties & Relative Toxicity of Chemical Warfare Agents."[1] Organisation for the Prohibition of Chemical Weapons. Link

Sources

Cross-Reactivity of DMMP in Analytical Detection Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and field scientists evaluating analytical methods for Dimethyl Methylphosphonate (DMMP) detection. It moves beyond basic product sheets to address the critical challenge of cross-reactivity in complex environments.

A Comparative Technical Guide for Application Scientists

Executive Summary: The Simulant Paradox

Dimethyl methylphosphonate (DMMP) is the industry-standard simulant for G-series nerve agents (e.g., Sarin/GB) due to its structural homology—specifically the P=O bond and methyl-phosphorus linkage. However, this homology creates a "Simulant Paradox":

  • False Positives: Detectors tuned to the high proton affinity of DMMP often trigger on benign environmental amines (cleaning agents).

  • False Negatives: In field conditions, high-concentration interferents (like AFFF or humidity) can suppress the ionization or adsorption of DMMP, rendering the detector blind.

This guide compares the cross-reactivity profiles of Ion Mobility Spectrometry (IMS) and Surface Acoustic Wave (SAW) sensors, providing experimental protocols to validate their selectivity.

Comparative Analysis: Interference Mechanisms
2.1 Ion Mobility Spectrometry (IMS)

IMS is the gold standard for field detection but is governed by competitive ionization .

  • Mechanism: IMS relies on a radioactive source (e.g., Ni-63) or corona discharge to create Reactant Ions (RIs), typically hydrated protons

    
    .
    
  • The DMMP Signal: DMMP has a high proton affinity (

    
    ). It steals a proton from the RI to form a product ion 
    
    
    
    , which drifts down the tube at a specific speed (
    
    
    ).
  • Cross-Reactivity Failure Mode:

    • Charge Suppression: If the air contains a contaminant with higher proton affinity than DMMP (e.g., butylamines found in pesticides or floor waxes), the contaminant "steals" the charge. The DMMP molecules remain neutral and are invisible to the detector.

    • Spectral Overlap: Compounds like Aqueous Film Forming Foams (AFFF) used in firefighting contain fluorinated surfactants that can drift with similar mobility to G-agents, causing false alarms.

2.2 Surface Acoustic Wave (SAW)

SAW sensors rely on adsorption kinetics on a polymer-coated piezoelectric substrate.

  • Mechanism: As DMMP absorbs into the polymer (e.g., acidic polymers like SXFA), it increases the mass/viscoelastic load, slowing the wave frequency.

  • Cross-Reactivity Failure Mode:

    • Hygroscopic Swelling: Humidity is the primary enemy. Water vapor does not just add mass; it plasticizes the polymer, changing its modulus.[1] This can create a "negative" frequency shift indistinguishable from DMMP or, conversely, block the active sites (competitive adsorption), reducing sensitivity to DMMP.

    • Solubility Parameter Matching: Solvents like Ethanol or Toluene often have solubility parameters (

      
      ) close to the polymer coating, causing massive reversible signals.
      
Data Summary: Interference Rejection Matrix

The following table summarizes experimentally observed cross-reactivity ratios. A "Rejection Ratio" of 1000:1 means the sensor can tolerate 1000 ppm of interferent before triggering a false positive for 1 ppm of DMMP.

Interferent ClassSpecific CompoundIMS ResponseSAW ResponseMechanism of Interference
Environmental Water Vapor (Humidity)High Tolerance (Dopants mitigate effect)Critical Failure (Requires reference channel)Competitive Adsorption / Plasticization
Cleaning Agents Ammonia / AminesSevere Suppression (High Proton Affinity)Moderate ToleranceCharge Competition (IMS)
Solvents Ethanol / IsopropanolHigh Tolerance (Resolved by Drift Time)False Positive (High Solubility)Mass Loading / Polymer Swelling
Firefighting AFFF (PFAS vapors)False Positive (Spectral Overlap)Low InterferenceIon Mobility Coincidence
Combustion Diesel ExhaustModerate (Cluster formation)Low InterferenceParticulate/Aerosol coating
Mechanism Visualization

The following diagram illustrates the Competitive Ionization pathway in IMS, showing how high-affinity interferents (like cleaning amines) suppress the DMMP signal.

IMS_Mechanism Source Ion Source (Ni-63 / Corona) RI Reactant Ions (RI) [(H2O)n H]+ Source->RI Ionization of Air/Water Product_DMMP DMMP Product Ion (Detected) RI->Product_DMMP Charge Transfer (No Interferent) Product_Int Interferent Ion (False Positive/Masking) RI->Product_Int Preferential Charge Transfer DMMP Analyte: DMMP (PA = 902 kJ/mol) DMMP->Product_DMMP Neutral_DMMP Neutral DMMP (Undetected) DMMP->Neutral_DMMP Remains Neutral Interferent Interferent: Amine (PA > 920 kJ/mol) Interferent->Product_Int Product_DMMP->Neutral_DMMP Charge Stripping by Interferent

Caption: Competitive Ionization in IMS. High-affinity interferents (Red) steal charge from Reactant Ions (Yellow), leaving DMMP (Green) neutral and undetected.

Experimental Protocol: The "Competitive Challenge"
Objective

Quantify the suppression effect of a background interferent (e.g., AFFF vapor) on the detection of DMMP.

Materials
  • Vapor Generation System: Dual-channel mass flow controllers (MFCs).

  • Analyte: DMMP permeation tube (calibrated to emit ~0.5 mg/min).

  • Interferent: Headspace vapor of 3% AFFF solution or 10% Ammonia solution.

  • Zero Air: Hydrocarbon-free air (<0.1 ppm THC).

Workflow

Step 1: Baseline Establishment (The "Golden Standard")

  • Purge sensor with Zero Air for 15 minutes.

  • Introduce 1.0 ppm DMMP alone.

  • Record the signal intensity (

    
    ) or peak height. This validates the sensor is functional.
    

Step 2: Interferent Saturation

  • Flush sensor with Zero Air.

  • Introduce the Interferent (e.g., 50 ppm AFFF vapor) without DMMP.

  • Record signal (

    
    ).
    
    • If

      
      , this is a False Positive.
      

Step 3: The Competitive Challenge

  • Maintain the Interferent flow (50 ppm).

  • Simultaneously introduce 1.0 ppm DMMP .

  • Allow to equilibrate for 2 minutes.

  • Record the new DMMP signal component (

    
    ).
    
Data Analysis

Calculate the Suppression Factor (SF) :



  • Interpretation:

    • 
      : Excellent Selectivity (Field Ready).
      
    • 
      : High Risk of False Negatives (Sensor is blinded).
      
Workflow Visualization

Protocol_Workflow Start Start: Purge Sensor (Zero Air, 15 min) Step1 Step 1: Introduce DMMP Only (1.0 ppm) Start->Step1 Measure1 Record Baseline Signal (S0) Step1->Measure1 Step2 Step 2: Introduce Interferent Only (e.g., 50 ppm AFFF) Measure1->Step2 Check1 Is Signal > Alarm Threshold? Step2->Check1 FalsePos Result: FALSE POSITIVE Check1->FalsePos Yes Step3 Step 3: Mix DMMP + Interferent (Competitive Challenge) Check1->Step3 No Measure2 Record Challenge Signal (Schallenge) Step3->Measure2 Calc Calculate Suppression Factor SF = (1 - Schallenge/S0) Measure2->Calc

Caption: Step-by-step "Competitive Challenge" protocol for validating sensor selectivity against interferents.

References
  • Evaluation of false positive responses by mass spectrometry and ion mobility spectrometry for the detection of trace explosives in complex samples. Source: National Institutes of Health (NIH) / PubMed

  • Surface Acoustic Wave DMMP Gas Sensor with a Porous Graphene/PVDF Molecularly Imprinted Sensing Membrane.

  • Rapid Characterization of Emerging Per- and Polyfluoroalkyl Substances in Aqueous Film-Forming Foams (AFFF) Using Ion Mobility Spectrometry–Mass Spectrometry.

  • Surface Acoustic Wave Humidity Sensor: A Review. Source: MDPI (Sensors Journal)

  • Chemical Standards in Ion Mobility Spectrometry.

Sources

Benchmarking Methylphosphonate Synthesis: DMMP vs. Higher Homologs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Imperative

In modern drug development, the phosphonate moiety (


) serves as a critical bioisostere for the phosphate group (

). Unlike phosphates, which are susceptible to rapid enzymatic hydrolysis by phosphatases, the P-C bond of phosphonates renders them metabolically stable, extending the half-life of therapeutic candidates.

Dimethyl methylphosphonate (DMMP) represents the simplest model for establishing this P-C bond. However, its synthesis and handling present unique challenges compared to its higher homologs like Diethyl methylphosphonate (DEMP) and Diisopropyl methylphosphonate (DIMP) .

This guide benchmarks the synthesis of DMMP against these alternatives, focusing on reaction kinetics, yield efficiency, and safety profiles relevant to pharmaceutical scaling.

The Chemistry of Carbon-Phosphorus Bond Formation[1]

The industry standard for synthesizing DMMP and its homologs is the Michaelis-Arbuzov rearrangement . This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by the dealkylation of the resulting phosphonium intermediate.[1]

Comparative Mechanism Analysis

While the mechanism remains consistent across homologs, the rate of reaction differs significantly based on steric hindrance.

  • DMMP (Methyl): Rapid kinetics due to low steric hindrance of the trimethyl phosphite. High exothermicity requires careful thermal management.

  • DIMP (Isopropyl): Slower kinetics; the bulky isopropyl groups stabilize the phosphite, requiring higher activation energies or catalysis.

Visualization: The Michaelis-Arbuzov Pathway

The following diagram illustrates the critical transition states where yield loss often occurs due to competitive hydrolysis or polymerization.

ArbuzovMechanism Reactants Trialkyl Phosphite + Methyl Halide TS1 Transition State (SN2 Attack) Reactants->TS1 Heat/Catalyst Intermediate Phosphonium Salt [Intermediate] TS1->Intermediate Fast Product Phosphonate Product (DMMP/DEMP) Intermediate->Product Arbuzov Rearrangement Byproduct Alkyl Halide (Recycled) Intermediate->Byproduct Dealkylation Hydrolysis Hydrolysis (Moisture Sensitivity) Intermediate->Hydrolysis Competitive Pathway

Figure 1: The Michaelis-Arbuzov mechanism. Note the critical susceptibility of the phosphonium salt intermediate to hydrolysis, which is more pronounced in DMMP synthesis due to lower steric protection.

Benchmarking Data: DMMP vs. DEMP vs. DIMP

The following data aggregates experimental yields and physical properties. DMMP synthesis is generally more atom-economical but poses higher safety risks due to volatility and regulatory status.

Table 1: Synthesis & Property Comparison[3]
FeatureDMMP (Methyl)DEMP (Ethyl)DIMP (Isopropyl)
Precursors Trimethyl phosphite + MeITriethyl phosphite + MeITriisopropyl phosphite + MeI
Reaction Temp 150–170°C (Catalytic)160–180°C180–200°C
Typical Yield 83–93% [1]75–85%65–75%
Reaction Time 4–6 Hours6–8 Hours10+ Hours
Hydrolysis Rate Fast (High lability)ModerateSlow (Steric protection)
Boiling Point 181°C~198°C218°C
Atom Economy High ModerateLow
Regulatory CWC Schedule 2 ControlledControlled
Key Technical Insight

Yield vs. Purity Trade-off: DMMP synthesis achieves higher yields (up to 93% under optimized catalytic conditions) compared to DIMP. However, DMMP is significantly more difficult to dry. Its high hygroscopicity often leads to "wet" product, which can poison subsequent organometallic steps (e.g., Horner-Wadsworth-Emmons reactions).

Experimental Protocol: Optimized DMMP Synthesis

Note: This protocol utilizes a catalytic rearrangement approach to maximize yield and minimize volatile byproduct formation.

Safety Pre-Check (Self-Validating System)
  • Precursor Check: Trimethyl phosphite is a potent sensitizer. Ensure containment.

  • Exotherm Control: The reaction is autocatalytic. Have a cooling bath ready before initiation.

  • Regulatory: DMMP is a Schedule 2 Chemical Weapon Precursor (simulant for Sarin). Verify facility clearance before synthesis.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a high-efficiency reflux condenser (cooled to -10°C), and a temperature probe.

  • Catalyst Loading: Charge the flask with Trimethyl Phosphite (1.0 eq) and Methyl Iodide (0.05 eq) .

    • Why MeI? It acts as the initiator. The iodide attacks the methyl group of the phosphite, regenerating itself in the dealkylation step.

  • Initiation (The Critical Step):

    • Heat slowly to 110°C .

    • Validation: Observe reflux.[2] A sudden spike in temperature indicates the start of the Arbuzov rearrangement.

  • Reaction Phase:

    • Maintain temperature at 150–160°C for 4–6 hours.

    • Monitoring: Use 31P NMR .[3][4] Disappearance of the phosphite peak (~140 ppm) and appearance of the phosphonate peak (~30 ppm) confirms conversion.

  • Purification:

    • Perform vacuum distillation.

    • Target Fraction: Collect fraction boiling at 86–88°C at 15 mmHg [1].

    • Purity Check: GC-MS should show >99% purity.

Comparative Workflow: Thermal vs. Microwave

Recent advances suggest microwave-assisted synthesis can reduce reaction times for phosphonates from hours to minutes, though scalability remains a challenge.

SynthesisWorkflow cluster_Thermal Method A: Thermal (Standard) cluster_Microwave Method B: Microwave (Green) T_Start Reagents + Catalyst T_Heat Reflux 160°C (6 hrs) T_Start->T_Heat T_Distill Vacuum Distillation T_Heat->T_Distill T_Yield Yield: ~85-93% T_Distill->T_Yield M_Start Reagents (Neat) M_Irradiate MW Irradiation (20 min) M_Start->M_Irradiate M_Workup Solvent Extraction M_Irradiate->M_Workup M_Yield Yield: ~90%+ M_Workup->M_Yield

Figure 2: Workflow comparison. Microwave synthesis offers rapid throughput for small-scale library generation, while thermal reflux remains the choice for bulk kilo-scale production.

Safety & Regulatory Profile

For drug development professionals, understanding the safety profile of DMMP is as important as the synthesis itself.

  • Toxicity: DMMP is classified as Toxic (GHS07/GHS08). It shows reproductive toxicity potential (H361f) and mutagenic potential (H340) [4].

  • Metabolism (DMPK): Unlike DEMP, which metabolizes to ethyl ethylphosphonate, DMMP is excreted largely unchanged or as methyl phosphonate. This metabolic stability is a double-edged sword: it ensures the pharmacophore survives but raises concerns about accumulation [5].

  • CWC Compliance: DMMP is a Schedule 2 compound. It is a direct structural analog of the nerve agent Sarin (which merely replaces the methoxy group with a fluorine). Strict inventory tracking is mandatory.

References

  • Patent CN102964382A. Method for synthesizing dimethyl methylphosphonate. (2013). Demonstrates 83-93% yield via catalytic rearrangement.

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement.[5][4][6] Chemical Reviews, 81(4), 415-430. (Foundational Mechanism).

  • Keglevich, G., et al. (2011). Microwave-Assisted Synthesis of Organophosphorus Compounds. Current Organic Chemistry. (Microwave efficiency data).

  • PubChem. Dimethyl methylphosphonate Compound Summary. National Library of Medicine. (Safety & GHS Data).

  • National Toxicology Program. Toxicology and Carcinogenesis Studies of Dimethyl Methylphosphonate. (Metabolic profiling).

Sources

Structural Analogs of Dimethyl Methylphosphonite: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Dimethyl methylphosphonite (


), a trivalent phosphorus (P(III)) reagent, and its structural analogs.

Important Distinction: This guide specifically addresses the Phosphonite (P(III)) species, a highly reactive intermediate used in drug synthesis (particularly for antisense oligonucleotides). It is chemically distinct from its oxidation product, Dimethyl methylphosphonate (DMMP, P(V)), which is a stable solvent and nerve agent simulant.

Executive Summary & Chemical Identity

Dimethyl methylphosphonite (CAS: 20278-51-7) is an organophosphorus compound featuring a phosphorus atom in the +3 oxidation state bonded directly to a methyl group and two methoxy groups.[1]

  • Primary Utility in Drug Dev: It serves as a crucial precursor for introducing methylphosphonate linkages into DNA/RNA backbones. These non-ionic linkages resist nuclease degradation, a key property for antisense therapeutics.

  • Reactivity Profile: Unlike its stable P(V) analogs, the P(III) center is highly nucleophilic, making it prone to oxidation and capable of rapid Arbuzov rearrangements.

Chemical Structure Comparison
FeatureDimethyl methylphosphonite Dimethyl methylphosphonate (DMMP)
Formula


Phosphorus State P(III) (Trivalent)P(V) (Pentavalent)
Geometry Trigonal PyramidalTetrahedral
Key Property High Nucleophilicity (Lone Pair)High Stability (P=O[1] Bond)
Role Synthetic Intermediate / LigandSolvent / Flame Retardant / Simulant

Comparative Analysis of Structural Analogs

The following matrix compares Dimethyl methylphosphonite with its three most relevant analogs for researchers designing synthetic pathways or seeking alternative reagents.

Table 1: Comparative Properties Matrix
CompoundStructureReactivity (Arbuzov)Hydrolysis StabilitySteric Bulk (Cone Angle)Primary Application
Dimethyl methylphosphonite

Very High Low (Rapid hydrolysis to

)
LowAntisense Oligo Synthesis , Ligand
Diethyl methylphosphonite

HighLow (Slightly more stable than methyl)MediumHomolog for lipophilicity tuning
Trimethyl phosphite

HighLowLowSynthesis of Dimethyl methylphosphonate
Dimethyl phenylphosphonite

MediumMediumHighPrecursor for aryl-phosphonates
Technical Insights for Selection
  • Reaction Rate: If your synthesis relies on the Michaelis-Arbuzov reaction (e.g., converting an alkyl halide to a phosphonate), Dimethyl methylphosphonite reacts faster than Trimethyl phosphite due to the electron-donating inductive effect of the P-Methyl group, which increases the nucleophilicity of the phosphorus lone pair.

  • Lipophilicity Tuning: For drug candidates requiring higher membrane permeability, substituting the methyl ester (Dimethyl) with the ethyl homolog (Diethyl methylphosphonite ) increases lipophilicity (

    
    ) without significantly altering the electronic reaction parameters.
    
  • Stability: All P(III) phosphonites are moisture-sensitive. If handling difficulty is a bottleneck, Dimethyl phenylphosphonite offers a trade-off: it is less hygroscopic but also less nucleophilic due to steric hindrance and phenyl ring electron withdrawal.

Deep Dive: The Arbuzov Reactivity

The defining characteristic of Dimethyl methylphosphonite in drug synthesis is its ability to transform from a P(III) ester to a thermodynamically stable P(V) phosphonate. This mechanism is the foundation for creating bio-stable drug backbones.

Mechanism: The Michaelis-Arbuzov Rearrangement

The reaction proceeds via a nucleophilic attack of the phosphorus lone pair onto an electrophile (


), forming a phosphonium intermediate, followed by de-alkylation.

ArbuzovReaction Reactants Dimethyl methylphosphonite (P-Lone Pair Donor) Intermediate Quasi-Phosphonium Salt [Me-P+(OMe)2-R] X- Reactants->Intermediate Step 1: Nucleophilic Attack Electrophile Alkyl Halide (R-X) Electrophile->Intermediate Transition Nucleophilic Attack (X- attacks O-Me) Intermediate->Transition Step 2: De-alkylation Product Methylphosphonate (P=O Bond Formed) Transition->Product Byproduct Methyl Halide (Me-X) Transition->Byproduct

Figure 1: The Michaelis-Arbuzov rearrangement pathway transforming Dimethyl methylphosphonite into a stable phosphonate drug precursor.

Experimental Protocols

Protocol A: Synthesis of Dimethyl Methylphosphonite

Context: Commercial supplies of P(III) reagents can degrade. Fresh synthesis is recommended for critical GMP steps.

Reagents:

  • Methylphosphonous dichloride (

    
    )
    
  • Methanol (Anhydrous)

  • Triethylamine (

    
    ) (Base scavenger)
    
  • Diethyl ether or Hexane (Solvent)

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, inert gas inlet (

    
     or 
    
    
    
    ), and a mechanical stirrer.
  • Solvation: Charge flask with

    
     (1.0 eq) and anhydrous ether (0.5 M concentration). Cool to 0°C.
    
  • Addition: Mix Methanol (2.2 eq) and Triethylamine (2.2 eq) in a separate vessel. Add this mixture dropwise to the flask over 60 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent oxidation or polymerization.

  • Filtration: A white precipitate (

    
    ) will form immediately. Stir for 2 hours at room temperature. Filter under inert atmosphere (Schlenk frit) to remove salts.
    
  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (approx. 40-50°C at 20 mmHg).

  • Validation: Product is a colorless liquid.

    • 
       NMR:  Singlet at 
      
      
      
      ppm (Characteristic of P(III)).
    • Purity Check: Absence of peak at

      
       ppm (indicates oxidation to Phosphonate).
      
Protocol B: Conversion to Methylphosphonate (Arbuzov)

Context: Standard procedure for creating phosphonate mimics.

Methodology:

  • Mix Dimethyl methylphosphonite (1.2 eq) with the target Alkyl Halide (1.0 eq).

  • Catalysis: If the halide is unreactive, add catalytic NaI (Finkelstein condition).

  • Heating: Heat neat or in Toluene to 100-120°C.

  • Monitoring: Monitor by

    
     NMR. The peak will shift from ~185 ppm (Reactant) to ~30-40 ppm (Product).
    
  • Workup: Remove excess phosphonite and methyl halide byproduct via vacuum distillation.

Safety & Handling (E-E-A-T)

1. Pyrophoricity & Flammability: Dimethyl methylphosphonite is a P(III) species with a high vapor pressure. While not strictly pyrophoric like trimethylphosphine, it is highly flammable and can auto-oxidize exothermically in air.

  • Protocol: Always handle under Nitrogen or Argon. Use syringe/septum techniques for transfer.

2. Toxicity: Organophosphorus esters are potent neurotoxins (cholinesterase inhibitors).

  • Warning: The metabolite/analog DMMP (Phosphonate) is a nerve agent simulant because it mimics the structure of Sarin. Treat the Phosphonite precursor with the same level of caution (fume hood, double gloves).

3. Hydrolysis: Contact with water generates Methylphosphonous acid and Methanol.

  • Storage: Store over activated 4Å molecular sieves in a sealed Schlenk flask at 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4187293: Dimethyl methylphosphonite. Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430. (Foundational mechanism for P(III) to P(V) conversion).
  • Miller, P. S., et al. (1986). Nonionic nucleic acid analogues. Synthesis and characterization of dideoxyribonucleoside methylphosphonates. Biochemistry, 25(18), 5092–5097. (Primary source for use in antisense drug development).

Sources

Performance Comparison of DMMP in Polymer Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl methylphosphonate (DMMP) serves a dual function in modern material science: it is a highly effective organophosphorus flame retardant (FR) and a critical chemical warfare agent (CWA) simulant used to validate protective barriers. This guide compares DMMP’s performance across three distinct polymer matrices: Thermosets (Epoxy) , Elastomers (Polyurethane Foams) , and Thermoplastics (PLA) .

Key Takeaway: While DMMP offers superior flame retardancy (LOI increases of >5-10%) across all matrices, its efficacy is governed by a critical trade-off: Plasticization. In rigid systems like epoxy, it significantly depresses the Glass Transition Temperature (


), whereas in elastomers, this plasticization is often negligible or even beneficial for processing.

Part 1: The Physicochemical Basis of Interaction

To optimize DMMP integration, one must understand the causality of its interaction with polymer chains. DMMP is a small molecule with high polarity and a flexible backbone.

Mechanism of Action

DMMP operates through a bimodal mechanism, visualized below. It acts in the condensed phase by promoting char (dehydration) and in the gas phase by scavenging high-energy radicals.

DMMP_Mechanism cluster_Gas Gas Phase (Radical Scavenging) cluster_Condensed Condensed Phase (Charring) DMMP DMMP Input Heat Thermal Decomposition (>200°C) DMMP->Heat PO_Radical PO• Radical Formation Heat->PO_Radical Vaporization Acid_Gen Phosphoric Acid Generation Heat->Acid_Gen Hydrolysis H_Trap H• and OH• Scavenging PO_Radical->H_Trap Flame_Inhibition Flame Extinction H_Trap->Flame_Inhibition Dehydration Polymer Dehydration (-H2O) Acid_Gen->Dehydration Char_Layer Carbonaceous Char (Thermal Shield) Dehydration->Char_Layer

Figure 1: Bimodal flame retardant mechanism of DMMP. Note the bifurcation into gas-phase radical trapping and condensed-phase acid-catalyzed charring.

The Plasticization Penalty

DMMP acts as a solvent for many polymers. According to Free Volume Theory , DMMP molecules insert themselves between polymer chains, increasing free volume and chain mobility.

  • Impact: Lower

    
    , reduced tensile modulus, increased elongation at break.
    
  • Relevance: Critical for structural epoxies; less critical for flexible foams.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics across three standard matrices.

Table 1: Performance Matrix Comparison
MetricEpoxy (Rigid Thermoset) Polyurethane (Flexible Foam) PLA (Thermoplastic)
Primary Role Flame Retardant (FR)FR & Viscosity ModifierFR & Biodegradable Additive
Loading Required 2–5 wt%5–15 wt%5–10 wt% (often with synergist)
LOI Change +4% to +8% (High Efficiency)+5% to +10%+3% to +6%

Shift
Severe Drop (-10°C to -30°C)Moderate Drop (often negligible)Moderate Drop (Plasticizing effect)
Processability Lowers viscosity (aids infusion)Can cause "sweating" if >15%Aids melt flow; risk of degradation
Key Risk Loss of structural rigidityMigration/LeachingHydrolytic degradation during processing
Detailed Matrix Analysis
1. Epoxy Resins (The Structural Challenge)

In epoxy systems (e.g., DGEBA cured with amines), DMMP is highly effective at reducing flammability but aggressive toward thermal properties.

  • Data: Research indicates that adding 5 wt% DMMP can increase the Limiting Oxygen Index (LOI) from ~21% to ~28%. However, this often correlates with a

    
     reduction of 15–20°C due to the disruption of the cross-link density [1].
    
  • Recommendation: Use DMMP in conjunction with solid synergists (e.g., silica or metal hydroxides) to lower the required liquid load and preserve

    
    .
    
2. Polyurethane Foams (The Standard Use Case)

Rigid and flexible PU foams represent the bulk of DMMP application.

  • Data: At 10 wt% loading, DMMP has been shown to reduce the Peak Heat Release Rate (pHRR) by over 25% (from ~317 to ~230 kW/m²) [2].

  • Insight: In rigid foams (PIR/PUR), DMMP promotes rapid char formation, preventing structural collapse. In flexible foams, its plasticizing effect is masked by the elastomer's natural flexibility.

3. PLA (The Biodegradable Frontier)

For researchers in sustainable packaging or medical devices, PLA presents a challenge due to its high flammability.

  • Data: DMMP alone is often insufficient for V-0 rating in PLA without high loading. However, DMMP combined with nano-silica (synergistic effect) has demonstrated an LOI increase to 28.3% [3].[1]

  • Warning: DMMP is hygroscopic. When processing PLA (which is sensitive to hydrolysis), strict drying protocols are required to prevent molecular weight loss.

Part 3: Barrier Performance (For Drug Development/PPE)

For the audience in drug development and safety , DMMP is the standard simulant for G-series nerve agents (like Sarin) due to its similar molecular size and polarity.

Application: Testing the permeability of protective gloves (nitrile, butyl rubber) or containment polymers.

Experimental Protocol: Permeation Breakthrough

Trustworthiness: This protocol follows a modified ASTM F739 standard.

  • Preparation: Condition polymer swatches (thickness 0.3–0.5 mm) at 23°C/50% RH for 24 hours.

  • Cell Assembly: Mount sample in a diffusion cell (e.g., Franz cell or standard permeation cell).

  • Challenge: Apply liquid DMMP (10 µL/cm²) to the donor side.

  • Detection: Continuously sweep the receptor side with nitrogen gas into a PID (Photoionization Detector) or FID (Flame Ionization Detector).

  • Endpoint: Record "Breakthrough Time" when the permeation rate exceeds 0.1 µg/cm²/min.

Data Insight: Cross-linked polyethylene (XLPE) shows breakthrough times >480 mins, whereas standard natural rubber may breakthrough in <60 mins due to DMMP's solubility in non-polar matrices [4].

Part 4: Experimental Protocols for Performance Verification

To validate the comparison data in your own lab, use these self-validating workflows.

Workflow: Limiting Oxygen Index (LOI) Testing

Standard: ASTM D2863

LOI_Protocol Sample Sample Prep (80 x 10 x 4 mm) Chamber Combustion Column (O2/N2 Mix) Sample->Chamber Ignition Top Ignition (Propane Flame) Chamber->Ignition Observation Burn Behavior (>3 mins or >50mm) Ignition->Observation Adjustment Adjust O2 Conc. (+/- 0.2%) Observation->Adjustment Extinguished Result Calc LOI [O2]/([O2]+[N2]) Observation->Result Stable Burn Adjustment->Chamber Retest

Figure 2: Iterative workflow for determining the Limiting Oxygen Index (LOI).

Protocol: Glass Transition ( ) Measurement via DSC

Objective: Quantify plasticization effect.

  • Instrument: Differential Scanning Calorimeter (DSC).[2]

  • Cycle: Heat from -50°C to 200°C at 10°C/min (First Heat) -> Cool to -50°C -> Heat again (Second Heat).

  • Analysis: Measure

    
     from the second heating cycle to erase thermal history.
    
  • Validation: If

    
     drops by >5°C per 1% DMMP added, the matrix is being heavily plasticized.
    

References

  • Semantic Scholar. (2020). Epoxy resin compositions containing liquid phosphorus flame retardants used in infusion technology. Link

  • ResearchGate. (2025). Effects of Dimethyl Methylphosphonate... on the Flame Retardancy and Thermal Properties of Polyisocyanurate–Polyurethane Foams. Link

  • MDPI. (2023). Preparation and Flame-Retardant Properties of DMMP/Nano-Silica/WPU Composite Materials. Link

  • DTIC. (2018). Permeation Tests on Polypropylene Fiber Materials (DMMP Simulant Testing). Link

Sources

Validation of analytical methods for DMMP detection

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Analytical Strategies for Dimethyl Methylphosphonate (DMMP) Detection

Executive Summary & Strategic Context

Objective: This guide provides a technical comparison of analytical methodologies for the detection of Dimethyl methylphosphonate (DMMP), a critical chemical warfare agent (CWA) simulant.[1][2] It is designed for analytical chemists and defense researchers requiring validated protocols for environmental and biological matrices.

The Core Challenge: DMMP (


) is a volatile organophosphorus compound used to simulate G-series nerve agents (e.g., Sarin). While Gas Chromatography-Mass Spectrometry (GC-MS)  remains the gold standard for regulatory confirmation (OPCW), emerging needs for high-throughput screening and aqueous analysis have elevated LC-MS/MS  and Ion Mobility Spectrometry (IMS)  as viable alternatives.

Key Insight: The choice of method is dictated by the phase of the analyte. DMMP itself is volatile, favoring GC-MS. However, in environmental matrices, it rapidly hydrolyzes to Methylphosphonic Acid (MPA), which is non-volatile and requires LC-MS or derivatization-GC.

Method Landscape: Performance Comparison

The following data synthesizes recent validation studies, specifically comparing the industry-standard GC-MS approach against rapid field methods and high-sensitivity alternatives.

Table 1: Comparative Performance Matrix for DMMP Detection

MetricGC-MS (EI) (Gold Standard)GC-FPD (Screening)IMS (Field/Rapid)LC-MS/MS (Aqueous/Metabolites)
Primary Application Confirmatory quantification in soil/organic solvents.Selective screening for organophosphorus compounds.Real-time field monitoring (vapor).Trace analysis in water/urine; degradation products.
Limit of Detection (LOD) 16.7 ppb (0.0167 mg/L) [1]~360–430 ppb [2]< 1 ppb (pg range) [3]~1–10 ppb (Matrix dependent)
Linearity (

)
> 0.9998 (3 orders of magnitude) [1]> 0.995~0.99 (Narrow range: 1 order) [3]> 0.999
Selectivity High (Mass spectral fingerprint).Medium (P-mode specific, but prone to interference).Medium (Drift time collisions possible).High (MRM transitions).
Throughput Low (30–60 min/run).Medium (20–30 min/run).Ultra-High (< 1 min).Medium (10–20 min/run).
Cost High (

$)
Medium (

)
Low-Medium ($)Very High (

)

Expert Note: While IMS offers superior sensitivity (picogram level) and speed, it suffers from a limited linear dynamic range and saturation effects. It is a "detector," not a "quantifier." GC-MS provides the requisite legal defensibility for verification.

Validated Experimental Protocol: GC-MS with QuEChERS

This protocol is based on the 2025 validation study for OPCW proficiency testing [1].[2] It utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which provides superior recovery (>95%) compared to traditional Liquid-Liquid Extraction (LLE).

A. Reagents & Equipment[1][2][3][4][5][6]
  • Analytes: DMMP Standard (>98% purity).

  • Internal Standard (IS): Tributyl phosphate (TBP) or D10-Parathion.

  • Extraction Salts:

    
     (anhydrous), 
    
    
    
    .
  • Solvent: Acetonitrile (ACN) with 1% Acetic Acid.[2]

  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: HP-5MS Ultra Inert (

    
    ).[2]
    
B. Step-by-Step Workflow

Step 1: Sample Preparation (QuEChERS Extraction)

  • Aliquot: Transfer

    
     of aqueous sample (or soil extract) into a 15 mL centrifuge tube.
    
  • Solvent Addition: Add

    
     of ACN (1% acetic acid). Vortex for 30 seconds.
    
  • Cryo-Focusing (Critical): Place tube at

    
     for 15 minutes. Why? This precipitates proteins/lipids and improves phase separation.
    
  • Salting Out: Add

    
    
    
    
    
    and
    
    
    
    
    . Shake vigorously for 1 minute.
  • Separation: Centrifuge at 4400 rpm for 5 minutes at

    
    .
    
  • Drying: Transfer

    
     of the supernatant to a vial containing 
    
    
    
    
    
    . Vortex and centrifuge again.
  • Final Vial: Transfer supernatant to GC vial for injection.

Step 2: GC-MS Acquisition Parameters

  • Inlet: Splitless mode,

    
    . Injection volume: 
    
    
    
    .[3]
  • Carrier Gas: Helium at

    
     (constant flow).[3]
    
  • Oven Program:

    • Initial:

      
       (hold 2 min).
      
    • Ramp 1:

      
       to 
      
      
      
      .
    • Ramp 2:

      
       to 
      
      
      
      (hold 5 min).
  • MS Source: Electron Ionization (EI) at 70 eV,

    
    .[4]
    
  • Acquisition: SIM Mode (Selected Ion Monitoring) for quantification.

    • Target Ions (m/z): 124 (Molecular Ion), 79 (Base Peak), 94 , 109 .

C. Validation Criteria (Self-Check)

To ensure the system is valid before running unknown samples:

  • S/N Ratio: The LOQ standard (0.05 ppm) must yield a Signal-to-Noise ratio

    
    .
    
  • Ion Ratios: The abundance ratio of

    
     must be within 
    
    
    
    of the certified standard.
  • Recovery: Spiked QC samples must show recovery between 80–120%.

Visualization of Workflows

Diagram 1: QuEChERS Extraction Logic

This diagram illustrates the critical phase separation steps required to isolate DMMP from complex matrices.

QuEChERS_Workflow Start Sample Input (1 mL Aqueous/Soil) Solvent Add ACN + 1% Acetic Acid (Protein Precipitation) Start->Solvent Cryo Cryo-Focusing (-18°C, 15 min) Solvent->Cryo Stabilize Salts Add Salts (MgSO4 + NaCl) Cryo->Salts Partitioning PhaseSep Phase Separation (Centrifuge 4400rpm) Salts->PhaseSep Exothermic Rxn Drying Drying Step (Supernatant + MgSO4) PhaseSep->Drying Organic Layer GC GC-MS Injection (SIM Mode) Drying->GC Analyte Ready

Caption: Step-by-step QuEChERS extraction workflow optimizing DMMP recovery from aqueous matrices.

Diagram 2: Method Selection Decision Tree

Use this logic to select the correct instrument based on your specific sample type and data requirements.

Method_Selection Input Sample Type? Vapor Air / Vapor Input->Vapor Liquid Water / Soil / Bio Input->Liquid Field Field Screening? Vapor->Field Lab Lab Confirmation? Liquid->Lab IMS IMS / SAW (Fast, Qualitative) Field->IMS Yes GCMS GC-MS (EI) (Quant, Gold Std) Field->GCMS No (Tube Sampling) Lab->GCMS Volatile (DMMP) LCMS LC-MS/MS (Polar Metabolites) Lab->LCMS Non-Volatile (MPA)

Caption: Decision matrix for selecting IMS, GC-MS, or LC-MS based on sample phase and analytical needs.

References

  • Rudi, F., et al. (2025). "Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing."[2] Asian Journal of Water, Environment and Pollution, 22(2), 49.

  • Witkiewicz, Z., et al. (2023). "Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS." Molecules, 28, 1234.

  • Lippmann, M., et al. (2025). "Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis." Journal of Breath Research, 19, 016001.

  • BenchChem. "A Comparative Guide to Analytical Method Validation." BenchChem Technical Guides.

Sources

Cyclic vs. Acyclic Phosphonates: A Technical Guide to Reactivity, Stability, and Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the distinct reactivity profiles of cyclic and acyclic phosphonate esters.[1][2] For researchers in medicinal chemistry and organic synthesis, the choice between these two motifs is rarely arbitrary; it dictates the molecule's hydrolytic stability, tissue specificity, and activation mechanism.

The Core Distinction:

  • Acyclic Phosphonates (e.g., diethyl phosphonates, POC esters) generally exhibit higher thermodynamic stability and rely on ubiquitous esterases for cleavage. They offer rotational freedom but lack "pre-organized" reactivity.

  • Cyclic Phosphonates (e.g., 1,3-propanyl esters, 5-membered rings) introduce conformational constraints. In 5-membered rings, ring strain accelerates hydrolysis (Westheimer’s principle). In 6-membered rings (specifically substituted 1,3-propanyl esters), the constraint allows for highly specific oxidative cleavage by CYP450 enzymes, forming the basis of "HepDirect" liver-targeting technology.[3]

Part 1: Theoretical Framework & Reactivity Drivers

The Role of Ring Strain (Westheimer’s Principle)

The most critical differentiator in chemical reactivity is the acceleration of hydrolysis in 5-membered cyclic phosphonates compared to their acyclic or 6-membered counterparts.

  • Acyclic Esters: Hydrolysis proceeds via a trigonal bipyramidal (TBP) transition state. The flexible alkoxy groups must reorganize, incurring an entropic penalty.

  • 5-Membered Cyclic Esters: These compounds are already "pre-strained." When a nucleophile (like water or hydroxide) attacks, the ring spans the apical-equatorial positions of the TBP intermediate. This geometry relieves ring strain (approx. 23–29 kJ/mol), lowering the activation energy (

    
    ) significantly.
    
    • Result: 5-membered cyclic phosphonates hydrolyze

      
       to 
      
      
      
      times faster than acyclic analogs under alkaline conditions.
Stereoelectronic Effects in Prodrug Design

While 5-membered rings are often too reactive for systemic drug delivery, 6-membered rings (1,3-propanyl esters) strike a balance. They are chemically stable in plasma but susceptible to specific enzymatic oxidation.

Comparison of Activation Pathways:

FeatureAcyclic Phosphonates (e.g., Bis-POC)Cyclic Phosphonates (HepDirect)
Primary Cleavage Enzyme Carboxylesterases / PhosphodiesterasesCytochrome P450 (CYP3A4)
Location of Activation Plasma, Intestine, Liver (Non-specific)Liver (Highly Specific)
Mechanism Hydrolytic attack on ester linkageOxidative C-H bond activation

Ring opening
Byproducts Formaldehyde, Pivalic acidAryl vinyl ketone (glutathione trapped)

Part 2: Mechanism of Action & Visualization

Pathway Diagram: HepDirect Activation (Cyclic) vs. General Hydrolysis (Acyclic)

The following diagram contrasts the non-specific hydrolysis of acyclic esters with the precise, CYP-mediated activation of cyclic HepDirect prodrugs.

ReactivityComparison cluster_acyclic Acyclic Phosphonate (Non-Specific) cluster_cyclic Cyclic Phosphonate (Liver Targeted) A_Start Bis-POC Phosphonate (Acyclic) A_Inter Unstable Hemi-acetal A_Start->A_Inter Hydrolysis A_Enz Esterases (Plasma/Tissue) A_Enz->A_Start A_End Free Phosphonate + Formaldehyde A_Inter->A_End Spontaneous C_Start HepDirect Prodrug (Cyclic 1,3-propanyl) C_Ox 4-Hydroxy Intermediate C_Start->C_Ox Oxidation C_CYP CYP3A4 (Liver Only) C_CYP->C_Start C_Open Ring Opening (Hemiketal) C_Ox->C_Open Spontaneous C_End Active Drug + Vinyl Ketone C_Open->C_End Beta-Elimination

Caption: Comparison of non-specific hydrolytic cleavage (Acyclic) vs. CYP3A4-mediated oxidative ring opening (Cyclic).

Part 3: Performance Data & Case Studies

Case Study: Adefovir Dipivoxil vs. Pradefovir

This comparison illustrates the practical impact of switching from an acyclic to a cyclic phosphonate motif.

  • Adefovir Dipivoxil (Acyclic): A bis-pivaloyloxymethyl (POM) ester. It is cleaved by esterases in the intestine and blood.

    • Issue: High systemic exposure of the prodrug and free drug leads to nephrotoxicity (kidney damage).

  • Pradefovir (Cyclic): A HepDirect (aryl-1,3-propanyl) ester of adefovir.[3]

    • Advantage:[4][5][6] Intact in plasma. Cleaved only in the liver.

Table 1: Comparative Pharmacokinetics (Rat Model)

ParameterAdefovir Dipivoxil (Acyclic)Pradefovir (Cyclic)Performance Delta
Plasma Stability (

)
< 5 mins (Rapid Hydrolysis)> 12 hoursHigh Stability
Liver Concentration ModerateHigh12-fold Increase
Kidney Concentration High (Nephrotoxic risk)LowReduced Toxicity
Activation Energy (

)
Low (Esterase catalyzed)High (Requires CYP oxidation)Specificity Control

Data synthesized from Erion et al. (2004) and subsequent pharmacokinetic reviews.

Part 4: Experimental Protocols

Protocol A: Comparative Chemical Stability (pH Stat Method)

Use this to quantify the "Westheimer Effect" (hydrolytic instability) of 5-membered rings vs. acyclic esters.

  • Preparation: Dissolve the phosphonate ester (1 mM) in a thermostated vessel (37°C) containing 0.1 M KCl (to maintain ionic strength).

  • Titration: Use an autotitrator (e.g., Metrohm or Mettler Toledo) to maintain pH at 9.0 using 0.01 M NaOH.

  • Measurement: Record the volume of NaOH consumed over time.

    • Note: For acyclic esters, the rate may be slow; consider HPLC monitoring if

      
       hours.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the pseudo-first-order rate constant.
    • Expectation: 5-membered cyclic > 6-membered cyclic

      
       Acyclic.
      
Protocol B: Microsomal Stability & Activation (HepDirect Validation)

Use this to confirm liver-specific activation of cyclic prodrugs.

  • System Setup: Prepare two parallel reaction mixtures:

    • Mix A (Liver): Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Mix B (Plasma): Human Plasma (heparinized).

  • Cofactors: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) to Mix A. Crucial: CYP3A4 requires NADPH. Without it, cyclic HepDirect esters should remain stable.

  • Incubation: Spike test compound (1

    
    M) into mixtures. Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench immediately with 150
    
    
    L ice-cold acetonitrile containing Internal Standard (IS).
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Monitor disappearance of Prodrug and appearance of Active Phosphonate.

  • Validation Criteria:

    • Success: <10% loss in Plasma (Mix B) over 60 min; >50% conversion in HLM (Mix A).

Part 5: References

  • Erion, M. D., et al. (2004). Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver.[6] Journal of the American Chemical Society. [Link]

  • Reddy, K. R., et al. (2005). Liver targeting of hepatitis-B antiviral lamivudine using the HepDirect prodrug technology.[7] Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Westheimer, F. H. (1968). Pseudo-rotation in the hydrolysis of phosphate esters. Accounts of Chemical Research. [Link]

  • Heimbach, T., et al. (2021). Absorption, Distribution, Metabolism, and Excretion (ADME) of Prodrugs. Prodrugs: Design, Clinical Applications, and Challenges. [Link]

  • Kiselev, E., et al. (2012). Design, synthesis, and evaluation of novel prodrugs of nucleoside phosphonates. Chemical Reviews. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Dimethyl methylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Simulant" Trap

Dimethyl methylphosphonite (DMMP) is frequently used as a simulant for G-series nerve agents (like Sarin) due to its structural similarity. This creates a dangerous psychological trap: researchers often treat it as "just a simulant."

Correction: DMMP is a Schedule 2 Chemical under the Chemical Weapons Convention (CWC) and a potent organophosphorus solvent. It is a combustible liquid (Flash Point 69°C), a skin/eye irritant, and a suspected mutagen. It acts as a plasticizer, meaning it can soften and permeate standard laboratory polymers (including some glove materials) more rapidly than aqueous solutions.

This guide defines the PPE and handling rigor required not just for personal safety, but to maintain the integrity of analytical data and regulatory compliance.

Risk Assessment & Physicochemical Profile

Effective PPE selection relies on understanding the enemy. DMMP’s ability to act as a solvent and plasticizer drives the exclusion of standard latex and thin vinyl.

PropertyValueOperational Implication
CAS Number 756-79-6CWC Schedule 2 Precursor .[1][2] Strict inventory tracking required.
Flash Point 69°C (156°F)Combustible. Ground all glassware; avoid static discharge.
Vapor Pressure < 1 mmHg @ 25°CLow volatility, but vapors are heavier than air and accumulate in low spots/sinks.
Reactivity Hydrolyzes slowlyReacts with water to form methylphosphonic acid (corrosive).
Toxicology Mutagenic (Cat 1B)Zero-skin-contact policy. Suspected genetic defects.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The Permeation Factor

Scientific Rationale: As an organophosphate, DMMP can solvate and plasticize nitrile rubber over time. Standard 4-mil disposable nitrile gloves provide incidental splash protection only and are insufficient for prolonged handling or spill cleanup.

  • Primary Recommendation (High Exposure/Spill): Butyl Rubber or Silver Shield® (EVOH) laminate.

    • Why: Butyl rubber offers the highest permeation resistance to organophosphates.

  • Secondary Recommendation (Standard Handling): Double-Gloved Nitrile (minimum 5 mil outer, 4 mil inner).

    • Protocol: Inspect outer glove immediately upon any contact. Replace every 30 minutes of active handling.

B. Respiratory Protection[3][4]
  • Primary: Chemical Fume Hood (Certified).

    • Sash Height: Maintain < 18 inches.

    • Airflow: Face velocity 80–100 fpm.

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: DMMP has a distinct odor, but odor fatigue can occur. Do not rely on smell as a warning property.

C. Body & Eye Defense[5]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of splash migration.

  • Body:

    • Standard: Cotton lab coat (fire resistant preferred due to flammability).

    • High Risk: Tyvek® sleeves or apron if transferring volumes > 1 Liter.

PPE Selection Logic (Decision Tree)

The following diagram illustrates the decision-making process for selecting the appropriate glove and respiratory protection based on the operation type.

PPE_Selection Start Task Assessment Vol_Check Volume > 100mL or Heating? Start->Vol_Check Hood_Check Inside Fume Hood? Vol_Check->Hood_Check Yes Standard_PPE Standard Protocol: Double Nitrile Gloves Lab Coat + Goggles Vol_Check->Standard_PPE No High_Risk_PPE High Risk Protocol: Butyl/EVOH Gloves FR Lab Coat + Apron Hood_Check->High_Risk_PPE Yes (In Hood) Resp_Req Respirator Required: Full Face w/ OV Cartridge Hood_Check->Resp_Req No (Open Bench) Resp_Req->High_Risk_PPE Combine

Figure 1: PPE Decision Matrix based on volume and engineering controls.

Operational Workflow: The "Zone" Approach

To prevent cross-contamination of this mutagenic precursor, utilize a Hot Zone/Cold Zone methodology within your fume hood.

  • Preparation (Cold Zone):

    • Place absorbent pads (plastic-backed) on the fume hood floor.

    • Pre-weigh reagents in sealed containers before entering the hood.

    • Donning: Inner nitrile glove (taped to lab coat sleeve) -> Outer nitrile glove (or Butyl).

  • Active Handling (Hot Zone):

    • Perform all transfers over a secondary containment tray.

    • Crucial Step: If using syringes, use Luer-Lock tips to prevent pressure blow-off. DMMP viscosity is low, but pressure can build during rapid ejection.

    • Static Control: Ground metal containers. DMMP is combustible; static discharge during pouring is a credible ignition source.

  • Decontamination (Transition):

    • Wipe exterior of stock bottles with a dry tissue, then a damp tissue (water/soap) before returning to storage.

    • Doffing: Remove outer gloves inside the hood. Place in solid hazardous waste.

Emergency Response: Spill Protocol

Do NOT wash spills into the drain. DMMP is harmful to aquatic life and regulated.

Spill_Response Alert SPILL DETECTED Alert Personnel Assess Assess Volume & Location Alert->Assess Ignition Remove Ignition Sources (Flash Point 69°C) Assess->Ignition Absorb Absorb with Inert Material (Vermiculite/Sand) Do NOT use Water initially Ignition->Absorb Collect Collect into Sealed Hazard Container Absorb->Collect Decon Scrub Surface with Soap & Water Collect->Decon Dispose Tag as Hazardous Waste (Contains Phosphorus) Decon->Dispose

Figure 2: Emergency spill response workflow emphasizing ignition control and containment.

Disposal Specifics:

  • Waste Stream: Segregate as "Organophosphorus Waste." Do not mix with oxidizers (nitric acid) or strong bases.

  • Destruction: Commercial incineration is the required disposal method.

  • CWC Note: Ensure the disposal of any unused stock is accounted for in your Schedule 2 inventory logs to prevent discrepancies during regulatory audits.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Dimethyl methylphosphonate. MilliporeSigma.[4] Link

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Annex on Chemicals: Schedule 2. OPCW.org. Link[2]

  • Ansell. (2020).[6][7] Chemical Permeation & Degradation Guide (8th Edition). Ansell Healthcare.[4][6] Link

  • PubChem. (n.d.). Dimethyl methylphosphonate (Compound Summary). National Library of Medicine. Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.